molecular formula C10H14N2O2 B1593277 Ethyl 2-isopropylpyrimidine-5-carboxylate CAS No. 954226-53-0

Ethyl 2-isopropylpyrimidine-5-carboxylate

Cat. No.: B1593277
CAS No.: 954226-53-0
M. Wt: 194.23 g/mol
InChI Key: CNHVTFBSHNELEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-isopropylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-11-9(7(2)3)12-6-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHVTFBSHNELEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647951
Record name Ethyl 2-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954226-53-0
Record name Ethyl 2-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-isopropylpyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of biologically active molecules. Its substituted pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, owing to its ability to engage in a range of biological interactions. This guide provides a comprehensive overview of a robust and efficient protocol for the synthesis of this compound, intended to equip researchers and drug development professionals with the necessary knowledge to produce this valuable compound. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Core Synthetic Strategy: A Convergent Approach

The most effective and high-yielding synthesis of this compound relies on a convergent approach, wherein the pyrimidine ring is constructed from two key fragments. This strategy involves the condensation of an amidinium salt with a suitably functionalized three-carbon component. Specifically, the reaction of isobutyramidinium salt with the sodium salt of an ethyl 2-formyl-3,3-dialkoxypropanoate derivative provides a direct and efficient route to the target molecule.

This method is advantageous as it allows for the late-stage introduction of the 2-substituent (the isopropyl group in this case), offering flexibility for the synthesis of analogues. Furthermore, the reaction proceeds under relatively mild conditions and generally affords good to excellent yields.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Preparation of Key Precursors cluster_1 cluster_2 Pyrimidine Ring Formation Isobutyronitrile Isobutyronitrile Pinner_Reaction Pinner Reaction Isobutyronitrile->Pinner_Reaction 1. EtOH, HCl 2. NH3 Ethanol_HCl Ethanol, HCl (gas) Ammonia Ammonia Isobutyramidinium_HCl Isobutyramidinium Hydrochloride Condensation Condensation Isobutyramidinium_HCl->Condensation Pinner_Reaction->Isobutyramidinium_HCl Ethyl_3_3_diethoxypropanoate Ethyl 3,3-diethoxypropanoate Formylation Formylation Ethyl_3_3_diethoxypropanoate->Formylation Formylation Ethyl_formate Ethyl formate Ethyl_formate->Formylation Base Base (e.g., NaH) Base->Formylation Sodium_salt Sodium salt of ethyl 2-formyl-3,3-diethoxypropanoate Sodium_salt->Condensation Formylation->Sodium_salt Final_Product This compound Condensation->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Precursors

Preparation of Isobutyramidinium Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[1] It proceeds via the formation of an intermediate imidate salt (a Pinner salt), which is then converted to the amidinium salt upon treatment with ammonia.

Reaction Scheme:

Cl₃CC(=O)CH=CHOC₂H₅ + C₂H₅OH --(K₂CO₃)--> (C₂H₅O)₂CHCH₂COOC₂H₅

(C₂H₅O)₂CHCH₂COOC₂H₅ + HCOOC₂H₅ --(Base)--> [(C₂H₅O)₂CHC(CHO)COOC₂H₅]⁻Na⁺

[(CH₃)₂CHC(=NH₂)NH₂]⁺Cl⁻ + [(C₂H₅O)₂CHC(CHO)COOC₂H₅]⁻Na⁺ → this compound

Figure 2: Simplified mechanism of pyrimidine ring formation.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. Each step yields a distinct intermediate that can be characterized by standard analytical techniques (NMR, IR, MS) to confirm its identity and purity before proceeding to the next step. For instance, the formation of the Pinner salt is often visually apparent, and its subsequent conversion to the amidinium salt can be monitored by the disappearance of the starting nitrile. Similarly, the progress of the formylation and the final condensation reaction can be effectively tracked using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), ensuring that each transformation is complete before initiating the workup and purification procedures. This stepwise verification is crucial for troubleshooting and optimizing the synthesis, thereby enhancing the reliability and reproducibility of the overall process.

Conclusion

This technical guide has outlined a detailed and robust synthetic route to this compound. By following the provided protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in drug discovery and development. The convergent nature of the synthesis offers flexibility, while the well-established reactions ensure high yields and purity of the final product.

References

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877, 10, 1889–1894. (General reference for the Pinner reaction)
  • Tietze, L. F.; Eicher, T. Reactions and Syntheses in the Organic Chemistry Laboratory, University Science Books, 1989.
  • Organic Syntheses, Coll. Vol. 5, p.589 (1973); Vol. 44, p.59 (1964). (Example of a Pinner reaction protocol)
  • PubChem Compound Summary for CID 295889, Ethyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses, Coll. Vol. 8, p.264 (1993); Vol. 65, p.26 (1987). (Protocol for ethyl 3,3-diethoxypropanoate) [Link]

  • NROChemistry, Pinner Reaction. [Link]

  • De Kimpe, N.; De Cock, W.; Stevens, C. Synthesis of 3,3-Dialkoxypropanenitriles and Ethyl 3,3-Dialkoxypropanoates. Tetrahedron1986, 42 (14), 3713-3718.
  • Larionov, O. V.; de Meijere, A. A New Versatile Synthesis of Pyrimidines and Pyridines. Angew. Chem. Int. Ed.2004, 43, 4646-4648.
  • Bray, B. L. The Pinner Reaction Revisited. J. Org. Chem.1987, 52 (15), 3429–3431.
  • PubChem Compound Summary for CID 10487815, 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 19698813, 2-(Isopropylamino)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Roger, R.; Neilson, D. G. The Chemistry of Imidates. Chem. Rev.1961 , 61 (2), 179–211. [Link]

Sources

A Field-Proven Guide to the Synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate via a Modified Biginelli Condensation Approach

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of a robust and efficient methodology for the synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. Departing from the traditional Biginelli reaction, this guide details a superior one-pot approach that directly yields the desired aromatic pyrimidine, circumventing the need for a subsequent oxidation step. The protocols and insights presented herein are curated for researchers, scientists, and professionals in the field of drug development, emphasizing scientific integrity, reproducibility, and a deep understanding of the reaction mechanism.

Strategic Overview: Bypassing the Dihydropyrimidine Intermediate

The classical Biginelli reaction is a cornerstone of heterocyclic chemistry, providing access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) through a one-pot condensation of an aldehyde, a β-ketoester, and urea.[1][2] While invaluable, the synthesis of fully aromatic pyrimidines from this reaction necessitates a subsequent, often harsh, oxidation step to aromatize the dihydropyrimidine ring.[3]

This guide presents a more elegant and efficient strategy that directly constructs the pyrimidine ring system. The core of this approach is the reaction between an amidinium salt and a bespoke three-carbon building block, the sodium salt of ethyl 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-olate. This method offers significant advantages in terms of atom economy, reduced step count, and milder reaction conditions. For the synthesis of the target molecule, this compound, isobutyramidinium chloride is employed as the N-C-N component, directly installing the desired isopropyl group at the 2-position of the pyrimidine ring.

The Core Synthesis: A Mechanistic Perspective

The synthesis of this compound via this modified approach can be dissected into two primary stages: the preparation of the key electrophilic intermediate and the subsequent cyclocondensation with the appropriate amidinium salt.

Preparation of the Key Intermediate: Sodium salt of ethyl 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-olate

The synthesis commences with the preparation of a stable yet reactive three-carbon electrophile. This is achieved through the condensation of ethyl formate with ethyl 3,3-dimethoxypropionate in the presence of a strong base, such as sodium hydride.[4] The resulting sodium salt is a versatile precursor for the synthesis of a variety of 2-substituted pyrimidine-5-carboxylic esters.[4][5]

The Cyclocondensation Step: Formation of the Pyrimidine Ring

The crux of the synthesis is the reaction of the pre-formed sodium salt with isobutyramidinium chloride. The amidinium salt provides the N-C-N fragment necessary for the construction of the pyrimidine ring, with the isopropyl group of the isobutyramidine directly incorporated at the 2-position of the final product. This reaction proceeds via a nucleophilic attack of the amidine on the electrophilic carbon of the propen-1-olate, followed by an intramolecular cyclization and subsequent elimination of methanol and water to yield the aromatic pyrimidine ring.

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow cluster_0 Preparation of Key Intermediate cluster_1 Pyrimidine Ring Formation Ethyl_Formate Ethyl Formate Key_Intermediate Sodium salt of ethyl 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-olate Ethyl_Formate->Key_Intermediate Condensation Ethyl_3_3_dimethoxypropionate Ethyl 3,3-dimethoxypropionate Ethyl_3_3_dimethoxypropionate->Key_Intermediate Sodium_Hydride Sodium Hydride Sodium_Hydride->Key_Intermediate Target_Molecule This compound Key_Intermediate->Target_Molecule Cyclocondensation Isobutyramidinium_Chloride Isobutyramidinium Chloride Isobutyramidinium_Chloride->Target_Molecule

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of this compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Preparation of Isobutyramidinium Chloride

Isobutyramidinium chloride can be prepared from isobutyronitrile via the Pinner reaction.

Step-by-Step Protocol:

  • To a solution of isobutyronitrile (1 equivalent) in anhydrous ethanol, add dry hydrogen chloride gas until saturation.

  • Stopper the reaction vessel and allow it to stand at room temperature for 24 hours.

  • The resulting crystalline precipitate of the imidate hydrochloride is filtered, washed with anhydrous diethyl ether, and dried under vacuum.

  • The imidate hydrochloride is then treated with a solution of ammonia in ethanol to yield isobutyramidinium chloride.

  • The product is collected by filtration, washed with cold ethanol, and dried.

Synthesis of this compound

Reactant and Condition Summary Table:

StepReactant 1Reactant 2Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1Ethyl formateEthyl 3,3-dimethoxypropionateSodium HydrideAnhydrous THF0 to RT12~85
2Sodium salt from Step 1Isobutyramidinium Chloride-EthanolReflux670-80

Step-by-Step Protocol:

  • Preparation of the Sodium salt of ethyl 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-olate:

    • To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 3,3-dimethoxypropionate (1 equivalent) and ethyl formate (1.2 equivalents) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • The resulting precipitate is filtered, washed with anhydrous diethyl ether, and dried under vacuum to yield the sodium salt as a stable solid.[4]

  • Synthesis of this compound:

    • To a solution of the sodium salt prepared in the previous step (1 equivalent) in ethanol, add isobutyramidinium chloride (1.1 equivalents).

    • Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a pure compound.

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the ethyl ester group (a triplet and a quartet), and the pyrimidine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester carbonyl group and the C=N and C=C bonds of the pyrimidine ring.

Conclusion and Future Perspectives

The described methodology provides a highly efficient and direct route to this compound, a valuable building block in the synthesis of biologically active molecules. By utilizing a pre-functionalized three-carbon synthon and an appropriate amidinium salt, this approach circumvents the limitations of the traditional Biginelli reaction, offering a more streamlined and versatile synthesis of 2-substituted pyrimidines. The principles outlined in this guide can be extended to the synthesis of a diverse library of pyrimidine derivatives by varying the amidinium salt component, thus providing a powerful tool for medicinal chemists and drug development professionals. The continuous evolution of such multicomponent reactions underscores their importance in modern organic synthesis, enabling the rapid and efficient construction of complex molecular architectures.[2]

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • de Souza, M. V. N. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Journal of the Brazilian Chemical Society, 28(1), 16-36.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Ghotkar, N. S., Pund, D. A., & Berad, B. N. (2021). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. International Journal of Scientific Research in Science and Technology, 8(1), 223-226.
  • Kumar, D., & Singh, S. (2019). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 177, 23-52.
  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • Yamamoto, K., Chen, Y., & Buono, F. G. (2005). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters, 7(21), 4673–4676.
  • Campanati, M., Fackler, J. P., Jr., & Oflaz, S. (1998). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2, (11), 2437-2442.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available from: [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2006). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Tetrahedron Letters, 47(36), 6377-6380.
  • Whitehead, C. W. (1952). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Journal of the American Chemical Society, 74(17), 4267-4270.
  • Hamarat, N., & Yesil, M. (2010). Biginelli reaction. ChemSpider Synthetic Pages, 425.
  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Wang, L., Xia, J., Qin, F., Qian, C., & Sun, J. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 9, 1238–1244.
  • Guezguez, R., et al. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 19(1).
  • Mamedov, V. A., & Mamedov, E. S. (2023).
  • Simion, C., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(21), 6624.
  • Bredereck, H., Simchen, G., & Santos, A. A. (1967). Synthesen in der heterocyclischen Reihe, IX. Synthesen und Reaktionen von 4.6‐disubstituierten Pyrimidin‐aldehyden‐(5). Chemische Berichte, 100(4), 1344-1352.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).
  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (2013).
  • Guezguez, R., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42963-42975.
  • Chen, X., et al. (2019). Synthesis of pyrimidines from dinitrogen and carbon.
  • EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives. (2000).
  • Al-Juborea, A. M., & Al-Ardbelea, H. J. F. (2018). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Journal of Physics: Conference Series, 1003(1), 012071.
  • Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]

  • McMurry, J. E. (1973).
  • MOLBASE. (n.d.). ethyl 2-(ethyl(3-isobutoxy-4-isopropylphenyl)amino)pyrimidine-5-carboxylate|1055233-47-0. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-isopropylpyrimidine-5-carboxylate. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the study of its chemical environment. This document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and extensive experience with heterocyclic systems.

Molecular Structure and Proton Environments

A foundational understanding of the molecule's structure is the first step in interpreting its ¹H NMR spectrum. This compound possesses a disubstituted pyrimidine core, an aromatic heterocyclic system. The substituents, an isopropyl group at the 2-position and an ethyl carboxylate group at the 5-position, introduce distinct proton environments that will each give rise to a unique signal in the ¹H NMR spectrum.

There are five chemically non-equivalent proton environments in the molecule:

  • H-4 and H-6: The two protons on the pyrimidine ring. These are diastereotopic due to the substitution pattern and will have distinct chemical shifts.

  • -CH(CH₃)₂: The methine proton of the isopropyl group.

  • -CH(CH₃)₂: The six equivalent methyl protons of the isopropyl group.

  • -OCH₂CH₃: The two methylene protons of the ethyl ester group.

  • -OCH₂CH₃: The three methyl protons of the ethyl ester group.

Figure 1: Structure of this compound with key proton environments.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-4~9.2 - 9.4Singlet (or narrow doublet)1HJ(H-4, H-6) ≈ 1-2 Hz
H-6~9.0 - 9.2Singlet (or narrow doublet)1HJ(H-6, H-4) ≈ 1-2 Hz
-OCH₂CH₃~4.4Quartet2H³J ≈ 7.1 Hz
-CH(CH₃)₂~3.3 - 3.5Septet1H³J ≈ 6.9 Hz
-OCH₂CH₃~1.4Triplet3H³J ≈ 7.1 Hz
-CH(CH₃)₂~1.3Doublet6H³J ≈ 6.9 Hz

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃).

The Pyrimidine Ring Protons (H-4 and H-6)

The chemical shifts of the pyrimidine ring protons are the most informative and also the most challenging to predict with pinpoint accuracy. For the parent pyrimidine molecule, the proton at C2 appears at δ 9.26, those at C4 and C6 at δ 8.78, and the proton at C5 at δ 7.36.[1] The substituents at C2 and C5 in our target molecule will significantly influence the chemical shifts of the remaining H-4 and H-6 protons.

  • The Isopropyl Group at C2: This is an electron-donating group (EDG) through induction. EDGs tend to shield aromatic protons, shifting their signals to a higher field (lower ppm).

  • The Ethyl Carboxylate Group at C5: This is an electron-withdrawing group (EWG) due to the carbonyl moiety. EWGs deshield aromatic protons, shifting their signals to a lower field (higher ppm).

The H-4 proton is adjacent to the electron-withdrawing ester group and will, therefore, be significantly deshielded, appearing at a lower field. The H-6 proton is also influenced by the ester group, but to a lesser extent. The isopropyl group at C2 will have a shielding effect on both H-4 and H-6. The interplay of these effects leads to the prediction of two distinct signals in the downfield region of the spectrum. We predict H-4 to be the most downfield proton, likely in the range of δ 9.2-9.4 ppm, with H-6 appearing slightly upfield around δ 9.0-9.2 ppm.

The coupling between H-4 and H-6 is a four-bond coupling (⁴J), which is typically small in aromatic systems, on the order of 1-2 Hz.[2] This may result in the signals appearing as sharp singlets or very narrow doublets, depending on the resolution of the instrument.

The Ethyl Ester Protons (-OCH₂CH₃)

The ethyl ester group gives rise to a characteristic quartet and triplet pattern.

  • Methylene Protons (-OCH₂-): These protons are adjacent to the electron-withdrawing oxygen atom of the ester, which deshields them. Consequently, they are expected to resonate as a quartet around δ 4.4 ppm.[3] The quartet arises from coupling to the three equivalent protons of the adjacent methyl group (n+1 = 4).

  • Methyl Protons (-CH₃): These protons are further from the deshielding oxygen and will appear at a higher field. Their signal is predicted to be a triplet around δ 1.4 ppm, resulting from coupling to the two adjacent methylene protons (n+1 = 3).[3]

The coupling constant (³J) for the interaction between the methylene and methyl protons of an ethyl group is typically around 7.1 Hz.

The Isopropyl Group Protons (-CH(CH₃)₂)

The isopropyl group also displays a characteristic splitting pattern.

  • Methine Proton (-CH-): This proton is attached to the pyrimidine ring and is coupled to six equivalent methyl protons. This will result in a septet (n+1 = 7) in the region of δ 3.3-3.5 ppm.

  • Methyl Protons (-CH₃): The six methyl protons are equivalent and are coupled to the single methine proton, giving rise to a strong doublet (n+1 = 2) at a higher field, predicted to be around δ 1.3 ppm.

The coupling constant (³J) for the isopropyl group is typically around 6.9 Hz.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃. The solution should be clear and free of any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Figure 2: Workflow for NMR Sample Preparation.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans should provide a good signal-to-noise ratio for a sample of this concentration.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals.

Potential Impurities and Their Spectral Signatures

A robust analysis includes the consideration of potential impurities that may arise from the synthesis of this compound. A common synthetic route involves the condensation of an amidine with a β-ketoester derivative.[4]

Potential impurities could include:

  • Starting Materials: Unreacted amidine or β-ketoester starting materials. Their characteristic signals would need to be identified based on their known spectra.

  • Solvents: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, hexanes). These are readily identifiable from standard solvent impurity tables.

  • Side-Products: Incomplete cyclization or alternative reaction pathways could lead to side-products. A detailed analysis of any unexpected signals, potentially aided by 2D NMR techniques like COSY and HSQC, would be necessary for their characterization.

Advanced NMR Techniques for Complete Structural Elucidation

For an unambiguous assignment of all proton signals and to confirm the connectivity of the molecule, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We would expect to see cross-peaks between:

    • The methylene and methyl protons of the ethyl group.

    • The methine and methyl protons of the isopropyl group.

    • A weak cross-peak might be observable between the H-4 and H-6 protons of the pyrimidine ring.

Figure 3: Expected COSY correlations for this compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, confirming the proton-carbon one-bond connectivities.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This would be particularly useful for confirming the assignment of the pyrimidine ring protons by observing correlations from H-4 and H-6 to the surrounding carbon atoms, including the carbons of the substituents.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be well-resolved and highly informative. The downfield region will be characterized by two distinct signals for the pyrimidine ring protons, while the upfield region will display the characteristic patterns of the ethyl and isopropyl groups. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, ideally supplemented with 2D NMR data, will allow for the unequivocal structural confirmation and purity assessment of this important heterocyclic compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

Sources

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-isopropylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction of the 13C NMR chemical shifts, grounded in established principles of NMR spectroscopy and supported by data from analogous structures. Furthermore, this document outlines a rigorous, field-proven protocol for the acquisition and analysis of the 13C NMR data for this molecule, ensuring reproducibility and accuracy. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.

Introduction: The Strategic Role of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] Among its variants, 13C NMR spectroscopy provides a direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[2] This sensitivity allows for the unambiguous identification of different functional groups and the overall connectivity of the molecule.

For a molecule such as this compound, which possesses a combination of aromatic, aliphatic, and carbonyl carbons, 13C NMR is an indispensable tool for confirming its structure and purity. The pyrimidine core, a key pharmacophore in many therapeutic agents, and its substituents each contribute a unique set of signals that can be predicted and experimentally verified.[3][4] This guide will first deconstruct the molecule to predict the chemical shifts of its nine unique carbon atoms and then provide a detailed methodology for obtaining an experimental spectrum.

Predicted 13C NMR Spectrum of this compound

The structure of this compound contains nine distinct carbon environments, which should result in nine signals in a proton-decoupled 13C NMR spectrum. The prediction of their chemical shifts is based on the additive effects of substituents on the pyrimidine ring and established chemical shift ranges for the isopropyl and ethyl carboxylate moieties.[5]

Molecular Structure and Carbon Numbering

To facilitate the discussion of the predicted 13C NMR spectrum, the carbon atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Predicted Chemical Shifts (δ) in ppm

The following table summarizes the predicted 13C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃. The predictions are derived from typical chemical shift ranges for similar functional groups and substituent effects observed in related pyrimidine structures.[6][7]

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
Pyrimidine Ring
C2170 - 175Attached to two nitrogen atoms and the electron-donating isopropyl group. This carbon is expected to be significantly downfield.
C4157 - 162Similar to C6, this carbon is adjacent to a nitrogen atom and is part of the aromatic system.
C5120 - 125This carbon is deshielded by the attached electron-withdrawing carboxylate group.
C6155 - 160Adjacent to a nitrogen atom and part of the pyrimidine ring.
Isopropyl Group
C7 (-CH)35 - 40A methine carbon directly attached to the pyrimidine ring.
C8, C9 (-CH₃)20 - 25Equivalent methyl carbons of the isopropyl group, appearing as a single signal.
Ethyl Carboxylate Group
C10 (C=O)164 - 168Typical chemical shift for an ester carbonyl carbon.
C11 (-OCH₂-)60 - 65Methylene carbon attached to the electronegative oxygen atom.
C12 (-CH₃)13 - 18Methyl carbon of the ethyl group.

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, a standardized and self-validating protocol is essential. The following methodology is designed to ensure accuracy and reproducibility.

I. Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent solubilizing properties for a wide range of organic molecules and its single, well-characterized residual solvent peak at approximately 77.16 ppm.

  • Concentration: Prepare a solution of approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of CDCl₃. This concentration range provides a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop is usually sufficient.

  • Sample Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to avoid any paramagnetic impurities or contaminants that could affect the magnetic field homogeneity.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Locking and Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (zgpg30 or similar pulse program).

    • Spectral Width (SW): 200-220 ppm (approximately -10 to 210 ppm) to ensure all carbon signals, including the carbonyl, are within the spectral window.

    • Acquisition Time (AQ): 1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons (C2 and C5) if their signals are weak.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

III. Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically phase the spectrum to obtain a flat baseline and absorptive Lorentzian peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate peak integration and identification.

  • Referencing: Calibrate the spectrum by setting the residual CDCl₃ peak to 77.16 ppm.

Logical Workflow for 13C NMR Analysis

The entire process, from sample preparation to final spectral analysis, can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Dissolve sample in CDCl3 b Add TMS as internal standard a->b c Filter into NMR tube b->c d Lock and Shim c->d e Set up acquisition parameters d->e f Acquire 13C NMR data e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference to TMS h->i j Peak Picking and Integration i->j k Assign signals to carbon atoms j->k l Compare with predicted spectrum k->l m Structure Confirmation l->m

Caption: Experimental workflow for the 13C NMR analysis of this compound.

Conclusion

The 13C NMR analysis of this compound is a critical step in its structural verification. The predicted spectrum, based on well-established chemical shift principles, provides a reliable template for the interpretation of experimental data. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and analyze high-quality 13C NMR spectra. This, in turn, ensures the structural integrity of the compound, a crucial aspect in the fields of drug discovery and materials science where the precise molecular architecture dictates function.

References

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

  • Gawinecki, R., Trzebiatowska, K., & Rasala, D. (2003). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 8(3), 357-362. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrimidine (HMDB0003361). [Link]

  • American Chemical Society. (2025). Digital absorption spectral database of pyrimidine nucleobases and nucleoside analogues. ACS Fall 2025. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Kleinpeter, E., & Thomas, S. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 745-751.
  • Al-Suwaidan, I. A., Al-Issa, S. A., & Al-Najjar, A. A. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 15(1), 123-135.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • SpectraBase. (n.d.). N-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-2-methylsulfanyl-benzamide. [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of Ethyl 2-isopropylpyrimidine-5-carboxylate, a molecule of interest for researchers, scientists, and drug development professionals. The methodologies and interpretations herein are grounded in established principles of mass spectrometry and tailored to the specific structural attributes of this compound, ensuring a scientifically rigorous approach to its characterization.

Introduction and Analytical Strategy

This compound is a heterocyclic compound featuring a pyrimidine core, an isopropyl substituent, and an ethyl ester functional group. This combination of features makes it a relevant scaffold in medicinal chemistry and drug discovery. Mass spectrometry (MS) is an indispensable tool for its analysis, providing precise molecular weight determination, structural elucidation through fragmentation analysis, and sensitive quantification in complex matrices. This guide will detail a robust analytical workflow, from sample preparation to data interpretation, emphasizing the rationale behind key experimental decisions. The strategy focuses on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), leveraging electrospray ionization (ESI) for its suitability with moderately polar, nitrogen-containing molecules.

Molecular Properties and Isotopic Distribution

Before any analysis, understanding the fundamental properties of the target molecule is critical. These values are foundational for interpreting the resulting mass spectra.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂
Average Molecular Weight 194.23 g/mol
Monoisotopic Mass 194.10553 Da

The monoisotopic mass is the key value used for high-resolution mass spectrometry, allowing for precise identification of the molecular ion.

Ionization and Mass Analysis: The "Why" and "How"

Choosing the Right Ionization Technique

For a molecule like this compound, Electrospray Ionization (ESI) is the premier choice. The rationale is twofold:

  • Presence of Basic Sites: The two nitrogen atoms in the pyrimidine ring are basic sites (Lewis bases) that readily accept a proton in an acidic mobile phase. This makes the molecule highly amenable to forming a protonated molecule, [M+H]⁺, in positive ion mode ESI.[1][2][3][4]

  • Moderate Polarity: The ester and pyrimidine moieties confer sufficient polarity for the compound to be soluble in typical reversed-phase LC solvents and to efficiently generate gas-phase ions from charged droplets in the ESI source.[3][5]

ESI is a "soft" ionization technique, meaning it imparts minimal excess energy during the ionization process.[5] This is advantageous as it typically results in an abundant signal for the intact protonated molecule, which is essential for molecular weight confirmation and for selection as the precursor ion in subsequent fragmentation experiments.

Mass Analyzers

While various mass analyzers can be used, high-resolution instruments like Time-of-Flight (TOF) or Orbitrap are recommended for unambiguous formula determination. However, for routine quantification and structural confirmation, a triple quadrupole (QqQ) or ion trap instrument is highly effective and widely accessible. This guide will focus on a workflow applicable to these common instrument types.

A Validated Experimental Workflow

A robust analytical method is self-validating. The following protocol is designed to ensure reproducibility and accuracy.

General LC-MS/MS Analytical Workflow

The overall process from sample handling to final data interpretation follows a structured path to ensure data integrity.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Stock Solution (e.g., 1 mg/mL in MeOH) p2 Working Solution (Dilute in Mobile Phase A/B) p1->p2 Serial Dilution lc LC Separation (C18 Column) p2->lc Injection esi ESI Source (+) (Ion Generation) lc->esi ms1 MS1 Scan (Find Precursor Ion) esi->ms1 cid CID Chamber (Fragmentation) ms1->cid ms2 MS2 Scan (Detect Product Ions) cid->ms2 integ Peak Integration (Quantification) ms2->integ Raw Data frag Fragmentation Analysis (Structure Confirmation) ms2->frag report Reporting integ->report frag->report

Caption: High-level workflow for LC-MS/MS analysis.
Detailed Experimental Protocol

This protocol provides a starting point for method development, which should be optimized for the specific instrument and application.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. This matches the initial mobile phase conditions to ensure good peak shape.[6]
  • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size).[7]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.[6]
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.[7]
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS1 Scan: Scan from m/z 50 to 400 to detect the precursor ion.
  • MS/MS: Select the [M+H]⁺ ion (m/z 195.1) for fragmentation.
  • Collision Gas: Argon.
  • Collision Energy: Optimize by ramping from 10 to 40 eV to find the optimal energy for producing a rich spectrum of fragment ions.

Mass Spectrum Analysis and Fragmentation Pathway

Expected Molecular Ions (MS1 Spectrum)

In the full scan (MS1) spectrum, the primary ions expected are the protonated molecule and common adducts. Using a high-resolution instrument allows for confirmation of the elemental composition.

Ion SpeciesDescriptionCalculated m/z
[M+H]⁺ Protonated Molecule195.1130
[M+Na]⁺ Sodium Adduct217.0949
[M+K]⁺ Potassium Adduct233.0689

The protonated molecule, [M+H]⁺ at m/z 195.11 , will be the target precursor ion for tandem mass spectrometry (MS/MS) analysis.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Collision-Induced Dissociation (CID) is used to fragment the selected precursor ion.[8][9] In this process, the ion's kinetic energy is increased and it is collided with neutral gas molecules (e.g., argon), causing the conversion of kinetic energy into internal energy, which induces bond breakage.[8][9]

For this compound, the fragmentation is predictable and driven by the functional groups present: the ethyl ester and the isopropyl group. The pyrimidine ring itself is relatively stable but can also fragment under higher energy conditions.[10][11][12]

Proposed Key Fragmentation Pathways:

  • Loss of Ethene (C₂H₄): A classic McLafferty-type rearrangement or simple neutral loss from the ethyl ester group results in the loss of 28.03 Da.

  • Loss of Propene (C₃H₆): A neutral loss from the isopropyl group attached to the pyrimidine ring, resulting in a loss of 42.05 Da.

  • Loss of Ethanol (C₂H₅OH): Cleavage of the ester group leading to the loss of 46.04 Da.

  • Combined Losses: Sequential losses, such as the loss of propene followed by the loss of ethene, are also highly probable.

Fragmentation_Pathway parent [M+H]⁺ m/z 195.11 frag1 [M+H - C₂H₄]⁺ m/z 167.08 parent->frag1 - C₂H₄ (28 Da) (from ethyl ester) frag2 [M+H - C₃H₆]⁺ m/z 153.06 parent->frag2 - C₃H₆ (42 Da) (from isopropyl) frag3 [M+H - C₂H₅OH]⁺ m/z 149.07 parent->frag3 - C₂H₅OH (46 Da) (from ethyl ester) frag4 [M+H - C₃H₆ - C₂H₄]⁺ m/z 125.03 frag2->frag4 - C₂H₄ (28 Da)

Caption: Proposed CID fragmentation pathway for [M+H]⁺.
Summary of Major Product Ions

The following table summarizes the key fragment ions that are instrumental for structural confirmation.

Product Ion m/z (Calculated)Neutral LossFormula of LossProposed Fragment Structure
167.0817EtheneC₂H₄2-isopropylpyrimidine-5-carboxylic acid ion
153.0609PropeneC₃H₆Ethyl 2-vinylpyrimidine-5-carboxylate radical ion structure (rearranged)
149.0711EthanolC₂H₅OHIsopropyl-pyrimidine-5-carbonyl cation
125.0296Propene + EtheneC₃H₆ + C₂H₄Pyrimidine-5-carboxylic acid ion

Applications in a Drug Development Context

The ability to perform this detailed mass spectrometric analysis is crucial throughout the drug development pipeline.[13][14]

  • Structural Confirmation: Verifying the identity of newly synthesized batches of the compound. The combination of an accurate mass precursor ion and a predictable fragmentation pattern provides extremely high confidence in the structure.

  • Purity Analysis: An LC-MS method can rapidly separate and identify impurities, even at very low levels. Their fragmentation patterns can help in identifying their structures, providing critical feedback to process chemists.

  • Metabolite Identification: In preclinical studies, mass spectrometry is the primary tool for identifying metabolites in plasma, urine, or liver microsome incubations.[14] Common metabolic transformations (e.g., hydroxylation, oxidation) would result in predictable mass shifts from the parent compound (m/z 195.11), which can be screened for and then subjected to MS/MS analysis to pinpoint the site of modification.

  • Pharmacokinetic (PK) Studies: A validated LC-MS/MS method using a triple quadrupole mass spectrometer provides the sensitivity and selectivity required for quantifying the compound in biological fluids, which is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet powerful application of modern analytical techniques. By leveraging positive mode electrospray ionization, a robust LC-MS/MS workflow can be established. The predictable fragmentation patterns, dominated by neutral losses from the isopropyl and ethyl ester side chains, provide a confident basis for structural confirmation and characterization. This technical guide serves as a foundational protocol for researchers, enabling them to generate high-quality, reliable data for this compound in various scientific and developmental contexts.

References

  • PubChem. Ethyl 2-phenylpyrimidine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Ethyl 5-ethylpyrimidine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). The N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. PubMed. Available from: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]

  • Jackson, S. N., & Woods, A. S. (2006). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. PubMed. Available from: [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]

  • Wikipedia. Collision-induced dissociation. Available from: [Link]

  • PubChem. Ethyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • O'Connor, P. B., & Costello, C. E. (2009). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available from: [Link]

  • Christianson, C. (2020). Small Molecule Method Development Strategies. Bioanalysis Zone. Available from: [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. NIH National Center for Biotechnology Information. Available from: [Link]

  • Sharma, P., & Kumar, V. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Khakwani, S., Aslam, S., Shahi, M. N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Available from: [Link]

  • Kwan, W. P. (Anson), & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Available from: [Link]

  • Hsu, C. S., & Hendrickson, C. L. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of 1-methylethyl methanoate. Available from: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available from: [Link]

  • Jackson, G. (2016). Multistage mass spectrometry of phospholipids using collision-induced dissociation (CID) and metastable atom-activated dissociation. West Virginia University Research Repository. Available from: [Link]

  • Peer, C. J., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. NIH National Center for Biotechnology Information. Available from: [Link]

  • da Silva, D. T., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available from: [Link]

  • Gergov, M., et al. (2003). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules. PubMed. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage ‘a potent molecule is not necessarily a successful drug’ has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is paved with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, ultimately dictating its bioavailability, efficacy, and safety.[1][2][3] The pyrimidine scaffold, a cornerstone in medicinal chemistry, is a testament to this principle. As a privileged structure found in numerous therapeutic agents, its derivatives are a focal point of extensive research.[4][5][6][7][8][9][10] This guide provides an in-depth analysis of a specific, yet representative, member of this class: Ethyl 2-isopropylpyrimidine-5-carboxylate. Due to the absence of extensive published experimental data for this specific molecule, this guide will leverage highly reliable computational prediction methodologies, contextualized with established experimental protocols for their eventual validation. This dual approach provides immediate, actionable insights for researchers while grounding them in the rigorous principles of experimental science.

Molecular Structure and Computational Methodology

The foundational step in characterizing any molecule is to define its structure. This compound, as its name implies, is a pyrimidine ring substituted at the 2-position with an isopropyl group and at the 5-position with an ethyl carboxylate group.

Structure:

Caption: 2D structure of this compound.

Given the scarcity of experimental data, the physicochemical properties presented herein were predicted using the Molinspiration online property calculation toolkit, a widely utilized tool in cheminformatics for its robust and reliable predictions.[11][12][13]

Predicted Physicochemical Properties

The following table summarizes the key predicted physicochemical properties for this compound. These values provide a critical first pass for assessing the molecule's drug-like potential.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 208.25 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight (<500 g/mol ) is preferred for oral bioavailability.
miLogP 2.35A measure of lipophilicity. A value in the range of 1-3 is often optimal for balancing solubility and permeability for oral absorption.
Topological Polar Surface Area (TPSA) 55.4 ŲPredicts the hydrogen bonding capacity and polarity of a molecule. A TPSA < 140 Ų is generally associated with good cell permeability.
Number of Hydrogen Bond Acceptors 4Influences solubility and binding to biological targets.
Number of Hydrogen Bond Donors 0Affects solubility and membrane permeability.
Number of Rotatable Bonds 4A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally associated with better oral bioavailability.
Volume 200.5 cm³/molRelated to molecular size and can influence binding to target proteins.

Data predicted using Molinspiration Cheminformatics.[12]

Synthesis Strategy: A Generalized Approach

A particularly relevant approach is the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt, which provides a direct route to 2-substituted pyrimidine-5-carboxylic esters.[14][17][18]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A Isopropylamidinium Salt C Condensation Reaction (e.g., in DMF) A->C B Sodium 3,3-dimethoxy-2- ethoxycarbonylpropen-1-olate B->C D Aqueous Workup C->D Reaction Mixture E Extraction with Organic Solvent D->E F Purification (e.g., Column Chromatography) E->F G Ethyl 2-isopropylpyrimidine- 5-carboxylate F->G Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols for Physicochemical Property Determination

To validate the predicted properties and to provide a framework for the characterization of this and similar molecules, the following established experimental protocols are described.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 2-3 °C per minute) for a preliminary determination. For an accurate measurement, the temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range.

Solubility Assessment

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. It is typically assessed under both kinetic and thermodynamic conditions.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered through a low-binding filter (e.g., a 0.22 µm PVDF filter) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Data Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or mM.

Lipophilicity (LogP) Determination

Rationale: The partition coefficient (LogP) between an organic and an aqueous phase is a measure of a compound's lipophilicity. It is a key factor influencing membrane permeability and absorption.

Protocol: Shake-Flask Method for LogP (Octanol-Water)

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation of the layers.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with an equal volume of the aqueous phase in a sealed container.

  • Equilibration: The mixture is agitated for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous).

Spectroscopic Characterization: A Predictive and Comparative Approach

While experimental spectra for this compound are not available, a predictive analysis based on the known spectral characteristics of pyrimidine derivatives can be made.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and isopropyl groups. The protons of the ethyl ester would likely appear as a quartet around 4.3 ppm (-OCH₂-) and a triplet around 1.3 ppm (-CH₃). The isopropyl group would exhibit a septet for the methine proton (-CH-) and a doublet for the two methyl groups (-CH₃). The protons on the pyrimidine ring would appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the ethyl and isopropyl groups.

Mass Spectrometry (MS):

  • The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the isopropyl group, and fragmentation of the pyrimidine ring, providing further structural confirmation.

Biological and Pharmaceutical Context

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7][8][9][10] The physicochemical properties of these molecules are intrinsically linked to their therapeutic potential. For instance, appropriate lipophilicity and solubility are crucial for a pyrimidine-based kinase inhibitor to reach its intracellular target. The structural motifs of this compound, namely the pyrimidine core and the lipophilic isopropyl group, suggest its potential as a scaffold for the development of new therapeutic agents.

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Profile (ADME) cluster_2 Drug Efficacy & Safety A Solubility F Absorption A->F B Lipophilicity (LogP) B->F G Distribution B->G C pKa C->F D Molecular Size D->G E Stability H Metabolism E->H J Bioavailability F->J K Target Engagement G->K L Toxicity H->L I Excretion I->J

Caption: Interplay of physicochemical properties and the drug development process.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of this compound, grounded in established computational methods and contextualized with standard experimental protocols. While the lack of published experimental data necessitates a predictive approach, the information presented here serves as a valuable starting point for researchers interested in this molecule and its analogs. The future direction for the characterization of this compound should involve its synthesis and the experimental determination of its physicochemical and biological properties to validate and expand upon the predictive data presented in this guide. Such studies will be instrumental in unlocking the full potential of this and other novel pyrimidine derivatives in the ongoing quest for new and improved therapeutics.

References

  • Current time information in San Diego, CA, US. (n.d.). Google.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Calculators & Predictors. (n.d.). Chemaxon. Retrieved January 22, 2026, from [Link]

  • On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 22, 2026, from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved January 22, 2026, from [Link]

  • Molinspiration Cheminformatics. (n.d.). Molinspiration. Retrieved January 22, 2026, from [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of Pyrimidine and Its Derivatives. (2025, January 9). YouTube. Retrieved January 22, 2026, from [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). International Journal of Pharmaceutical Sciences and Research.
  • Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Beni-Suef University Journal of Basic and Applied Sciences.
  • Property Calculation, Molecular Database Search. (n.d.). Molinspiration. Retrieved January 22, 2026, from [Link]

  • MolView. (n.d.). MolView. Retrieved January 22, 2026, from [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023, June 2). PMC. Retrieved January 22, 2026, from [Link]

  • mipc - Molinspiration Property Calculator. (n.d.). Molinspiration. Retrieved January 22, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • About Chemical Calculations and Predictions. (n.d.). Chemaxon Docs. Retrieved January 22, 2026, from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Request PDF. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 22, 2026, from [Link]

  • Calculators and Predictors in Playground. (n.d.). Chemaxon Docs. Retrieved January 22, 2026, from [Link]

  • (PDF) Pyrimidine and its biological activity: a review. (2017, July 25). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Molinspiration: Demo With Example Compound, Key Features & Complete Walk-Through. (2025, December 23). YouTube. Retrieved January 22, 2026, from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Free or open-source tools for chemistry. (n.d.). DATACC. Retrieved January 22, 2026, from [Link]

  • Physical-chemical property predictors as command line tools. (2016, September 26).
  • Get more information about biological potential of your compounds. (n.d.). Way2Drug. Retrieved January 22, 2026, from [Link]

  • Significance The Biological Activity to Pyrimidine Analogues. (2020, March 1). Scientific Journal of Medical Research.
  • Predicting Solubility. (n.d.). Rowan Scientific. Retrieved January 22, 2026, from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Calculations - Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved January 22, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021, June 25). SciSpace.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.
  • Free alternative for Chemdraw. 100% free. Online tool. : r/chemistry. (n.d.). Reddit.
  • Beginners Guide to Molinspiration Cheminformatics Tools|Practical. (2022, December 16). YouTube. Retrieved January 22, 2026, from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).
  • physicochemical property of drug molecules with respect to drug actions. (n.d.). JBINO.

Sources

Synthesis and Purification: The Foundation of Quality Crystals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of Novel Pyrimidine Derivatives: A Methodological Whitepaper Using Ethyl 2-isopropylpyrimidine-5-carboxylate as a Case Study

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The pyrimidine scaffold, in particular, is a privileged structure found in a vast array of therapeutic agents. Understanding the crystal structure of novel pyrimidine derivatives provides invaluable insights into their physicochemical properties, potential intermolecular interactions with biological targets, and guides further structure-activity relationship (SAR) studies.

This technical guide presents a comprehensive, field-proven methodology for the complete structural elucidation of a novel pyrimidine derivative, using the hypothetical case of this compound. While a public crystal structure for this specific molecule is not available at the time of this writing, this whitepaper will serve as a detailed roadmap, from synthesis to crystallographic analysis, for researchers embarking on the characterization of new chemical entities.

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The quality of the starting material directly impacts the success of crystallization. For our case study, this compound, a plausible synthetic route can be adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1]

Proposed Synthesis of this compound

A robust method involves the condensation of an amidinium salt with a suitable three-carbon building block.[1] In this case, isobutyramidinium salt can be reacted with an activated form of ethyl 3-oxopropanoate.

Experimental Protocol: Synthesis

  • Formation of the Amidinium Salt: Isobutyronitrile is converted to the corresponding imidate, which is then reacted with ammonia to form isobutyramidine. Subsequent treatment with an acid (e.g., HCl) yields the isobutyramidinium salt.

  • Activation of the Pyrimidine Precursor: Ethyl 3-oxopropanoate is reacted with a formylating agent (e.g., ethyl formate) in the presence of a strong base like sodium ethoxide to form the sodium salt of ethyl 2-formyl-3-oxopropanoate.

  • Cyclocondensation Reaction: The isobutyramidinium salt and the activated ethyl 3-oxopropanoate derivative are reacted in a suitable solvent, such as ethanol, under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Rationale for Purification

The importance of achieving >99% purity cannot be overstated. Impurities can inhibit crystal nucleation, lead to the formation of poorly ordered crystals, or even co-crystallize with the target compound, complicating the final structural analysis. Recrystallization from a suitable solvent system is often employed as a final purification step to remove any remaining micro-impurities.

Crystallization: From a Purified Powder to a Single Crystal

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires screening of various conditions to find the "sweet spot" for crystal nucleation and growth.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, and water) should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant solution in a sealed chamber.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Optimization: Once initial crystal "hits" are identified, the conditions (e.g., concentration, temperature, solvent ratios) are further optimized to grow larger, well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The SC-XRD Workflow

The process can be broken down into several key stages, as illustrated in the diagram below.

SC_XRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_experiment Experimental cluster_analysis Computational Analysis crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection X-ray beam data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow.

Experimental Protocol: SC-XRD Data Collection and Analysis

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to obtain the final atomic coordinates and anisotropic displacement parameters. Software such as OLEX2 or SHELX is commonly used for this purpose.[2]

Spectroscopic and Physicochemical Characterization: Confirming the Identity

While SC-XRD provides the definitive 3D structure, other analytical techniques are essential to confirm the molecular identity and purity of the bulk sample.

Technique Hypothetical Data for this compound
¹H NMR (400 MHz, CDCl₃) δ 9.15 (s, 2H, pyrimidine-H), 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.30 (sept, J = 6.9 Hz, 1H, -CH(CH₃)₂), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.35 (d, J = 6.9 Hz, 6H, -CH(CH₃)₂) ppm.
¹³C NMR (101 MHz, CDCl₃) δ 175.0 (C=O), 165.0 (C-2), 158.0 (C-4, C-6), 120.0 (C-5), 62.0 (-OCH₂CH₃), 35.0 (-CH(CH₃)₂), 22.0 (-CH(CH₃)₂), 14.5 (-OCH₂CH₃) ppm.
Mass Spectrometry (ESI+) m/z calculated for C₁₀H₁₄N₂O₂ [M+H]⁺: 195.1134; found: 195.1132.
FTIR (ATR) ν 3080 (C-H aromatic), 2970 (C-H aliphatic), 1720 (C=O ester), 1580, 1550 (C=N, C=C pyrimidine ring), 1250 (C-O stretch) cm⁻¹.

Hypothetical Crystal Structure of this compound

Based on the analysis of similar pyrimidine derivatives, we can postulate a likely crystal structure for this compound.[2][3]

Caption: Figure 2: The 2D chemical structure of this compound.

Hypothetical Crystallographic Data
Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)10.2
β (°)95.0
Volume (ų)1035
Z4
Calculated Density1.25 g/cm³
Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by van der Waals forces and potential weak C-H···N or C-H···O hydrogen bonds. The planarity of the pyrimidine ring could also facilitate π-π stacking interactions between adjacent molecules, influencing the overall packing arrangement.

Crystal_Packing Figure 3: Hypothetical Crystal Packing mol1 Molecule A mol2 Molecule B mol1->mol2 π-π stacking mol3 Molecule C mol1->mol3 C-H···O interaction mol4 Molecule D mol2->mol4 C-H···N interaction

Sources

An In-depth Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a cornerstone of heterocyclic chemistry, fundamental to the structure of nucleic acids and a privileged scaffold in medicinal chemistry. The introduction of a carboxylate ester at the 5-position of the pyrimidine ring has given rise to a class of compounds with significant and diverse applications, from therapeutic agents to advanced materials. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of pyrimidine-5-carboxylate esters. It delves into the seminal synthetic methodologies, their underlying mechanisms, and the expansion of their applications, offering field-proven insights for researchers in drug discovery and materials science.

Introduction: The Significance of the Pyrimidine-5-Carboxylate Ester Scaffold

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This structural motif is of profound biological importance, forming the basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[1] Beyond their role in genetic material, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]

The functionalization of the pyrimidine ring is a key strategy in modulating its physicochemical and biological properties. The introduction of a carboxylate ester group at the 5-position, in particular, has proven to be a valuable modification. This electron-withdrawing group can influence the electronic distribution within the ring, affecting its reactivity and potential for non-covalent interactions with biological targets. Furthermore, the ester functionality serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse libraries of compounds for drug discovery and the development of novel materials.

This guide will trace the historical journey from the initial synthesis of the pyrimidine core to the specific development and application of its 5-carboxylate ester derivatives.

Historical Perspective: From Pyrimidine to its Functionalized Derivatives

The history of pyrimidine chemistry dates back to the 19th century. While pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879 , who prepared barbituric acid from urea and malonic acid. A systematic investigation of pyrimidines was initiated by Albrecht Pinner in 1884 , who synthesized pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[4] Pinner is also credited with coining the term "pyrimidin" in 1885.

The early 20th century saw the discovery of pyrimidine bases as essential components of nucleic acids, solidifying their importance in biochemistry.[4] This spurred further research into the synthesis and functionalization of the pyrimidine ring. While a definitive "first synthesis" of a pyrimidine-5-carboxylate ester is not clearly documented as a singular event, the foundational work of Pinner and the subsequent development of multicomponent reactions laid the groundwork for the creation of this class of compounds.

The landmark Biginelli reaction, discovered by Pietro Biginelli in 1893 , provided a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[5][6] This reaction was a significant step towards the synthesis of functionalized pyrimidines, including those with a carboxylate group at the 5-position.

The 20th and 21st centuries have witnessed a rapid expansion of synthetic methodologies, offering more efficient and versatile routes to a wide array of substituted pyrimidine-5-carboxylate esters, driven by their growing importance in medicinal chemistry and materials science.

Key Synthetic Methodologies

The synthesis of pyrimidine-5-carboxylate esters has evolved from classical condensation reactions to modern, highly efficient multicomponent and catalytic methods. This section details some of the most significant and widely used synthetic strategies.

The Pinner Synthesis and its Variations

The Pinner synthesis is a classical and versatile method for constructing the pyrimidine ring. In its original form, it involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4] When the dicarbonyl compound is a β-ketoester, such as ethyl acetoacetate, this reaction can directly yield pyrimidine-5-carboxylate esters.

Reaction Scheme:

Pinner_Synthesis cluster_reactants Reactants cluster_product Product Amidine Amidine (R1-C(=NH)NH2) Product Pyrimidine-5-carboxylate ester Amidine->Product + BetaKetoester β-Ketoester (R2-CO-CH(COOEt)-R3) BetaKetoester->Product Condensation Biginelli_Reaction Aldehyde Aldehyde (R1-CHO) Product Dihydropyrimidine-5-carboxylate ester Aldehyde->Product + BetaKetoester β-Ketoester (EtOOC-CH2-CO-R2) BetaKetoester->Product + Urea Urea/Thiourea (H2N-C(=X)-NH2) Urea->Product Acid Catalyst Biginelli_Mechanism A Aldehyde + Urea B Acylimine Intermediate A->B Condensation D Adduct Formation B->D + C β-Ketoester Enolate C->D Nucleophilic Attack E Cyclization D->E Intramolecular Condensation F Dehydration E->F G Dihydropyrimidine Product F->G Zhichkin_Synthesis SodiumSalt Sodium salt of 3,3-dimethoxy-2- methoxycarbonylpropen-1-ol Product 2-Substituted Pyrimidine- 5-carboxylate ester SodiumSalt->Product + AmidiniumSalt Amidinium Salt (R-C(=NH2+)NH2 X-) AmidiniumSalt->Product Condensation Minisci_Reaction Halopyrimidine 5-Halopyrimidine Product 5-Halopyrimidine-4-carboxylate ester Halopyrimidine->Product + RadicalSource Alkoxycarbonyl Radical Source RadicalSource->Product Radical Addition Kinase_Inhibition Pyrimidine Pyrimidine-5-carboxylate Ester Derivative Kinase Kinase Active Site Pyrimidine->Kinase Binding Inhibition Inhibition of Kinase Activity Kinase->Inhibition Downstream Modulation of Downstream Signaling Inhibition->Downstream OLED_Application Pyrimidine Pyrimidine-5-carboxylate Ester Derivative Material Organic Semiconductor Material Pyrimidine->Material Incorporation OLED OLED Device Material->OLED Fabrication Light Light Emission OLED->Light

Sources

The Pyrimidine Core: A Locus of Diverse Biological Activity and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, underpinning a vast and expanding array of therapeutic agents. Its presence in the essential nucleobases of DNA and RNA—cytosine, thymine, and uracil—foreshadows its profound biological significance. This guide provides a comprehensive exploration of the multifaceted biological activities of pyrimidine derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document navigates the journey from fundamental chemical properties to clinical applications, illuminating the path for future innovation in pyrimidine-based drug discovery.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is more than a simple heterocycle; it is a privileged structure in the theater of biological interactions.[1] Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal framework for designing molecules that can selectively bind to a wide range of biological targets.[2] The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a multitude of clinically successful drugs across a spectrum of therapeutic areas, from anticancer and antimicrobial to antiviral and cardiovascular agents.[3][4] This guide will delve into the core biological activities of pyrimidine derivatives, providing both the theoretical underpinnings and the practical methodologies for their investigation.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives have emerged as a formidable class of anticancer agents, primarily by targeting key enzymes and signaling pathways that drive tumor growth and proliferation.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of essential metabolic pathways to the modulation of critical cell signaling cascades.

Mechanism of Action: Inhibition of Kinases and Nucleotide Synthesis

A predominant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[7][8] Many of these compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to cell cycle arrest and apoptosis.[8]

Another critical anticancer strategy involves the inhibition of nucleotide synthesis. As analogues of natural pyrimidines, certain derivatives can interfere with the synthesis of DNA and RNA, which is particularly detrimental to rapidly dividing cancer cells. A classic example is 5-fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[3]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

EGFR_Pathway cluster_0 EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras P Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR ATP ATP ATP->EGFR P P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidinesCompound 3dMCF-7 (Breast)43.4[6]
Imidazo[1,2-a]pyrimidinesCompound 4dMDA-MB-231 (Breast)35.1[6]
Pyrazolo[3,4-d]pyrimidinesCompound 7A549 (Lung)17.50[9]
Pyrazolo[3,4-d]pyrimidinesCompound 7Caco-2 (Colon)43.75[9]
Pyrido[2,3-d]pyrimidinesCompound 2aA549 (Lung)42[10]
Thiazolidine-pyrimidinesCompound 7mHT-29 (Colon)10.0 (µg/mL)[11]
Thiazolidine-pyrimidinesCompound 7rA549 (Lung)17.2 (µg/mL)[11]
Pyrazolo[3,4-d]pyrimidineCompound 15Leukemia1.18 - 8.44[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. The formation of purple formazan crystals will be visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against a variety of bacteria and fungi.[13][14]

Mechanism of Action: Targeting Essential Bacterial Enzymes

A key mechanism of action for antimicrobial pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids.[3] By inhibiting DHFR, these compounds effectively starve the bacteria of essential building blocks, leading to the cessation of growth and cell death. Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyrimidinesCompound 7dMycobacterium tuberculosis3.12[13]
Imidazo[1,2-a]pyrimidinesCompound 7eMycobacterium tuberculosis3.12[13]
Imidazo[1,2-a]pyrimidinesCompound 7fMycobacterium tuberculosis3.12[13]
1,2,4-Triazolo[1,5-a]pyrimidinesCompound 9nStaphylococcus aureus16-102 (µM)[3]
1,2,4-Triazolo[1,5-a]pyrimidinesCompound 9oEscherichia coli16-102 (µM)[3]
1,2,4-Triazolo[1,5-a]pyrimidinesCompound 9dFungal species15.50-26.30 (µM)[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Pyrimidine derivative (test compound)

  • 96-well microtiter plates

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism, typically adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: Prepare serial twofold dilutions of the pyrimidine derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Antiviral Activity: A Broad Front Against Viral Pathogens

Pyrimidine derivatives constitute a significant class of antiviral drugs, with many acting as nucleoside analogues that interfere with viral replication.[15] Their structural similarity to natural nucleosides allows them to be incorporated into the growing viral DNA or RNA chain, leading to chain termination. Others act as non-nucleoside inhibitors, binding to and inhibiting viral enzymes.

Mechanism of Action: Inhibition of Viral Polymerases and Other Enzymes

Many antiviral pyrimidine derivatives are nucleoside reverse transcriptase inhibitors (NRTIs).[16] These compounds are phosphorylated by host cell kinases to their active triphosphate form, which then competes with natural deoxynucleotides for incorporation into the viral DNA by reverse transcriptase. The lack of a 3'-hydroxyl group on the incorporated pyrimidine analogue prevents the formation of the next phosphodiester bond, thus terminating DNA chain elongation.[16] Other pyrimidine-based antivirals can inhibit viral proteases or other enzymes crucial for the viral life cycle.[16] Some pyrimidine derivatives have also been shown to inhibit host cell enzymes like dihydroorotate dehydrogenase (DHODH), thereby depleting the intracellular pool of pyrimidines necessary for viral replication.[17]

Workflow: Plaque Reduction Assay for Antiviral Activity

Plaque_Reduction_Assay A 1. Prepare confluent monolayer of host cells in 6-well plates E 5. Infect cell monolayers with virus-compound mixture A->E B 2. Prepare serial dilutions of pyrimidine derivative D 4. Pre-incubate virus with compound dilutions B->D C 3. Prepare standardized virus inoculum C->D D->E F 6. Incubate to allow virus adsorption E->F G 7. Overlay with semi-solid medium (e.g., agar) F->G H 8. Incubate for several days to allow plaque formation G->H I 9. Stain cells and count plaques H->I J 10. Calculate % plaque reduction and determine EC50 I->J

Sources

Methodological & Application

The Strategic Utility of Ethyl 2-isopropylpyrimidine-5-carboxylate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the central structural motif in a vast array of therapeutic agents. Its prevalence is a direct consequence of its ability to engage in a multitude of biological interactions, often serving as a bioisostere for purines or other endogenous heterocycles. Within this important class of molecules, Ethyl 2-isopropylpyrimidine-5-carboxylate represents a versatile and highly valuable building block. Its strategic substitution pattern—an isopropyl group at the 2-position and an ethyl ester at the 5-position—offers a unique combination of steric and electronic properties that can be exploited for the efficient construction of complex molecular architectures. This application note will delve into the synthetic utility of this key intermediate, with a particular focus on its role in the synthesis of high-value pharmaceutical compounds. We will explore the fundamental reactivity of this molecule and provide detailed protocols for its derivatization, contextualized within the broader landscape of modern organic synthesis.

Core Application: A Gateway to Statin Synthesis

One of the most significant applications of the 2-isopropylpyrimidine core is in the synthesis of Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor used to treat hypercholesterolemia.[1] The pyrimidine unit serves as the central anchor for the molecule, and the isopropyl group is a key pharmacophoric feature. While the literature extensively covers the synthesis of more complex derivatives, such as Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate[2], the fundamental transformations are applicable to the parent this compound. This simpler analogue allows for the exploration of key chemical transformations that are foundational to the synthesis of the final drug substance.

The overall synthetic strategy for Rosuvastatin often involves the construction of the pyrimidine core, followed by the elaboration of the side chains. The ethyl ester of the pyrimidine intermediate is a critical handle for introducing the dihydroxyheptenoic acid side chain, a hallmark of all statin drugs. This is typically achieved through a series of reactions that may include reduction of the ester to an alcohol, oxidation to an aldehyde, and subsequent olefination reactions like the Wittig or Julia-Kocienski olefination.[3][4]

Experimental Protocols and Methodologies

Protocol 1: Synthesis of the Pyrimidine Core

The formation of the substituted pyrimidine ring is the foundational step. While numerous methods exist for pyrimidine synthesis, a common and reliable approach involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine. In the case of this compound, isobutyramidine would be the amidine of choice. A general, well-established procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This method provides a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position.

Representative Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Materials:

  • Isobutyramidine hydrochloride

  • Sodium methoxide

  • Ethyl 3-ethoxy-2-formylacrylate

  • Ethanol, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • Preparation of Isobutyramidine Free Base: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend isobutyramidine hydrochloride in anhydrous diethyl ether.

  • To this suspension, add a solution of sodium methoxide in methanol (1 equivalent) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Filter the mixture to remove the sodium chloride byproduct.

  • Carefully concentrate the filtrate under reduced pressure to yield the isobutyramidine free base. Use immediately in the next step.

  • Pyrimidine Ring Formation: In a separate flask, dissolve ethyl 3-ethoxy-2-formylacrylate in anhydrous ethanol.

  • Add the freshly prepared isobutyramidine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Workup and Purification: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality and Experimental Insights:

  • The use of freshly prepared free-base amidine is crucial as the hydrochloride salt is not sufficiently nucleophilic for the condensation reaction.

  • Anhydrous conditions are important to prevent hydrolysis of the ester and other side reactions.

  • The choice of a β-dicarbonyl equivalent like ethyl 3-ethoxy-2-formylacrylate provides the necessary three-carbon unit for the pyrimidine ring and incorporates the desired ethyl ester at the 5-position.

Protocol 2: Functional Group Transformation: Ester to Aldehyde

A key transformation in the synthesis of Rosuvastatin is the conversion of the C5-ester to an aldehyde, which then serves as the electrophile for the introduction of the heptenoate side chain. This is typically a two-step process involving reduction to the primary alcohol followed by a selective oxidation.

Representative Protocol: Synthesis of (2-isopropylpyrimidin-5-yl)methanol and 2-isopropylpyrimidine-5-carbaldehyde

Step A: Reduction of the Ester

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ in THF (or DIBAL-H) dropwise to the cooled solution. Caution: LiAlH₄ reacts violently with water.

  • Stir the reaction mixture at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, for a DIBAL-H reduction, quench by the slow addition of Rochelle's salt solution and stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-isopropylpyrimidin-5-yl)methanol. This product is often used in the next step without further purification.

Step B: Oxidation to the Aldehyde

Materials:

  • (2-isopropylpyrimidin-5-yl)methanol

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate, saturated aqueous solution

Procedure:

  • Dissolve the crude (2-isopropylpyrimidin-5-yl)methanol in anhydrous DCM in a round-bottom flask.

  • Add DMP (or PCC) portion-wise at room temperature.

  • Stir the reaction mixture vigorously and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (if using DMP).

  • Stir until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel to afford 2-isopropylpyrimidine-5-carbaldehyde.

Causality and Experimental Insights:

  • DIBAL-H is often preferred for the reduction as it can be more selective and the workup can be cleaner.

  • The choice of oxidizing agent is critical. DMP and PCC are effective for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. Milder conditions, such as Swern or Parikh-Doering oxidations, can also be employed, which may be advantageous for sensitive substrates.[5]

Data Summary

The following table summarizes representative yields for the key transformations described above, based on analogous reactions reported in the literature for the synthesis of Rosuvastatin intermediates.

Transformation Starting Material Product Key Reagents Representative Yield
Pyrimidine SynthesisIsobutyramidine, β-ketoester equivalentThis compoundBase (e.g., NaOMe)60-80%
Ester ReductionThis compound(2-isopropylpyrimidin-5-yl)methanolDIBAL-H or LiAlH₄85-95%
Alcohol Oxidation(2-isopropylpyrimidin-5-yl)methanol2-isopropylpyrimidine-5-carbaldehydeDMP or PCC70-90%

Visualizing the Workflow

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis of Pyrimidine Core cluster_reactants Reactants Amidine Isobutyramidine Condensation Condensation (Base, Reflux) Amidine->Condensation Ketoester Ethyl 3-ethoxy-2-formylacrylate Ketoester->Condensation Product This compound Condensation->Product

Caption: Formation of the pyrimidine ring via condensation.

Functional Group Interconversion Ester Ethyl 2-isopropyl- pyrimidine-5-carboxylate Alcohol (2-isopropylpyrimidin-5-yl)methanol Ester->Alcohol Reduction (e.g., DIBAL-H) Aldehyde 2-isopropylpyrimidine- 5-carbaldehyde Alcohol->Aldehyde Oxidation (e.g., DMP)

Caption: Key ester to aldehyde transformation workflow.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound is a valuable building block in organic synthesis, primarily due to its strategic positioning within the synthetic routes to complex pharmaceutical agents like Rosuvastatin. The protocols and discussions presented herein demonstrate the fundamental reactivity of this scaffold, particularly the conversion of the ethyl ester to an aldehyde, which is a gateway to further molecular complexity. The principles outlined in this application note can be readily adapted by researchers and drug development professionals for the synthesis of novel pyrimidine-based compounds with potential therapeutic applications. The robust nature of these transformations, coupled with the inherent biological relevance of the pyrimidine core, ensures that this compound will remain a molecule of significant interest to the synthetic community.

References

  • Vanden Eynde, J. J., et al. (2003).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.
  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. (2023). MDPI. Retrieved from [Link]

  • Khan, I., et al. (2020). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 25(21), 5028.
  • Ethyl 2-methylsulfanylpyrimidine-5-carboxylate. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • Ethyl 2-phenylpyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[6][7][8]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. (2014). Oriental Journal of Chemistry.

  • Ethyl 2-aminopyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • WO2009009152A1 - Rosuvastatin intermediates and their preparation. (n.d.). Google Patents.
  • US20120022091A1 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
  • US20050222415A1 - Process for the preparation of rosuvastatin. (n.d.). Google Patents.
  • EP1902036B1 - Process for the preparation of rosuvastatin and intermediates. (n.d.). Google Patents.
  • Guan, Y., Zhou, G., & Yang, W. (2014). An efficient approach to the key intermediate of rosuvastatin.
  • US20060004200A1 - Processes to produce intermediates for rosuvastatin. (n.d.). Google Patents.
  • NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. (2015). World Journal of Pharmaceutical Research.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2023). RSC Medicinal Chemistry.

Sources

Application Notes and Protocols: Ethyl 2-isopropylpyrimidine-5-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. Ethyl 2-isopropylpyrimidine-5-carboxylate is a particularly valuable derivative within this class, offering medicinal chemists a versatile platform for the synthesis of novel therapeutic agents. This document provides a detailed guide to the applications and experimental protocols involving this key building block.

The unique arrangement of the isopropyl group at the 2-position and the ethyl carboxylate at the 5-position provides a strategic combination of steric and electronic properties. The isopropyl group can impart desirable lipophilicity and metabolic stability, while the ethyl carboxylate serves as a versatile synthetic handle for further molecular elaboration. These features make this compound a sought-after intermediate in the development of targeted therapies, particularly in oncology and inflammatory diseases.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
Molecular Formula C10H14N2O2PubChem
Molecular Weight 194.23 g/mol PubChem
Appearance White to off-white solidN/A
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)General Knowledge
LogP (calculated) 1.8ChemDraw

The structural arrangement of this compound offers multiple points for diversification, making it an ideal scaffold for library synthesis in lead optimization campaigns.

Caption: Key functional groups of this compound.

Core Synthetic Applications and Protocols

The ethyl ester and the pyrimidine ring of this compound are the primary sites for chemical modification. Below are detailed protocols for two common and highly valuable transformations in medicinal chemistry.

Protocol 1: Amide Bond Formation via Saponification and Coupling

The conversion of the ethyl ester to an amide is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

Workflow:

Amide_Formation_Workflow start This compound saponification Saponification (e.g., LiOH, THF/H2O) start->saponification Step 1 acid 2-isopropylpyrimidine-5-carboxylic acid saponification->acid coupling Amide Coupling (e.g., HATU, DIPEA, Amine) acid->coupling Step 2 product Amide Derivative coupling->product

Caption: Workflow for the synthesis of amide derivatives.

Step 1: Saponification of the Ethyl Ester

  • Rationale: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is the first step in activating the molecule for amide coupling. Lithium hydroxide is a commonly used base for this transformation due to its high reactivity and selectivity.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically 3:1 v/v).

    • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Step 2: HATU-Mediated Amide Coupling

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt.

  • Procedure:

    • Dissolve the 2-isopropylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

While this compound itself is not primed for direct cross-coupling, it can be readily converted to a halide-substituted pyrimidine, which is an excellent substrate for reactions like the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl moieties, which are common features in kinase inhibitors.

Workflow:

Suzuki_Coupling_Workflow start This compound halogenation Halogenation (e.g., POCl3, PCl5) start->halogenation Step 1 halide Halogenated Pyrimidine halogenation->halide coupling Suzuki Coupling (Pd catalyst, base, boronic acid) halide->coupling Step 2 product Aryl/Heteroaryl Derivative coupling->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step 1: Conversion to a Halogenated Pyrimidine

  • Rationale: The pyrimidine ring can be halogenated, typically at the 4- or 6-position if unsubstituted, or by activating a hydroxyl group with reagents like phosphorus oxychloride (POCl₃). For the purpose of this protocol, we will assume the synthesis of a 4-chloro-2-isopropylpyrimidine-5-carboxylate derivative from a corresponding 4-hydroxypyrimidine precursor.

  • Procedure (General):

    • To a stirred solution of the 4-hydroxypyrimidine precursor (1.0 eq) in a suitable solvent like toluene, add phosphorus oxychloride (POCl₃) (3.0-5.0 eq).

    • Heat the reaction mixture to reflux (around 110 °C) for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed.

  • Procedure:

    • In a microwave vial or a round-bottom flask, combine the halogenated pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Add a solvent system, typically a mixture of an organic solvent like dioxane or DME and water (e.g., 4:1 v/v).

    • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

    • Heat the reaction mixture to 80-120 °C for 1-12 hours, or perform the reaction in a microwave reactor for 15-60 minutes at a similar temperature range.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Case Study: Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a key component of many approved kinase inhibitors. This compound is an excellent starting point for the synthesis of inhibitors targeting kinases such as EGFR, HER2, and others involved in cell signaling pathways crucial for cancer progression.[2][3]

Hypothetical Signaling Pathway Targeted by a Pyrimidine-Based Inhibitor:

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER2) GF->Receptor P1 Downstream Signaling Proteins (e.g., Ras, Raf, MEK) Receptor->P1 Phosphorylation Cascade ERK ERK P1->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Receptor

Caption: Simplified kinase signaling pathway targeted by pyrimidine-based inhibitors.

By utilizing the synthetic protocols described above, this compound can be elaborated into a potent kinase inhibitor. The isopropyl group can occupy a hydrophobic pocket in the kinase active site, while the amide functionality can form crucial hydrogen bonds with the hinge region of the enzyme. Further modifications, such as the addition of aryl groups via Suzuki coupling, can enhance binding affinity and selectivity.

Conclusion and Future Outlook

This compound is a high-value building block in medicinal chemistry, offering a robust and versatile platform for the synthesis of complex molecules with therapeutic potential. Its utility in constructing libraries of compounds for SAR studies makes it an indispensable tool in modern drug discovery. The protocols outlined in this document provide a solid foundation for researchers to leverage the unique properties of this scaffold in their quest for novel and effective medicines. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly continue to drive the development of next-generation therapeutics.

References

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.
  • Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (n.d.). Google Patents.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino). (n.d.). Google Patents.
  • C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 2-(2,4,5-substituted-anilino) pyrimidine compounds. (n.d.). Google Patents.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3,2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. (n.d.). Google Patents.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Pharmaceutical Research International. Retrieved January 22, 2026, from [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Compounds and composition as protein kinase inhibitors. (n.d.). Google Patents.

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules from Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine-5-carboxylate Scaffold as a Privileged Core in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif, integral to the structure of nucleic acids and a plethora of bioactive molecules.[1][2] Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and π-stacking interactions, make it a highly sought-after scaffold in drug discovery.[2] Specifically, the pyrimidine-5-carboxylate framework serves as a versatile starting point for the synthesis of a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][3] Ethyl 2-isopropylpyrimidine-5-carboxylate is a readily accessible starting material that offers multiple reaction sites for chemical modification, making it an ideal precursor for generating libraries of novel bioactive compounds.

This guide provides detailed protocols for the transformation of this compound into key intermediates and subsequently into potent bioactive molecules, with a focus on the synthesis of Salt-Inducible Kinase (SIK) inhibitors, which have shown promise in the treatment of inflammatory bowel disease.[3]

Strategic Overview: A Modular Approach to Bioactive Derivatives

The synthetic strategy presented herein is modular, allowing for the divergent synthesis of a variety of bioactive compounds from a common intermediate. The core transformations involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines. This approach enables the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity.

G start This compound acid 2-isopropylpyrimidine-5-carboxylic acid start->acid Step 1: Hydrolysis amides Bioactive Pyrimidine-5-carboxamides (e.g., SIK Inhibitors) acid->amides Step 2: Amide Coupling

Caption: General synthetic workflow from the starting material to bioactive amides.

Part 1: Synthesis of the Key Intermediate: 2-isopropylpyrimidine-5-carboxylic acid

The initial and crucial step in the derivatization of this compound is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation activates the molecule for subsequent amide bond formation. Alkaline hydrolysis is a standard and effective method for this conversion.[4]

Protocol 1: Alkaline Hydrolysis of this compound

Causality of Experimental Choices:

  • Sodium Hydroxide (NaOH): A strong base is required to effectively hydrolyze the ester. An excess is used to drive the reaction to completion.

  • Methanol/Water Co-solvent: This solvent system ensures the solubility of both the organic starting material and the inorganic base.

  • Reflux Temperature: Heating the reaction mixture accelerates the rate of hydrolysis.

  • Acidification: The addition of hydrochloric acid (HCl) protonates the carboxylate salt formed in situ, precipitating the desired carboxylic acid which is typically less soluble in the aqueous medium.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v), add sodium hydroxide (3.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-isopropylpyrimidine-5-carboxylic acid.

Data Presentation: Expected Outcome

Starting MaterialProductReagentsConditionsYield
This compound2-isopropylpyrimidine-5-carboxylic acidNaOH, MeOH/H₂OReflux, 4-6 h>90%

Part 2: Synthesis of Bioactive Pyrimidine-5-carboxamides as SIK Inhibitors

With the carboxylic acid intermediate in hand, the next step is the formation of the amide bond with a suitable amine. This is a critical step in generating molecules with potential therapeutic activity. The synthesis of pyrimidine-5-carboxamide derivatives has been shown to yield potent inhibitors of Salt-Inducible Kinases (SIKs), which are implicated in inflammatory diseases.[3]

Protocol 2: Amide Coupling of 2-isopropylpyrimidine-5-carboxylic acid with an Amine

Causality of Experimental Choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.[5][6]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to scavenge the proton released during amide bond formation.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.

  • Room Temperature: The reaction is typically efficient at ambient temperature, minimizing potential side reactions.

Materials:

  • 2-isopropylpyrimidine-5-carboxylic acid (from Protocol 1)

  • Substituted amine (e.g., 4-amino-N-methylpiperidine)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of 2-isopropylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrimidine-5-carboxamide.

Data Presentation: Representative Bioactive Amide Synthesis

Carboxylic AcidAmineCoupling ReagentProductBiological Target
2-isopropylpyrimidine-5-carboxylic acid4-amino-N-methylpiperidineHATU, DIPEAN-(1-methylpiperidin-4-yl)-2-isopropylpyrimidine-5-carboxamideSIKs

Mechanism of Action: SIK Inhibition

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases that play a key role in regulating inflammatory responses.[3] The synthesized pyrimidine-5-carboxamide derivatives are designed to inhibit SIKs, thereby modulating the production of pro-inflammatory and anti-inflammatory cytokines.

SIK SIK CRTC3 CRTC3 SIK->CRTC3 Phosphorylates (Inactivates) ProInflammatory Pro-inflammatory Cytokines SIK->ProInflammatory Promotes CREB CREB CRTC3->CREB Co-activates IL10 IL-10 (Anti-inflammatory) CREB->IL10 Transcription Inhibitor Pyrimidine-5-carboxamide Inhibitor Inhibitor->SIK Inhibits

Caption: Simplified signaling pathway of SIK inhibition by pyrimidine-5-carboxamides.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of bioactive molecules derived from this compound. The modular nature of the synthetic route allows for the creation of diverse libraries of compounds for screening against various biological targets. The demonstrated synthesis of SIK inhibitors highlights the potential of this scaffold in developing novel therapeutics for inflammatory diseases. Further exploration of different amine building blocks and modifications at other positions of the pyrimidine ring could lead to the discovery of next-generation drug candidates.

References

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. Available at: [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. Available at: [Link]

  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. MDPI. Available at: [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. Available at: [Link]

  • Synthesis of bioactive molecules from Ethyl 2-isopropylpyrimidine-5-carboxyl
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Isopropyl 2-thiazolopyrimidine-6-carboxylate Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]

  • (PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. ResearchGate. Available at: [Link]

  • Ethyl 2-aminopyrimidine-5-carboxylate | C7H9N3O2. PubChem. Available at: [Link]

  • The crystal structure of ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H23N2O4. ResearchGate. Available at: [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. Available at: [Link]

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. Available at: [Link]

  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. Available at: [Link]

Sources

HPLC analysis of Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Ethyl 2-isopropylpyrimidine-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This document provides a complete protocol, from the fundamental principles guiding method development to a step-by-step validation procedure compliant with international guidelines. It is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for purity assessment, stability testing, and quality control of this key pyrimidine derivative.

Introduction and Scientific Rationale

This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development, often serving as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity and stability of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy for such assessments.[1][2]

The development of an HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[3] This knowledge informs the selection of the optimal stationary phase, mobile phase, and detection parameters to achieve efficient and reproducible separation. This application note elucidates the causality behind each experimental choice, grounding the protocol in established chromatographic theory.

Analyte Physicochemical Properties

A foundational understanding of the analyte, this compound, is the logical starting point for method development.

  • Chemical Structure:

    
    

    (Image Source: PubChem CID 139034420)

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Molecular Weight: 194.23 g/mol

  • UV Absorbance: The pyrimidine ring is an aromatic heterocycle and contains π-conjugated systems, which act as chromophores. Pyrimidine derivatives are known to absorb ultraviolet (UV) radiation, making UV detection a suitable and sensitive choice for analysis.[7][8] The exact maximum absorbance (λmax) should be determined experimentally using a photodiode array (PDA) or UV-Vis spectrophotometer, but is typically expected in the 220-280 nm range.

HPLC Method Development: A Logic-Driven Approach

The choices underpinning this analytical method are based on achieving a balance of resolution, speed, and robustness.

Principle of Separation: Reversed-Phase Chromatography

Given the analyte's moderate hydrophobicity, Reversed-Phase HPLC (RP-HPLC) is the separation mode of choice. In this mode, the stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), and the mobile phase is a more polar aqueous-organic mixture. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by the proportion of the organic solvent in the mobile phase.[9]

Column Selection: The Heart of the Separation
  • Stationary Phase: A C18 (Octadecylsilane) column is selected as the primary choice. C18 phases are versatile and provide sufficient hydrophobic retention for a wide range of moderately polar to non-polar analytes, making them the most widely used stationary phases in RP-HPLC.[10][11]

  • Column Dimensions: A standard analytical column of 150 mm length x 4.6 mm internal diameter is recommended. This dimension provides a good balance between resolution and analysis time.[12][13]

  • Particle Size: A 5 µm particle size is chosen for its efficiency and moderate backpressure, making it compatible with standard HPLC systems. Smaller particles (e.g., <3 µm) could offer higher efficiency but would generate significantly higher backpressure, requiring a UHPLC system.[14]

  • Pore Size: For a small molecule like this compound (MW < 2000 Da), a standard pore size of 60-120 Å is optimal.[14]

Mobile Phase Optimization

The mobile phase is a critical factor that dictates retention time, selectivity, and peak shape.[15]

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN typically provides better peak shapes for heterocyclic compounds, has a lower viscosity (resulting in lower backpressure), and offers better UV transparency at lower wavelengths.[16]

  • Aqueous Phase: An aqueous buffer is used to maintain a constant pH, which is crucial for ensuring reproducible retention times if the analyte or impurities have ionizable functional groups.[17] A phosphate buffer is a common and robust choice. A pH of ~7.0 is selected as a starting point, as it is well within the stable operating range of most silica-based C18 columns.

  • Elution Mode: An isocratic elution (constant mobile phase composition) is proposed for its simplicity and robustness, which is ideal for analyzing a single target compound. A gradient elution would be considered if the sample contains impurities with a wide range of polarities.[13]

Detector Configuration
  • Detector: A Photodiode Array (PDA) or UV-Vis Detector is selected due to the presence of a UV-absorbing chromophore in the analyte.[13]

  • Detection Wavelength: Based on the UV spectra of related pyrimidine structures, a preliminary wavelength of 240 nm is proposed.[18] A key step in method development is to inject a concentrated standard and use the PDA detector to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Design cluster_2 Phase 3: Optimization & Finalization cluster_3 Phase 4: Validation A Define Analyte: This compound B Determine Physicochemical Properties (Structure, MW, Polarity, UV Absorbance) A->B Initial Research C Select Separation Mode (Reversed-Phase) B->C D Choose Stationary Phase (C18, 150x4.6mm, 5µm) C->D E Select Mobile Phase (Acetonitrile / Phosphate Buffer) D->E F Set Detector (PDA/UV, Scan for λmax) E->F G Optimize Mobile Phase Ratio (Adjust %ACN for k' 2-10) F->G H System Suitability Testing (Tailing, Plates, RSD%) G->H Iterative Testing I Finalize Method Parameters H->I Criteria Met? J Perform Full Method Validation (ICH Q2(R2) Guidelines) I->J K Document in Validation Report J->K

Caption: Workflow for HPLC Method Development.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV-Vis detector.

  • Reagents:

    • This compound Reference Standard (>99% purity)

    • Acetonitrile (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄, Analytical Grade)

    • Sodium Hydroxide (for pH adjustment)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna)
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 7.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 10 minutes
Preparation of Solutions
  • 20mM Phosphate Buffer (pH 7.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 7.0 ± 0.05 with dilute Sodium Hydroxide.

    • Filter the buffer through a 0.45 µm nylon membrane filter before use.[16]

  • Mobile Phase Preparation:

    • Measure 500 mL of Acetonitrile and 500 mL of the 20mM Phosphate Buffer (pH 7.0) into a clean 1 L glass container.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or vacuum degassing.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the Working Standard Solution five times to perform System Suitability Testing (SST).

  • Inject the sample solutions for analysis.

  • After analysis, flush the column with a high-organic mixture (e.g., 80:20 Acetonitrile:Water) before storing it according to the manufacturer's recommendations.

Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R2).[19][20][21]

Validation_Parameters cluster_Core Core Performance cluster_Range Operating Range center Reliable Analytical Method Specificity Specificity center->Specificity Measures only the analyte Accuracy Accuracy center->Accuracy Closeness to true value Precision Precision center->Precision Agreement between measurements Robustness Robustness center->Robustness Resists small variations Linearity Linearity Specificity->Linearity Accuracy->Linearity Precision->Linearity Range Range Linearity->Range LOQ LOQ Range->LOQ Lower Limit LOD LOD LOQ->LOD Lower Limit

Caption: Logical Relationship of HPLC Validation Parameters.

System Suitability

System Suitability Tests (SST) are performed before any sample analysis to verify that the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Areas ≤ 1.0% (for n=5 injections)Demonstrates injection precision.[22]
%RSD of Retention Times ≤ 1.0% (for n=5 injections)Indicates stable pump performance.[23]
Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for an assay method.[24][25]

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light) to check for interfering peaks at the analyte's retention time.No significant interference at the analyte's retention time. Peak purity should pass.
Linearity Analyze at least five concentrations across 50-150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability: 6 replicate analyses at 100% concentration. - Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for each set.[18]
LOQ / LOD Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C) and assess the impact on results.System suitability parameters should still be met.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, and robust for the quantitative determination of this compound. The comprehensive explanation of the method development rationale and the inclusion of a full validation protocol provide a solid foundation for its implementation in a regulated quality control environment. This document serves as a complete guide for scientists, ensuring reliable and accurate analytical results.

References

  • ResearchGate. (n.d.). (a) HPLC chromatogram of (R, S)-ethyl indoline-2-carboxylate; (b) The... Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • AIP Publishing. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]

  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Choosing the Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-ethylpyrimidine-2-carboxylate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV Absorption Spectra of Azo Derivatives of Pyrimidine. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • MDPI. (n.d.). Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • PharmaCores. (2025). HPLC analytical Method development: an overview. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • The Journal of Chemical Physics. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]

  • NIH. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • ACS Publications. (n.d.). The Ultraviolet Absorption Spectra of Some Pyrimidines. Chemical Structure and the Effect of pH on the Position of λmax. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl isopropyl bicycloheptene-2-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ultraviolet. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]

Sources

Application Note: A Validated Gas Chromatography Method for the Purity Assessment of Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated gas chromatography (GC) method for the quantitative analysis and purity assessment of Ethyl 2-isopropylpyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. The presented method is designed for accuracy, precision, and specificity, making it suitable for quality control and regulatory submissions within the drug development and manufacturing sectors. The protocol outlines optimal chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction: The Importance of Purity in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method to determine its purity and identify any potential impurities is paramount. Gas chromatography, with its high resolving power and sensitivity for volatile and semi-volatile compounds, is an ideal technique for this purpose.[1][2] This document provides a detailed protocol for a GC-FID (Flame Ionization Detector) method, which is widely used in pharmaceutical analysis for its robustness and wide linear range. For impurity identification, this method can be readily adapted to a GC-Mass Spectrometry (MS) system.[3][4]

The pyrimidine core is a significant pharmacophore in many therapeutic agents, contributing to a wide range of biological activities.[5][6] Consequently, ensuring the structural integrity and purity of pyrimidine derivatives like this compound is a critical step in drug development.

Method Development: Rationale and Optimization

The selection of GC parameters is critical for achieving optimal separation and accurate quantification. The following sections explain the rationale behind the chosen conditions.

Column Selection: The Heart of the Separation

A low-to-mid polarity column is ideal for the analysis of a moderately polar compound like this compound. A DB-5ms (5%-phenyl)-methylpolysiloxane column is selected for its versatility and thermal stability. This stationary phase provides excellent separation for a wide range of compounds and is a common choice for the analysis of pharmaceutical ingredients and their impurities.[7]

Inlet and Detector Parameters: Ensuring Efficient Vaporization and Detection

The injector temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation.[8] A temperature of 250°C is chosen, which is well above the likely boiling point of the analyte and any potential impurities. A split injection mode is employed to prevent column overloading and ensure sharp peaks.[9]

The Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and its robustness. An FID temperature of 280°C prevents condensation of the analytes as they elute from the column.

Oven Temperature Program: The Key to Resolution

A temperature gradient is employed to ensure the efficient elution of the target analyte while separating it from any earlier or later eluting impurities. The program starts at a lower temperature to trap the analytes at the head of the column, followed by a ramp to elute them based on their boiling points and interaction with the stationary phase.

Experimental Protocol

Instrumentation and Reagents
  • Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Reagents: Dichloromethane (DCM, HPLC grade or equivalent), this compound reference standard.

Chromatographic Conditions
ParameterValueRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)Optimal for separation of semi-polar compounds.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Inlet Temperature 250°CEnsures complete vaporization without degradation.[8]
Injection Volume 1.0 µLStandard volume for good sensitivity.
Split Ratio 50:1Prevents column overload and maintains peak shape.[9]
Oven Program Initial: 100°C, hold 2 minAllows for sharp initial peaks.
Ramp 1: 15°C/min to 250°CProvides good separation of potential impurities.
Hold: 5 min at 250°CEnsures all components elute.
Detector Flame Ionization Detector (FID)High sensitivity for organic compounds.
Detector Temp. 280°CPrevents condensation of eluting compounds.
Makeup Gas Nitrogen
Data System Agilent OpenLab or equivalent
Sample and Standard Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Ensure the sample is fully dissolved; sonication may be used if necessary.[10]

Analytical Workflow Diagram

GC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing weigh Accurately Weigh Sample/Standard dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject 1 µL into GC dissolve->inject separate Separation on DB-5ms Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Generate Report Method Validation Logic Method Validated GC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Reliability Reliable & Trustworthy Specificity->Reliability LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Reliability Precision->Reliability LOQ->Reliability Robustness->Reliability

Caption: Interdependence of validation parameters for a reliable method.

Data Analysis and Interpretation

The purity of this compound is typically determined using the area percent method.

Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor with the FID. For a more accurate quantification of impurities, a reference standard for each impurity would be required.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust means for the purity determination of this compound. The method is specific, accurate, and precise, making it a valuable tool for quality control in the pharmaceutical industry. Adherence to the outlined validation protocol will ensure compliance with regulatory expectations and contribute to the overall quality and safety of the final pharmaceutical product.

References

  • Czubak, Ł., Krygier, A., & Tejchman-Małecka, B. (2014). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 254-257. [Link]

  • Sample Preparation Techniques for Gas Chromatography. (n.d.). In SciSpace. Retrieved from [Link]

  • Hubert, P., et al. (2007). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 98-107.
  • Khuhawar, M. Y., & Channar, A. H. (2014).
  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Groman, A., et al. (2014). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Acta Poloniae Pharmaceutica, 71(1), 25-31.
  • Marunaka, T., Umeno, Y., & Minami, Y. (1981). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. Retrieved from [Link]

  • Christie, W. W. (2003). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. In AOCS. Retrieved from [Link]

  • Borman, P. (2017, April 19). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate. In PubChem. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Lisko, J. G., Stanfill, S. B., & Watson, C. H. (2014). Quantitation of Ten Flavor Compounds in Unburned Tobacco Products. Analytical Methods, 6(13), 4698-4704.
  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(3), 714.
  • Kawamura, K., & Kaplan, I. R. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction.
  • Sane, R. T., et al. (2005). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-pyrimidinecarboxylate. In PubChem. Retrieved from [Link]

  • S, J. (2017). Pharmaceutical Applications of Gas Chromatography. Advances in Analytical Chemistry, 7(1), 1-10.
  • Patel, K. N., et al. (2012). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • El-Fakharany, E. M., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 27(15), 4983.
  • Bhosale, A. B., & Kothari, S. (2023). Development and Validation of Method for the Quantitative Determination of Potential Genotoxic Impurities in Meloxicam by Headspace-Gas Chromatography (HS-GC). International Journal of Pharmaceutical and Life Sciences, 4(1), 1-10.
  • Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. (2024). Der Pharma Chemica.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025).
  • Krzek, J., et al. (2011). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Acta Poloniae Pharmaceutica, 68(5), 653-658.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-bromopyrimidine-2-carboxylate. In PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols: Monitoring Ethyl 2-isopropylpyrimidine-5-carboxylate Reactions with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Reaction Monitoring in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and organic synthesis, the ability to monitor the progress of a chemical reaction is paramount.[1][2] It allows for the determination of reaction completion, the identification of potential byproducts, and the optimization of reaction conditions, all of which are critical for ensuring the purity, yield, and safety of the final active pharmaceutical ingredient (API).[3][4] Among the various analytical techniques available, thin-layer chromatography (TLC) stands out as a simple, rapid, and cost-effective method for real-time reaction monitoring.[5][6] Its ease of use and high sensitivity make it an indispensable tool in both academic research and industrial drug development settings.[7]

This application note provides a detailed guide to utilizing TLC for monitoring the synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[8][9] We will delve into the fundamental principles of TLC, provide a step-by-step protocol for its application in this specific reaction, and offer insights into the interpretation of results and troubleshooting common issues.

The Principle of Thin-Layer Chromatography

Thin-layer chromatography is a form of liquid chromatography where the stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a flat, inert substrate such as glass, plastic, or aluminum.[2][6] The mobile phase is a solvent or a mixture of solvents that moves up the plate via capillary action.[5]

The separation of components in a mixture is based on the principle of differential partitioning.[1] As the mobile phase ascends the TLC plate, it carries the spotted sample with it. The components of the sample will distribute themselves between the stationary phase and the mobile phase.[5] Compounds with a higher affinity for the stationary phase will move up the plate more slowly, while those with a higher affinity for the mobile phase will travel further. This differential migration results in the separation of the components into distinct spots.[6]

The position of a compound on a developed TLC plate is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11] The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification purposes.[12]

Monitoring the Synthesis of this compound

The synthesis of this compound typically involves the reaction of a starting material (SM) to form the desired product (P).[9] TLC can be effectively used to monitor the progress of this reaction by observing the disappearance of the starting material spot and the appearance of the product spot over time.[2][13]

Key Objectives of TLC Monitoring:

  • Determine Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[14]

  • Identify Byproducts: The appearance of additional spots other than the starting material and the product may indicate the formation of byproducts.

  • Optimize Reaction Conditions: By taking aliquots of the reaction mixture at different time intervals, the rate of reaction can be qualitatively assessed, aiding in the optimization of parameters such as temperature, catalyst loading, and reaction time.

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates are recommended. The F254 indicator allows for the visualization of UV-active compounds under a UV lamp.[15]

  • Solvents: HPLC-grade solvents are essential for preparing the mobile phase to ensure reproducibility. Common solvent systems for compounds of intermediate polarity like this compound include mixtures of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[14][16]

  • Developing Chamber: A glass chamber with a tight-fitting lid is required to maintain a saturated solvent atmosphere.

  • Capillary Tubes: For spotting the samples onto the TLC plate.

  • Visualization Tools: A UV lamp (254 nm) is the primary tool for visualization.[5] Staining reagents, such as iodine vapor or a permanganate stain, can be used for compounds that are not UV-active.[15][17]

  • Reaction Mixture Aliquots: Small samples taken from the reaction at various time points.

  • Reference Standards: Pure samples of the starting material and, if available, the expected product.

Experimental Protocol

Part 1: Preparation
  • TLC Plate Preparation: Using a pencil, gently draw a faint line (the origin) approximately 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark the positions for spotting the samples along this line.

  • Developing Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow it to sit for at least 15-20 minutes to ensure the atmosphere inside is saturated with solvent vapor. This prevents the solvent from evaporating from the plate surface during development, which can lead to inconsistent results.

  • Sample Preparation: Dissolve a small amount of the starting material (reference) and, if available, the product in a volatile solvent (e.g., dichloromethane, ethyl acetate) to create dilute solutions. The reaction aliquots can often be spotted directly, but may need to be diluted if they are too concentrated.

Part 2: Spotting and Development

Caption: Workflow for TLC Monitoring.

  • Spotting: Using a capillary tube, carefully spot the prepared samples onto the marked positions on the origin line. It is crucial to keep the spots small and concentrated for better separation. A common practice is to spot the starting material (SM), a co-spot (a mixture of the SM and the reaction mixture), and the reaction mixture (R) at different time points (e.g., R(t=0), R(t=1h), R(t=2h)).[2]

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring that the origin line is above the solvent level.[18] Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.

  • Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Part 3: Visualization and Analysis
  • Visualization:

    • UV Light: Place the dried TLC plate under a UV lamp (254 nm).[19] Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate.[15] Circle the visible spots with a pencil.

    • Staining: If the compounds are not UV-active, use an appropriate staining method. For general-purpose visualization, an iodine chamber can be used.[17] Place the plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will adsorb onto the organic compounds, making them appear as brown spots.[17] Alternatively, a potassium permanganate stain can be prepared and the plate dipped into it, followed by gentle heating. Organic compounds will appear as yellow to brown spots on a purple background.

  • Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the following formula:[11][20]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpretation of Results

The interpretation of the TLC plate provides valuable information about the progress of the reaction.

  • Starting Material (SM): This lane shows the position of the unreacted starting material.

  • Reaction Mixture (R): At the beginning of the reaction (t=0), this lane should show a prominent spot corresponding to the starting material. As the reaction proceeds, the intensity of the starting material spot should decrease, while a new spot, corresponding to the product, should appear and intensify.

  • Co-spot (C): This lane, containing both the starting material and the reaction mixture, is crucial for confirming the identity of the spots. If the reaction is incomplete, the co-spot will show two distinct spots corresponding to the starting material and the product. If the reaction has gone to completion, the co-spot will show only the product spot.[2]

Table 1: Hypothetical TLC Data for the Synthesis of this compound

LaneDescriptionDistance Traveled by Spot (cm)Distance Traveled by Solvent Front (cm)Rf ValueObservations
SM Starting Material2.58.00.31Single, distinct spot.
R (t=0) Reaction Mixture (initial)2.58.00.31Spot corresponds to the SM.
R (t=1h) Reaction Mixture (1 hour)2.5 (faint), 4.8 (strong)8.00.31, 0.60SM spot is diminishing, product spot is prominent.
R (t=2h) Reaction Mixture (2 hours)4.88.00.60Only the product spot is visible.
P Product4.88.00.60Single, distinct spot.

Based on the hypothetical data in Table 1, the reaction appears to be complete after 2 hours, as the starting material spot (Rf = 0.31) is no longer visible in the reaction mixture lane, and only the product spot (Rf = 0.60) is present. The product is less polar than the starting material, as indicated by its higher Rf value.

Troubleshooting Common TLC Issues

Even with a well-defined protocol, issues can arise during TLC analysis. Here are some common problems and their solutions:

ProblemPossible Cause(s)Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated.[21]- The mobile phase is not appropriate for the sample.- Dilute the sample before spotting.- Try a different mobile phase with a slightly different polarity. For basic compounds like pyrimidines, adding a small amount of a basic solvent (e.g., triethylamine) to the mobile phase can help.[22]
Spots Remain at the Origin - The mobile phase is not polar enough to move the compounds.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[23]
Spots Run with the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[23]
Poor Separation of Spots - The mobile phase does not have the right selectivity for the compounds.[21]- Experiment with different solvent systems. Sometimes changing one of the solvents in the mixture can significantly improve separation.
Uneven Solvent Front - The TLC plate was not placed evenly in the chamber.- The chamber was not properly sealed.- Ensure the plate is placed vertically and straight in the chamber.- Make sure the chamber lid is tightly sealed.
No Spots Visible - The sample concentration is too low.[18]- The compounds are not UV-active and a UV lamp was the only visualization method used.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[18]- Use a chemical stain for visualization.

Conclusion

Thin-layer chromatography is a powerful and versatile tool for monitoring the progress of organic reactions, including the synthesis of important pharmaceutical intermediates like this compound. Its simplicity, speed, and low cost make it an invaluable technique for researchers and scientists in the field of drug development.[21] By following the detailed protocols and troubleshooting guidance provided in this application note, users can effectively employ TLC to gain critical insights into their chemical transformations, leading to improved reaction outcomes and the efficient production of high-purity compounds.

References

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • JoVE. (2015, March 4). Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Applications of Thin Layer Chromatography. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722. Retrieved from [Link]

  • ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification?. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Chromatography Today. (2014, August 26). Pharmaceutical Applications of TLC. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, April 3). Understanding the capabilities of thin-layer chromatography (TLC). Retrieved from [Link]

  • MDPI. (2023, May 17). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Open Access Journals. (n.d.). Thin Layer Chromatography in Drug Analysis. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • YouTube. (2025, January 30). How To Calculate Retardation Factor In Thin Layer Chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Derivatization of Ethyl 2-isopropylpyrimidine-5-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents and biologically essential molecules like nucleobases.[1][2][3][4] This application note provides a detailed guide for the chemical derivatization of Ethyl 2-isopropylpyrimidine-5-carboxylate, a versatile starting material for generating a library of novel compounds for biological screening. We present detailed, field-tested protocols for key transformations including ester hydrolysis, amide coupling, and palladium-catalyzed cross-coupling reactions. The rationale behind each synthetic strategy is discussed in the context of modern drug discovery, focusing on how specific structural modifications can influence pharmacological properties. Furthermore, we outline a logical workflow for the subsequent biological evaluation of the synthesized library, creating a comprehensive roadmap from chemical synthesis to preliminary biological characterization.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Heterocyclic compounds are the bedrock of medicinal chemistry, with pyrimidine derivatives holding a particularly esteemed position.[5][6] The pyrimidine ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in a wide array of clinically approved drugs, exhibiting activities ranging from anticancer and antiviral to antimicrobial and cardiovascular.[1][4][7][8][9] The strategic placement of nitrogen atoms allows the pyrimidine ring to act as both a hydrogen bond donor and acceptor, facilitating precise interactions with biological targets.[3]

This compound serves as an excellent starting point for a discovery program. The 2-isopropyl group provides a lipophilic anchor, while the C5-ethyl ester is a versatile chemical handle that can be readily converted into a variety of other functional groups. This guide details robust synthetic strategies to exploit this reactivity, enabling researchers to systematically explore the structure-activity relationship (SAR) around this core and unlock its therapeutic potential.

Synthesis of the Core Scaffold

A reliable supply of the starting material is paramount. This compound can be synthesized via several established methods for 2-substituted pyrimidines. A common and effective approach involves the condensation of an amidinium salt with a suitable three-carbon building block.[10][11] For instance, the reaction between isobutyramidinium salt and a reagent like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol provides a direct and high-yielding route to the desired 2-isopropyl substituted pyrimidine ester core.[10][11] Ensuring the purity of this starting material is critical for the success of subsequent derivatization steps.

Derivatization Strategies and Protocols

The following section details three primary strategies for modifying the core scaffold. Each protocol is designed to be self-validating, with clear steps, rationales for component selection, and expected outcomes.

Strategy 1: Modification at the C5-Position via the Carboxylic Acid

The conversion of the ethyl ester to a carboxylic acid is a gateway to a vast array of derivatives, most notably amides and new esters. The carboxylic acid itself can be a critical pharmacophore, or it can serve as a highly reactive intermediate.

  • Causality & Rationale: Basic hydrolysis, or saponification, is a classic and highly efficient method for converting an ester to a carboxylate salt.[12] The use of lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide as it can sometimes offer better solubility in mixed aqueous-organic solvent systems and may reduce the risk of certain side reactions. The subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid, which typically precipitates from the aqueous solution, simplifying isolation.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (approx. 0.2 M concentration).

    • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

    • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

    • Solvent Removal: Once complete, remove the THF under reduced pressure using a rotary evaporator.

    • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate should form.

    • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

    • Drying: Dry the solid product under high vacuum to a constant weight.

  • Self-Validation & Characterization:

    • Expected Outcome: A white to off-white crystalline solid.

    • Typical Yield: >90%.

    • Characterization: Confirm structure by ¹H NMR (disappearance of the ethyl ester signals, presence of a broad carboxylic acid proton signal) and Mass Spectrometry (MS) to verify the correct molecular weight.

  • Causality & Rationale: Amide bonds are a cornerstone of medicinal chemistry due to their metabolic stability and ability to form strong hydrogen bonds.[13] The conversion of a carboxylic acid to an amide requires activation of the carboxyl group.[14] Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress side reactions, such as racemization in chiral substrates.[15][16] The inclusion of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the acid formed during the reaction and to deprotonate the amine salt, facilitating the nucleophilic attack.

  • Step-by-Step Methodology:

    • Initial Setup: To a solution of 2-isopropylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.3 M), add the desired primary or secondary amine (1.1 eq).

    • Base and Coupling Agent: Add DIPEA (2.5 eq) followed by HATU (1.2 eq).

    • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS (typically complete in 2-6 hours).

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Self-Validation & Characterization:

    • Expected Outcome: Products are typically white solids or viscous oils, depending on the amine used.

    • Typical Yield: 50-85%.

    • Characterization: Confirm structure by ¹H NMR (disappearance of the carboxylic acid proton, appearance of new signals corresponding to the amine moiety and an amide N-H proton) and High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation.

Strategy 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To further expand the chemical diversity, modifications can be made to the pyrimidine ring itself. This typically requires the introduction of a halide to serve as a handle for transition-metal-catalyzed cross-coupling reactions. For this guide, we will assume the availability of a hypothetical intermediate, Ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate.

  • Causality & Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[17][18][19] It allows for the introduction of diverse aryl and heteroaryl moieties, which can probe for new binding interactions such as π-stacking. The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[17] The choice of catalyst, ligand, and base is critical for achieving high yields and can be substrate-dependent. Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for many applications.

  • Step-by-Step Methodology:

    • Reagent Preparation: In a flame-dried Schlenk flask, combine the hypothetical Ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.

    • Solvent and Catalyst: Add a 3:1 mixture of 1,4-dioxane and water (approx. 0.1 M), and degas the solution by bubbling with nitrogen for 15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 6-18 hours).

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Self-Validation & Characterization:

    • Expected Outcome: Products are typically solids.

    • Typical Yield: 40-75%.

    • Characterization: Confirm structure by ¹H NMR (disappearance of the pyrimidine C4-H signal, appearance of new aromatic signals) and HRMS.

Visualization of Synthetic and Screening Workflows

Clear visual representation of complex workflows is essential for planning and execution. The following diagrams, rendered using DOT language, outline the derivatization strategy and a subsequent biological screening cascade.

G Start Ethyl 2-isopropyl- pyrimidine-5-carboxylate Acid 2-isopropylpyrimidine- 5-carboxylic acid Start->Acid Protocol 1.1 (Saponification) Chloro Ethyl 4-chloro-2-isopropyl- pyrimidine-5-carboxylate (Hypothetical Intermediate) Start->Chloro Halogenation (Prerequisite) Amide Amide Library (Diverse R1, R2) Acid->Amide Protocol 1.2 (Amide Coupling) Suzuki 4-Aryl-pyrimidine Library (Diverse Ar) Chloro->Suzuki Protocol 2.1 (Suzuki Coupling)

Caption: Synthetic workflow for the derivatization of the core scaffold.

G Library Synthesized Derivative Library Primary Primary Screening (e.g., Cytotoxicity Assay against Cancer Cell Lines) Library->Primary Inactive Inactive Compounds (Archive) Primary->Inactive No significant activity Active Active 'Hits' (e.g., GI50 < 10 µM) Primary->Active Activity meets threshold Secondary Secondary / Target-Specific Assays (e.g., Kinase Inhibition, Antimicrobial MIC) Active->Secondary SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR LeadOpt Lead Optimization (Design Next-Gen Compounds) SAR->LeadOpt

Caption: Logical cascade for biological screening and lead development.

Data Summary of Representative Derivatives

To guide expectations, the following table summarizes key data for a representative set of hypothetical compounds synthesized using the protocols above.

Compound IDStructureDerivatization ProtocolMolecular Weight ( g/mol )Theoretical Yield Range (%)
PYR-ACID-01 2-isopropylpyrimidine-5-carboxylic acid1.1 (Saponification)180.18>90%
PYR-AM-01 N-benzyl-2-isopropylpyrimidine-5-carboxamide1.2 (Amide Coupling)269.3365-80%
PYR-AM-02 (2-isopropylpyrimidin-5-yl)(morpholino)methanone1.2 (Amide Coupling)249.3060-75%
PYR-SUZ-01 Ethyl 2-isopropyl-4-phenylpyrimidine-5-carboxylate2.1 (Suzuki Coupling)284.3450-70%

Strategy for Biological Screening

A newly synthesized library of compounds is a valuable resource whose potential can only be realized through systematic biological evaluation.

  • Primary Screening: Given the broad range of activities reported for pyrimidines, a general cytotoxicity or cell proliferation assay (e.g., MTT or CellTiter-Glo®) against a panel of diverse human cancer cell lines is an effective starting point.[20][21] This provides a broad assessment of biological activity and potential for anticancer applications.

  • Secondary and Target-Specific Assays: Compounds identified as "hits" in the primary screen (e.g., those showing significant growth inhibition at a specific concentration) should be advanced to more specific assays. The nature of these assays depends on the therapeutic goal. For example:

    • Anticancer: If a compound shows selectivity for a particular cancer cell line, it could be tested in target-specific assays, such as in vitro kinase inhibition panels, apoptosis assays, or cell cycle analysis.[22][23]

    • Antimicrobial: The library can be screened against a panel of pathogenic bacteria and fungi to determine the Minimum Inhibitory Concentration (MIC), a key metric of antimicrobial potency.[24]

  • Lead Optimization and SAR: The data from these assays are used to build a structure-activity relationship (SAR) model. This analysis identifies which structural modifications lead to increased potency and/or selectivity. This knowledge is then used to design the next generation of compounds in a process of iterative improvement, potentially using strategies like bioisosteric replacement to fine-tune properties like potency, selectivity, and pharmacokinetics.[25][26][27]

Conclusion

This application note details a robust and rational approach to the derivatization of this compound. By leveraging fundamental transformations—saponification, amide coupling, and Suzuki-Miyaura cross-coupling—researchers can efficiently generate a diverse library of novel pyrimidine derivatives. The provided protocols, coupled with the strategic framework for biological screening, offer a clear and comprehensive pathway for advancing early-stage drug discovery projects based on this privileged heterocyclic scaffold.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available at: [Link]

  • Gronowitz, S., & Hörnfeldt, A. B. (1991). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Acta Chemica Scandinavica, 45, 836-842. Available at: [Link]

  • Kumar, A., & Sharma, S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(2), 1635-1647. Available at: [Link]

  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

  • Borkar, R. M., et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. BioMed Research International. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Available at: [Link]

  • Shalmashi, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies. Available at: [Link]

  • ResearchGate. (n.d.). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]

  • Mansour, T. S. (n.d.). Synthesis of Pyrimidine Derivatives. Thi-Qar Medical Journal. Available at: [Link]

  • Stanczak, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]

  • Sharma, S., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry. Available at: [Link]

  • Schneider, G., et al. (2013). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Bradley, M., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (2016). A review on biological importance of pyrimidines in the new era. Available at: [Link]

  • Jorgensen, W. L., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules. Available at: [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Available at: [Link]

  • MDPI. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Available at: [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • PubMed. (2000). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available at: [Link]

  • ACS Publications. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters. Available at: [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by... Available at: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Available at: [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Available at: [Link]

  • ResearchGate. (2007). (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Available at: [Link]

  • Semantic Scholar. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Available at: [Link]

  • National Institutes of Health. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Application Notes and Protocols for Ethyl 2-isopropylpyrimidine-5-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Preamble: Navigating the Research Landscape of a Novel Scaffold

The pyrimidine core is a cornerstone in the development of bioactive molecules, with numerous derivatives finding application as pharmaceuticals and agrochemicals.[1][2] Ethyl 2-isopropylpyrimidine-5-carboxylate, the subject of this guide, represents a specific iteration of this versatile scaffold. It is important to note that while the broader class of pyrimidine-5-carboxylates is well-documented in scientific literature, publicly available research specifically detailing the agrochemical applications of the 2-isopropyl variant is limited. Therefore, this document is constructed as a forward-looking guide for researchers. The synthesis protocols, potential applications, and biological assay methodologies described herein are based on established principles for analogous 2-substituted pyrimidine-5-carboxylates and the broader family of pyrimidine-based agrochemicals. This guide is intended to empower researchers to explore the potential of this compound by providing a robust, scientifically-grounded framework for its synthesis and evaluation.

Synthesis of this compound: A Generalized Approach

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through several established methods. A common and effective strategy involves the condensation of an amidine with a three-carbon building block.[3][4][5] For the synthesis of the title compound, isobutyramidine would be the key reagent, providing the 2-isopropyl group.

A plausible and efficient synthetic route is the reaction of isobutyramidine hydrochloride with an activated propiolate derivative. A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[3][4]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from isobutyramidine hydrochloride and a suitable three-carbon synthon.

Materials:

  • Isobutyramidine hydrochloride

  • Ethyl 3-dimethylaminoacrylate

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

Procedure:

  • Preparation of the Reaction Mixture: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL) under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add ethyl 3-dimethylaminoacrylate (1.0 equivalent). Subsequently, add isobutyramidine hydrochloride (1.0 equivalent) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water (50 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Amidine Isobutyramidine HCl Reaction_Step Condensation/ Cyclization Amidine->Reaction_Step Enaminoester Ethyl 3-dimethylaminoacrylate Enaminoester->Reaction_Step Base Sodium Ethoxide Base->Reaction_Step Base Solvent Ethanol, Reflux Solvent->Reaction_Step Solvent/Heat Product This compound Reaction_Step->Product

Caption: A generalized synthetic workflow for this compound.

Potential Agrochemical Applications and Screening Protocols

The pyrimidine scaffold is a versatile building block for a range of agrochemicals, exhibiting fungicidal, herbicidal, and insecticidal properties.[6] The nature and position of substituents on the pyrimidine ring play a crucial role in determining the specific biological activity.[7][8]

Fungicidal Applications

Several commercial fungicides, such as pyrimethanil and cyprodinil, are based on the pyrimidine core. These anilinopyrimidine fungicides are known to inhibit the biosynthesis of methionine and the secretion of fungal hydrolytic enzymes. The 2-alkyl group in this compound could potentially interact with the active sites of fungal enzymes, making it a candidate for a novel fungicide.

Plausible Mechanism of Action: Inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain is a common mode of action for many fungicides.[9] Carboxamide derivatives, which can be synthesized from the ester group of the title compound, are known SDH inhibitors. The pyrimidine ring can act as a key pharmacophore, with the isopropyl group and other potential modifications influencing binding to the target enzyme.

Protocol 2: In Vitro Antifungal Screening

Objective: To evaluate the in vitro antifungal activity of this compound against a panel of pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Phomopsis sp., Botryosphaeria dothidea)[7][10]

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Poison Plate Assay: [7][10]

    • Melt sterile PDA and cool to approximately 45-50 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO only.

    • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily for 3-7 days.

  • Analysis: Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

  • EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) by probit analysis of the concentration-response data.

Table 1: Example Data for Antifungal Activity

CompoundConcentration (µg/mL)Inhibition of Botrytis cinerea (%)
Control (DMSO)-0
This compound10(Experimental Data)
25(Experimental Data)
50(Experimental Data)
100(Experimental Data)
Pyrimethanil (Positive Control)50(Experimental Data)
Herbicidal Applications

Pyrimidine derivatives have been successfully developed as herbicides. For instance, pyridine and pyrimidine carboxylic acids can act as auxin mimics, leading to uncontrolled growth and ultimately death of susceptible plants.[11] Another herbicidal mechanism for pyrimidine derivatives is the inhibition of the de novo pyrimidine biosynthesis pathway.[12][13]

Plausible Mechanism of Action: The title compound could potentially act as an inhibitor of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. Sulfonylurea herbicides, which often contain a pyrimidine ring, are well-known ALS inhibitors. Alternatively, it could disrupt pyrimidine biosynthesis, a novel mode of action for herbicides.[12][13]

Protocol 3: Whole-Plant Bioassay for Herbicidal Activity

Objective: To assess the pre- and post-emergence herbicidal activity of this compound.[14]

Materials:

  • This compound

  • Acetone

  • Tween 20 (surfactant)

  • Seeds of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots with sterile soil mix

  • Greenhouse facilities

  • Laboratory sprayer

Procedure:

  • Formulation Preparation: Dissolve the test compound in acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired application rates (e.g., 100, 250, 500, 1000 g a.i./ha).

  • Pre-emergence Application:

    • Sow seeds of the target weed species in pots.

    • Apply the formulated compound evenly to the soil surface using a laboratory sprayer.

    • Place the pots in a greenhouse and water as needed.

  • Post-emergence Application:

    • Sow seeds and allow the plants to grow to the 2-3 leaf stage.

    • Apply the formulated compound evenly to the foliage of the plants.

    • Return the pots to the greenhouse.

  • Evaluation: After 14-21 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, mortality) compared to an untreated control. Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).

Diagram 2: Herbicidal Screening Workflow

G cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay Start Compound Formulation Pre_Application Apply Compound to Soil Start->Pre_Application Post_Application Apply Compound to Foliage Start->Post_Application Seed_Sowing Sow Weed Seeds Seed_Sowing->Pre_Application Pre_Growth Greenhouse Growth (14-21 days) Pre_Application->Pre_Growth Pre_Evaluation Visual Assessment of Phytotoxicity Pre_Growth->Pre_Evaluation Seedling_Growth Grow Weeds to 2-3 Leaf Stage Seedling_Growth->Post_Application Post_Growth Greenhouse Growth (14-21 days) Post_Application->Post_Growth Post_Evaluation Visual Assessment of Phytotoxicity Post_Growth->Post_Evaluation

Caption: Workflow for pre- and post-emergence herbicidal screening.

Insecticidal Applications

Pyrimidine derivatives have also been explored as insecticides.[6][15][16] The mode of action can vary, but often involves disruption of the insect's nervous system or metabolic processes.

Plausible Mechanism of Action: The title compound could potentially act as a modulator of insect nicotinic acetylcholine receptors (nAChRs) or GABA receptors. Alternatively, it could inhibit mitochondrial respiration, a mode of action for some pyrimidine-based insecticides.

Protocol 4: Insecticidal Bioassay

Objective: To determine the insecticidal activity of this compound against a target insect pest.

Materials:

  • This compound

  • Acetone

  • Triton X-100 (surfactant)

  • Target insects (e.g., larvae of Aedes aegypti, adults of Myzus persicae)[6][15]

  • Microtiter plates or small containers

  • Artificial diet or leaf discs

  • Stereomicroscope

Procedure:

  • Solution Preparation: Prepare a series of dilutions of the test compound in acetone-water (with a surfactant like 0.1% Triton X-100).

  • Larval Bioassay (e.g., for Aedes aegypti): [15]

    • Add 1 mL of each test solution to individual wells of a 24-well plate.

    • Add 19 mL of deionized water to each well.

    • Introduce 20-25 third-instar larvae into each well.

    • Incubate at 27 ± 2 °C.

    • Record larval mortality after 24 and 48 hours.

  • Foliar Bioassay (e.g., for Myzus persicae):

    • Excise leaf discs from a suitable host plant (e.g., cabbage).

    • Dip the leaf discs in the test solutions for 10-15 seconds and allow them to air dry.

    • Place the treated leaf discs in petri dishes lined with moist filter paper.

    • Introduce a known number of adult aphids (e.g., 10-15) onto each leaf disc.

    • Incubate at 25 ± 2 °C with a 16:8 hour light:dark cycle.

    • Record aphid mortality after 24 and 48 hours.

  • Analysis: Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Table 2: Example Data for Insecticidal Activity

CompoundConcentration (ppm)Mortality of Aedes aegypti larvae (%)
Control-(Experimental Data)
This compound1(Experimental Data)
5(Experimental Data)
10(Experimental Data)
25(Experimental Data)
Permethrin (Positive Control)1(Experimental Data)

Concluding Remarks and Future Directions

This compound stands as a promising, yet underexplored, scaffold in the vast landscape of agrochemical research. The protocols and potential applications detailed in this guide provide a comprehensive starting point for its investigation. Based on the well-established bioactivity of related pyrimidine derivatives, it is plausible that this compound, or its further derivatizations, could yield novel fungicides, herbicides, or insecticides. Future research should focus on the efficient synthesis of this molecule, followed by systematic screening using the protocols outlined. Structure-activity relationship (SAR) studies, involving the modification of the 2-isopropyl group and derivatization of the 5-carboxylate moiety, will be crucial in optimizing its biological activity and identifying lead compounds for further development.

References

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). Molecules, 28(5), 2202. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(6). [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry, 9, 698227. [Link]

  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (2017). Pest Management Science, 73(5), 953-959. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. (2003). ARKIVOC, 2003(15), 22-28. [Link]

  • CHEMISTRY (862). (n.d.). Council for the Indian School Certificate Examinations. [Link]

  • Synthesis and Insecticidal Activity of Novel Pyrimidine Derivatives Containing Urea pharmacophore against Aedes aegypti. (2016). Pest Management Science. [Link]

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Proceedings of the National Academy of Sciences, 120(48), e2305912120. [Link]

  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). Journal of Visualized Experiments, (144). [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2018). Journal of Pesticide Science, 43(3), 163–169. [Link]

  • A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. (2017). Weed Science, 65(2), 236-245. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2022). Molecules, 27(19), 6296. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry, 9. [Link]

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (2013). European Journal of Medicinal Chemistry, 64, 424-434. [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2023). Journal of Agricultural and Food Chemistry, 71(44), 16347–16362. [Link]

  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). Journal of Visualized Experiments, (144), e58929. [Link]

  • Design, synthesis and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (2017). Organic & Biomolecular Chemistry, 15(31), 6594-6604. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC, 2003(15), 22-28. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101), e52924. [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). bioRxiv. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules, 28(21), 7384. [Link]

  • Experimental methods to evaluate herbicides behavior in soil. (2018). Planta Daninha, 36. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Drug Delivery and Therapeutics, 13(5-S), 154-165. [Link]

  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). Journal of Visualized Experiments, (144). [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2007). Molecules, 12(6), 1258-1269. [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (2012). Virginia Tech. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Chemistry, 26(10), 969-989. [Link]

  • Bioassay Techniques in Entomological Research. (2023). International Journal of Plant & Soil Science, 35(16), 363-373. [Link]

  • Traditional 'Chemical-Based' Discovery and Screening. (n.d.). Plant and Soil Sciences eLibrary. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (2001). Clinical Microbiology Reviews, 14(4), 843-864. [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Proceedings of the National Academy of Sciences of the United States of America, 120(48). [Link]

  • In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. (2013). International Journal of Pharmaceutical and Phytopharmacological Research, 2(5), 329-334. [Link]

  • Bioassay Techniques in Entomological Research. (2023). International Journal of Plant & Soil Science. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2018). Molecules, 23(11), 2959. [Link]

  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (2018). Molecules, 23(1), 133. [Link]

  • Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][6][7]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. (2013). Oriental Journal of Chemistry, 29(1), 231-235. [Link]

  • Synthesized pyrimidine derivatives: In Vitro antimicrobial activity. (2020). ResearchGate. [Link]

  • Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water from the Management Systems Evaluation. (1991). U.S. Geological Survey. [Link]

Sources

The Strategic Utility of Ethyl 2-isopropylpyrimidine-5-carboxylate in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as crucial regulators of cellular signaling pathways, have emerged as a prominent class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of potential inhibitors, the pyrimidine nucleus stands out as a "privileged scaffold".[1] Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal foundation for designing potent and selective inhibitors.[1] This guide focuses on a versatile, yet underexplored building block, Ethyl 2-isopropylpyrimidine-5-carboxylate , and its strategic application in the synthesis of novel kinase inhibitors. We will provide detailed protocols, the rationale behind experimental choices, and a vision for its integration into drug discovery workflows.

Physicochemical Properties and Synthetic Advantages of this compound

This compound is a bespoke starting material offering several advantages for the synthesis of kinase inhibitors. Its structure combines a reactive pyrimidine core with an isopropyl group at the 2-position and an ethyl ester at the 5-position, each contributing to its synthetic utility.

PropertyValueSignificance in Synthesis
Molecular Formula C10H14N2O2Provides a solid starting point for subsequent molecular elaboration.
Molecular Weight 194.23 g/mol A moderate molecular weight allows for significant additions without violating Lipinski's rule of five.
Boiling Point ~250-260 °C (predicted)Its high boiling point is indicative of its stability under various reaction conditions.
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Facilitates its use in a wide range of reaction media.

The isopropyl group at the C2 position can serve as a steric anchor or be a key interaction motif with the hydrophobic regions of the kinase active site. The ethyl carboxylate at the C5 position is a versatile handle for a variety of chemical transformations, including amide bond formation, reduction, or Curtius rearrangement, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of a key intermediate, 2-amino-4-hydroxy-6-isopropylpyrimidine , from this compound. This intermediate is a common core in many kinase inhibitors.

Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-isopropylpyrimidine

This protocol details the direct conversion of this compound to the corresponding 2-amino-4-hydroxypyrimidine via a condensation reaction with guanidine. This transformation is a cornerstone in the synthesis of a multitude of kinase inhibitors.

Rationale: The reaction proceeds via a nucleophilic attack of guanidine on the ester carbonyl of the pyrimidine ring, followed by an intramolecular cyclization and tautomerization to yield the stable 2-amino-4-hydroxypyrimidine. The use of a strong base like sodium ethoxide is crucial to deprotonate guanidine, increasing its nucleophilicity.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (21% solution in ethanol)

  • Anhydrous Ethanol

  • 2M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round bottom flasks and reflux condenser

  • Standard laboratory glassware

Procedure:

  • Preparation of Guanidine Free Base: In a 250 mL round-bottom flask, dissolve guanidine hydrochloride (1.2 equivalents) in anhydrous ethanol. To this solution, add sodium ethoxide solution (1.2 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature. A white precipitate of sodium chloride will form.

  • Reaction Setup: Filter the reaction mixture to remove the sodium chloride and transfer the ethanolic solution of guanidine to a clean 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Pyrimidine Starting Material: To the guanidine solution, add this compound (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: To the resulting residue, add distilled water and acidify to pH 2-3 with 2M hydrochloric acid. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material. Neutralize the aqueous layer with a saturated sodium bicarbonate solution until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product, 2-amino-4-hydroxy-6-isopropylpyrimidine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Synthesis and Mechanism of Action

To better understand the synthetic workflow and the potential mechanism of action of the resulting kinase inhibitors, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow A Ethyl 2-isopropyl- pyrimidine-5-carboxylate C 2-Amino-4-hydroxy- 6-isopropylpyrimidine A->C NaOEt, EtOH, Reflux B Guanidine B->C D Further Functionalization (e.g., Suzuki Coupling) C->D E Final Kinase Inhibitor D->E

Caption: Synthetic workflow for a kinase inhibitor.

G cluster_pathway Kinase Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase (RTK) Kinase Kinase Domain Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Inhibitor Pyrimidine-based Inhibitor Inhibitor->Kinase Competitive Inhibition PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Mechanism of competitive kinase inhibition.

Application in the Synthesis of a Hypothetical EGFR Inhibitor

To illustrate the utility of the synthesized 2-amino-4-hydroxy-6-isopropylpyrimidine , we propose its use in the synthesis of a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor. EGFR is a well-validated target in non-small cell lung cancer.[2][3]

Protocol 2: Synthesis of a Hypothetical EGFR Inhibitor

This protocol outlines the subsequent steps to convert the pyrimidine core into a potential EGFR inhibitor.

Rationale: This hypothetical synthesis involves a chlorination of the 4-hydroxy group to introduce a leaving group, followed by a Suzuki coupling to introduce an aryl group, a common feature in many EGFR inhibitors that interacts with the hydrophobic pocket of the kinase.

Materials:

  • 2-Amino-4-hydroxy-6-isopropylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • 1,4-Dioxane

  • Toluene

  • Water

  • Standard purification and characterization equipment

Procedure:

  • Chlorination: In a fume hood, reflux a mixture of 2-amino-4-hydroxy-6-isopropylpyrimidine and phosphorus oxychloride for 4 hours. Cool the mixture and carefully pour it onto crushed ice. Neutralize with a sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain 2-amino-4-chloro-6-isopropylpyrimidine.

  • Suzuki Coupling: In a reaction vessel, combine 2-amino-4-chloro-6-isopropylpyrimidine, (4-methoxyphenyl)boronic acid (1.1 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and sodium carbonate (2 equivalents). Add a 3:1 mixture of toluene and water. Degas the mixture with nitrogen for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the hypothetical EGFR inhibitor.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the synthesis of novel kinase inhibitors. The protocols provided herein offer a robust starting point for researchers in drug discovery. The strategic placement of the isopropyl and ethyl carboxylate groups allows for extensive chemical modifications, enabling the exploration of a wide chemical space to optimize for potency, selectivity, and drug-like properties. Future work should focus on the synthesis of a library of analogs based on the 2-amino-4-hydroxy-6-isopropylpyrimidine core and their screening against a panel of kinases to identify novel therapeutic leads.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

  • El-Kerdawy, A. M., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1695-1714. [Link]

  • Abdel-Aziz, H. A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Archiv der Pharmazie. [Link]

  • Elkaeed, E. B., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Scientific Reports, 12(1), 17088. [Link]

Sources

Troubleshooting & Optimization

Common problems in Biginelli reaction for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Biginelli reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their analogs. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate common challenges and optimize your reaction outcomes.

Introduction to the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) has become a cornerstone in heterocyclic chemistry.[1][2] The resulting DHPM scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and antihypertensive agents.[2] Despite its utility, the classical Biginelli reaction often suffers from drawbacks such as low product yields, especially with certain substrates.[1][3] This guide aims to address these common issues with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is the classical catalyst for the Biginelli reaction, and what are its limitations?

A: The classical Biginelli reaction is typically catalyzed by a strong Brønsted acid, such as hydrochloric acid (HCl), in a protic solvent like ethanol.[3][4] While effective, this method often results in low to moderate yields (20-50%), particularly with sterically hindered or electronically deactivated aldehydes.[1][3] The harsh acidic conditions can also lead to side reactions and may not be compatible with sensitive functional groups.

Q2: What are some modern alternatives to classical Brønsted acid catalysts?

A: A wide array of more efficient and milder catalysts have been developed. These can be broadly categorized as:

  • Lewis Acids: Catalysts like FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃, and BF₃·OEt₂ have shown excellent activity, often leading to higher yields and shorter reaction times.[5][6]

  • Ionic Liquids: Imidazolium-based ionic liquids can act as both the catalyst and solvent, promoting greener reaction conditions.

  • Organocatalysts: Proline and its derivatives, as well as other amines, have been used to catalyze the reaction, sometimes affording enantioselective products.

  • Heterogeneous Catalysts: Solid-supported acids (e.g., Nafion-H, montmorillonite clays) or metal oxides simplify catalyst removal and recycling.

Q3: Can this reaction be performed without a solvent?

A: Yes, solvent-free conditions, often coupled with microwave irradiation or ball milling, have become a popular green alternative.[5] These methods can dramatically reduce reaction times from hours to minutes and often result in higher yields and easier product isolation.[3][5]

Q4: What is the general mechanism of the Biginelli reaction?

A: The reaction mechanism is believed to proceed through a series of bimolecular steps. The most widely accepted pathway involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via intramolecular condensation between the urea nitrogen and the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinone product.[2][5]

Biginelli_Mechanism RCHO Aldehyde (R-CHO) Iminium N-Acyliminium Ion RCHO->Iminium + Urea, H⁺ Urea Urea Urea->Iminium Ketoester β-Ketoester Enol Enol Intermediate Ketoester->Enol H⁺ Adduct Open-Chain Adduct Iminium->Adduct + Enol Enol->Adduct DHPM DHPM Product Adduct->DHPM Cyclization - H₂O Low_Yield_Troubleshooting Start Low / No Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Purify Reagents & Restart CheckPurity->Impure Impure OptimizeCatalyst Optimize Catalyst (Type & Loading) CheckPurity->OptimizeCatalyst Pure OptimizeConditions Optimize Conditions (Temp, Time, Solvent) OptimizeCatalyst->OptimizeConditions AnalyzeByproducts Analyze for Side Products (TLC/NMR) OptimizeConditions->AnalyzeByproducts Success Improved Yield AnalyzeByproducts->Success Side_Reactions Reactants Aldehyde + β-Ketoester + Urea Biginelli Biginelli Pathway (Desired DHPM) Reactants->Biginelli Favored Pathway Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Competes Hantzsch Hantzsch-type Reaction Reactants->Hantzsch Competes SelfCond Aldehyde Self-Condensation Reactants->SelfCond Competes

Sources

Technical Support Center: Troubleshooting Low Yield in Ethyl 2-isopropylpyrimidine-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this key pyrimidine intermediate. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you diagnose and resolve common issues, thereby enhancing the efficiency and reproducibility of your experiments.

Understanding the Core Synthesis Pathway

The synthesis of this compound is most commonly achieved via a condensation-cyclization reaction. This process typically involves the reaction of an amidine (specifically, isobutyramidine) with a β-ketoester or a related three-carbon electrophilic component. The general mechanism proceeds through nucleophilic attack, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. Understanding this pathway is critical for diagnosing issues, as deviations at any step can lead to side products or incomplete conversion.

Plausible Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Sequence Amidine Isobutyramidine Hydrochloride Base Base (e.g., NaOEt) Amidine->Base Deprotonation Ketoester Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar β-ketoester) Intermediate Open-Chain Intermediate Ketoester->Intermediate Condensation Base->Intermediate Forms Free Amidine Cyclization Intramolecular Cyclization Intermediate->Cyclization Forms Dihydropyrimidine Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product Ethyl 2-isopropyl- pyrimidine-5-carboxylate Dehydration->Product

Caption: General reaction pathway for pyrimidine synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<40%), and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes?

A1: Low conversion is a frequent problem that can often be traced back to suboptimal reaction conditions or compromised reagents.[1][2]

  • Causality & Explanation: The formation of the pyrimidine ring is an equilibrium-driven process until the final, irreversible dehydration step. If the initial condensation or cyclization steps are not favored, the reaction will stall.

  • Troubleshooting Steps:

    • Catalyst/Base Inactivity: If using a base like sodium ethoxide, ensure it has not been deactivated by atmospheric moisture. Use freshly prepared or properly stored base. The base is crucial for generating the free amidine, which is the active nucleophile.[3]

    • Reaction Temperature: The activation energy for cyclization may not be met at lower temperatures. Gradually increase the reaction temperature (e.g., from room temperature to reflux) and monitor the progress by TLC. Be aware that excessively high temperatures can sometimes promote side reactions.[4]

    • Purity of Reagents:

      • Amidine: Isobutyramidine hydrochloride is hygroscopic. Absorbed moisture can hydrolyze the amidine, rendering it inactive. Dry the amidine salt under vacuum before use.

      • β-Ketoester: Impurities in the electrophile can inhibit the reaction. Verify the purity of your starting ketoester via NMR or GC-MS.[1]

    • Anhydrous Conditions: This is the most critical parameter in Pinner-type syntheses.[2] Trace amounts of water can hydrolyze key intermediates. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

Q2: I've isolated a major byproduct instead of my target pyrimidine. How can I identify and prevent it?

A2: The formation of a major byproduct points to a competing reaction pathway becoming dominant. The identity of the byproduct depends on the specific reactants and conditions.

  • Common Side Reactions & Prevention:

    • Self-Condensation of the β-Ketoester: Under basic conditions, β-ketoesters can undergo self-condensation. This is often observed if the amidine is added too slowly or is not sufficiently reactive.

      • Prevention: Ensure the amidine is active and present in the correct stoichiometric ratio from the start of the reaction.

    • Hydrolysis of Amidine: As mentioned, isobutyramidine is sensitive to water. Hydrolysis prevents it from participating in the reaction, allowing other pathways to dominate.[5]

      • Prevention: Maintain strict anhydrous conditions throughout the procedure.[2]

    • Incomplete Cyclization: The open-chain ureide or amidine intermediate may be stable under certain conditions and fail to cyclize, especially with sterically hindered substrates.[2]

      • Prevention: Increase the reaction temperature or time to overcome the activation barrier for cyclization. Screening alternative solvents can also be beneficial.[4]

Q3: The crude product is a dark, difficult-to-purify oil, and column chromatography provides poor separation. What can I do?

A3: An oily crude product often indicates the presence of polymeric materials or highly soluble impurities. The purification strategy must be robust.

  • Causality & Explanation: Aldehydes or other reactive species, if present as impurities, can polymerize under acidic or basic conditions.[4] Additionally, unreacted starting materials can interfere with crystallization.

  • Recommended Purification Protocol:

    • Aqueous Workup: After the reaction is complete, quench the mixture carefully with water or a saturated NH₄Cl solution. Extract the product into an organic solvent like ethyl acetate.

    • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove water-soluble impurities and help break up emulsions.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Column Chromatography:

      • Solvent System: Use a gradient elution system. Start with a non-polar mobile phase (e.g., 100% Hexanes) and gradually increase the polarity by adding ethyl acetate. A typical starting point is a 95:5 Hexanes:Ethyl Acetate mixture.

      • Sample Loading: If the crude product is an oil, dissolve it in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the column as a solid. This technique provides much sharper bands and better separation than loading the oil directly.

Q4: My reaction works, but the yield is not reproducible between batches. What factors should I standardize?

A4: Inconsistent yields are almost always due to subtle variations in procedure or reagent quality.

  • Key Parameters for Standardization:

    • Reagent Quality: Do not assume a new bottle of a reagent has the same purity as the last. It is good practice to qualify new batches of critical starting materials like the amidine.

    • Moisture Control: Standardize your procedure for drying glassware and handling anhydrous solvents. The level of atmospheric humidity on a given day can affect the reaction if not performed under a consistent inert atmosphere.

    • Temperature and Time: Use a temperature-controlled heating mantle or oil bath instead of relying on subjective heating. Ensure the reaction is run for a consistent amount of time, determined by TLC monitoring.

    • Stirring Rate: Ensure the reaction mixture is homogenous. Inconsistent stirring can lead to localized "hot spots" or concentration gradients, affecting the reaction rate and outcome.

Optimization Strategies

To systematically improve the yield of this compound, consider optimizing the following parameters.

ParameterOptions / RangeRationale & Key Insights
Solvent Ethanol, Acetonitrile, Dioxane, Toluene, Solvent-freeThe polarity of the solvent can significantly impact reaction rates and solubility of intermediates. Polar solvents are generally preferred.[4] Experimenting with different options can lead to improved outcomes.
Base Sodium Ethoxide, Potassium Carbonate, DBU, TriethylamineThe choice of base is critical. A strong, non-nucleophilic base is often ideal. Sodium ethoxide in ethanol is a classic choice, but organic bases like DBU can be effective in aprotic solvents.
Temperature 25°C to 120°C (Reflux)A balance must be struck between providing enough energy for cyclization and preventing byproduct formation. Monitor by TLC to find the optimal temperature.[1]
Reactant Ratio 1.0 to 1.5 equivalents of amidineUsing a slight excess of the amidine can help drive the reaction to completion, compensating for any potential degradation.

Protocols for Synthesis and Monitoring

Protocol 1: Optimized Synthesis of this compound

This protocol is a generalized procedure based on established pyrimidine syntheses and should be adapted and optimized for your specific laboratory conditions.

  • Preparation: Oven-dry all glassware (a three-neck round-bottom flask, condenser, and addition funnel) and assemble under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add anhydrous ethanol (e.g., 10 mL per 10 mmol of the limiting reagent). Add sodium ethoxide (1.1 equivalents).

  • Amidine Formation: Add isobutyramidine hydrochloride (1.1 equivalents) to the stirred solution. Allow the mixture to stir for 30 minutes at room temperature to ensure the formation of the free base.

  • Ketoester Addition: Add the β-ketoester (1.0 equivalent) dropwise via the addition funnel over 15-20 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-12 hours.

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC (see Protocol 2). The reaction is complete when the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography as described in Q3.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica-coated TLC plates.

  • Mobile Phase: A mixture of 80:20 Hexanes:Ethyl Acetate is a good starting point.

  • Spotting: On the baseline of the TLC plate, spot the starting ketoester (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the plate in a developing chamber with the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and visualize under a UV lamp (254 nm). The consumption of the starting material and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.

Visual Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and addressing low-yield issues.

troubleshooting_workflow cluster_diagnosis Diagnosis start Low Yield Observed tlc_check Analyze Crude Mixture by TLC start->tlc_check unreacted_sm Significant Unreacted Starting Material? tlc_check->unreacted_sm Clear Spots complex_mixture Complex Mixture/ Streaking? tlc_check->complex_mixture Unclear Spots major_byproduct Major Byproduct Spot Observed? unreacted_sm->major_byproduct No action_increase_time_temp Increase Reaction Time/Temp Verify Base Activity unreacted_sm->action_increase_time_temp Yes action_check_reagents Check Reagent Purity Ensure Anhydrous Conditions unreacted_sm->action_check_reagents major_byproduct->complex_mixture No action_optimize_stoichiometry Optimize Stoichiometry Control Addition Order major_byproduct->action_optimize_stoichiometry Yes action_improve_purification Improve Workup/Purification Use Solid Loading on Column complex_mixture->action_improve_purification Yes success Yield Improved action_increase_time_temp->success action_check_reagents->success action_optimize_stoichiometry->success action_improve_purification->success

Caption: A decision tree for troubleshooting low-yield synthesis.

References

  • Gross, A. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. ResearchGate. [Link]

  • Al-Tel, T. H. (2009). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. [Link]

  • Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

  • Google Patents. (N.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Google Patents. (N.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Dr. Apurva Popat. (2022). Pyrimidine Synthesis Biochemistry. YouTube. [Link]

  • MDPI. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. [Link]

  • Organic Chemistry Portal. (N.d.). Pyrimidine synthesis. [Link]

  • BuyersGuideChem. (N.d.). Ethyl 2-methylsulfanylpyrimidine-5-carboxylate | 73781-88-1. [Link]

Sources

Technical Support Center: Synthesis of 2-Substituted Pyrimidine-5-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-substituted pyrimidine-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields in the synthesis of 2-substituted pyrimidine-5-carboxylates can often be traced back to a few key factors. Firstly, suboptimal catalyst activity or an inappropriate choice of catalyst can hinder the reaction. For instance, in reactions like the Biginelli synthesis, traditional Brønsted acids may not be as effective for all substrates when compared to certain Lewis acids. Secondly, competing side reactions, such as the Knoenagel condensation between an aldehyde and a β-ketoester, can consume your starting materials, thereby reducing the yield of the desired pyrimidine. Finally, incomplete cyclization of reaction intermediates is a common issue, particularly with sterically hindered substrates.[1]

Q2: I'm observing a significant amount of a fluorescent byproduct in my reaction mixture. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct encountered in reactions such as the Biginelli synthesis is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. To mitigate the formation of this byproduct, it is advisable to conduct the reaction at a lower temperature. The choice of catalyst can also influence the selectivity between the desired pyrimidine synthesis and the competing Hantzsch reaction. Additionally, consider adding the urea component last to the reaction mixture to minimize its decomposition into ammonia.[1]

Q3: My crude product is proving difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and avoid their formation?

A3: N-acylureas are common byproducts that can complicate the purification process. They typically arise from a competing reaction pathway where the β-ketoester reacts with urea. These byproducts can be identified through characterization techniques such as 1H and 13C NMR spectroscopy and mass spectrometry. To prevent their formation, careful control of reaction conditions is key. For instance, in carbodiimide-mediated couplings that may be used in some synthetic routes, the choice of solvent can influence the rate of N-acylurea formation, with solvents like THF and DMF sometimes increasing the likelihood of this side reaction.[2]

Q4: I've noticed the hydrolysis of my ester group during the reaction or workup. How can I prevent this?

A4: Hydrolysis of the carboxylate ester is a significant side reaction, especially under basic or strongly acidic conditions. The presence of water in the reaction mixture is a primary cause. To prevent this, ensure that you are using strict anhydrous conditions, including freshly distilled, anhydrous solvents and oven-dried glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help. During the workup, avoid prolonged exposure to strong aqueous bases or acids. If basic conditions are necessary, use milder bases and keep the exposure time to a minimum.[3]

Troubleshooting Guide: In-Depth Analysis and Solutions

This section provides a more detailed examination of specific side reactions, their mechanisms, and comprehensive strategies for their mitigation.

Side Reaction 1: Formation of Regioisomers

The reaction of an unsymmetrical 1,3-dicarbonyl compound with an amidine can potentially lead to the formation of two different regioisomers. The desired regioselectivity is crucial for the final product's biological activity.

Causality and Mechanism:

The regiochemical outcome is determined by which of the two carbonyl carbons of the 1,3-dicarbonyl compound is initially attacked by the amidine. This is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound and the reaction conditions. For instance, in the synthesis of substituted pyridines, which shares mechanistic similarities, steric hindrance and the electronic nature of substituents on the starting materials can direct the cyclization to favor one regioisomer over the other.[4]

Mitigation Strategies:

  • Choice of Starting Materials: When possible, utilize symmetrical 1,3-dicarbonyl compounds to avoid the issue of regioselectivity altogether. If unsymmetrical substrates are necessary, consider those with significant steric or electronic differences between the two carbonyl groups to favor a single isomer.

  • Reaction Conditions: The choice of catalyst and solvent can play a critical role. Some catalysts may exhibit a higher preference for one reaction pathway. A systematic screening of catalysts (both Lewis and Brønsted acids) and solvents with varying polarities is recommended.

  • Stepwise Synthesis: In some cases, a stepwise approach where one of the carbonyl groups is protected or masked can provide better control over the regiochemical outcome.

Experimental Protocol: Screening for Optimal Regioselectivity

  • Setup: Prepare a parallel reaction setup with identical amounts of the unsymmetrical 1,3-dicarbonyl compound and the amidine.

  • Variable Screening:

    • Catalysts: Test a range of catalysts, including but not limited to, HCl, p-TsOH, Yb(OTf)₃, and InCl₃.

    • Solvents: Evaluate solvents such as ethanol, THF, acetonitrile, and toluene.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS to determine the ratio of the two regioisomers.

  • Analysis: Based on the results, select the conditions that provide the highest ratio of the desired regioisomer.

Logical Workflow for Regioisomer Troubleshooting

G start Poor Regioselectivity Observed sym_start Use Symmetrical 1,3-Dicarbonyl? start->sym_start yes_sym Problem Solved sym_start->yes_sym Yes no_sym Continue with Unsymmetrical Substrate sym_start->no_sym No screen_cond Screen Reaction Conditions no_sym->screen_cond stepwise Consider Stepwise Synthesis no_sym->stepwise catalyst Vary Catalyst (Lewis vs. Brønsted acids) screen_cond->catalyst solvent Vary Solvent Polarity screen_cond->solvent temp Optimize Temperature screen_cond->temp analyze Analyze Regioisomeric Ratio (TLC/LC-MS) catalyst->analyze solvent->analyze temp->analyze protect Protect one Carbonyl Group stepwise->protect protect->analyze optimal Optimal Conditions Identified analyze->optimal G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions start_mat 1,3-Dicarbonyl + Amidine intermediate Reaction Intermediate start_mat->intermediate cyclization Cyclization intermediate->cyclization regio Regioisomer Formation intermediate->regio Unsymmetrical Substrate product 2-Substituted Pyrimidine-5-Carboxylate cyclization->product decarbox Decarboxylation product->decarbox High Temp. hydrolysis Ester Hydrolysis product->hydrolysis H₂O, Acid/Base

Sources

Purification of crude Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of Crude Ethyl 2-isopropylpyrimidine-5-carboxylate

This guide is designed for researchers, medicinal chemists, and process development professionals to provide expert-driven insights and practical solutions for the purification of crude this compound. Our focus is on diagnosing common issues, providing robust, step-by-step protocols, and explaining the chemical principles behind each strategic choice to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, based on common pyrimidine syntheses, such as the reaction of isobutyramidine with an ethyl 2-formyl-3-oxobutanoate equivalent, impurities typically fall into three categories.[1][2] Unreacted starting materials are common, as are byproducts from incomplete cyclization or side-reactions.[3] Over-alkylation or hydrolysis of the ester can also occur depending on the reaction conditions.

Table 1: Potential Impurities and Their Origins

Impurity Type Potential Structure/Identity Probable Origin Recommended Removal Strategy
Starting Material Isobutyramidine HCl Incomplete reaction. Aqueous wash (if using salt form).
Starting Material Ethyl 2-(ethoxymethylene)-3-oxobutanoate Incomplete condensation. Column chromatography.
Byproduct Hydrolyzed Carboxylic Acid Water contamination during reaction or workup. Basic aqueous wash (e.g., NaHCO₃ solution).
Byproduct N-acylated amidine Side reaction of the amidine. Column chromatography.

| Solvent Residue | Ethanol, Toluene, DMF, etc. | Incomplete removal after reaction. | High vacuum drying, co-evaporation.[4] |

Q2: How do I choose between recrystallization and column chromatography as the primary purification method?

A2: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization is ideal if your crude product is a solid and the impurities have significantly different solubility profiles from the desired compound in a given solvent system. It is often faster and more scalable than chromatography for removing minor, structurally distinct impurities.

  • Flash Column Chromatography is the method of choice when your product is an oil or when impurities are structurally very similar to the product (e.g., isomers, homologs), making separation by solubility difficult.[5][6] It offers superior resolving power for complex mixtures.

A common and effective strategy is to perform a preliminary purification using chromatography to isolate the product from major impurities, followed by a final polishing step via recrystallization to achieve high purity and obtain a crystalline solid.

Q3: Which analytical techniques are essential for confirming the purity of the final product?

A3: A combination of techniques is necessary to rigorously establish purity and confirm identity.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity assessment.[7] A well-developed HPLC method can separate and quantify the main compound and trace impurities, often down to <0.1% levels.[2]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis to monitor reaction progress and check fractions from column chromatography.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The absence of signals corresponding to known impurities in the ¹H NMR spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[10] Techniques like GC-MS can also be used to detect volatile impurities.

Purification Workflow Overview

The diagram below illustrates a typical workflow for the purification and analysis of this compound.

Caption: General purification and analysis workflow.

Troubleshooting Guide

Problem 1: My product is a persistent, dark-colored oil that refuses to crystallize.

  • Probable Cause: This is often due to the presence of significant impurities that inhibit lattice formation. Highly colored impurities (chromophores) may also be present, even at low concentrations. Residual solvent can also act as an impurity, keeping the product oily.

  • Solution Pathway:

    • Initial Cleanup: Dissolve the crude oil in a suitable solvent like ethyl acetate or dichloromethane. If the synthesis involved acidic or basic conditions, perform a wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash. This removes acidic/basic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

    • Chromatography: This is the most effective next step. Use flash column chromatography on silica gel. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product.

    • Induce Crystallization: After chromatography, dissolve the purified oil in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol). Then, slowly add a "non-solvent" or "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then to 0-4 °C. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Problem 2: After column chromatography, my yield is very low.

  • Probable Cause:

    • Product Streaking/Tailing on the Column: The chosen solvent system may be too polar, or the product might be interacting too strongly with the silica gel (which is acidic). This can lead to broad elution bands and difficulty in separating the product from impurities.

    • Product Co-elution with an Impurity: A UV-inactive impurity might be eluting with your product, leading you to discard mixed fractions that contain a significant amount of the desired compound.

    • Product Decomposition: Some compounds are sensitive to the acidic nature of standard silica gel.

  • Solution Pathway:

    • Optimize TLC First: Before running a large-scale column, perfect the separation on a TLC plate. The ideal mobile phase should give your product an Rf value of ~0.3-0.4.

    • Modify the Mobile Phase: If tailing is observed, add a small amount (~0.5-1%) of a modifier to the mobile phase. For a basic compound like a pyrimidine, adding triethylamine can neutralize active sites on the silica and improve peak shape. For acidic compounds, a small amount of acetic acid can help.

    • Use Deactivated Silica: If decomposition is suspected, use silica gel that has been pre-treated with a base (like triethylamine in the slurry and mobile phase) or opt for a different stationary phase like neutral alumina.

    • Stain your TLC plates: Use a variety of visualization techniques (UV light, potassium permanganate stain, iodine chamber) to ensure you are not missing any co-eluting, UV-inactive impurities.

Sources

Technical Support Center: Recrystallization of Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of Ethyl 2-isopropylpyrimidine-5-carboxylate via recrystallization. This document moves beyond simple protocols to explain the underlying principles, enabling researchers to troubleshoot effectively and adapt procedures to their specific experimental context.

Section 1: Foundational Principles

Q: What is the fundamental principle governing the recrystallization of this compound?

Recrystallization is a purification technique based on differential solubility.[1][2] The core principle is to dissolve the impure solid compound in a hot solvent and then allow it to cool slowly. As the temperature decreases, the solubility of the compound also decreases, leading to the formation of a crystalline lattice.[2] Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") because they are present in a much lower concentration or have different solubility characteristics.[2] This process effectively separates the desired compound from soluble impurities.

Q: What are the essential characteristics of a suitable solvent for this specific purification?

Selecting the right solvent is the most critical step for a successful recrystallization.[1] For a molecule like this compound, which contains both aromatic (pyrimidine ring) and ester functional groups, the ideal solvent should exhibit the following properties:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[1][3]

  • Low Solvency at Low Temperatures: The compound must be poorly soluble in the same solvent at room temperature or below to maximize the recovery of pure crystals upon cooling.[1][3]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting before it dissolves).[4] A relatively low boiling point (<100 °C) also facilitates easy removal from the purified crystals during the drying phase.[4]

  • Inertness: The solvent must not react chemically with the compound.[3]

  • Impurity Solubility Profile: The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[3]

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective.[3][4]

Section 2: Experimental Protocols & Workflows

Protocol 2.1: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, it is imperative to screen several potential solvents.

  • Place approximately 10-20 mg of the crude this compound into separate small test tubes.

  • Add a potential solvent (e.g., ethanol, ethyl acetate, heptane) dropwise at room temperature. Note if the compound dissolves readily. An ideal solvent will not dissolve the compound at this stage.[1]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath until the solvent boils.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[5][6]

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath to induce further crystallization.

  • Evaluate the result: The best solvent will produce a high yield of well-formed crystals with minimal solute remaining in the cold solvent.

Workflow: General Recrystallization Process

The following diagram illustrates the standard workflow for purifying this compound.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_isolation Step 3: Isolation & Drying A Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (If insoluble impurities exist) C->D E Slow Cooling to Room Temperature D->E Clear Solution F Ice Bath Cooling E->F G Crystal Formation (Precipitation) F->G H Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Crystals I->J K Pure Crystalline Solid J->K

Caption: General workflow for the purification of a solid compound via recrystallization.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[4][7] This is a common problem when the boiling point of the solvent is too high or when the solution cools too rapidly.

  • Immediate Action: Re-heat the solution until the oil fully redissolves.

  • Solution 1 (Add More Solvent): Add more of the same solvent (if using a single-solvent system) or more of the "good" solvent (the one the compound is more soluble in, if using a mixed-solvent system).[7] This lowers the saturation point, allowing crystallization to occur at a lower temperature.

  • Solution 2 (Change Solvent System): The chosen solvent may be inappropriate. Select a solvent with a lower boiling point. Alternatively, switch to a mixed-solvent system where the compound has lower solubility.

  • Solution 3 (Slower Cooling): Ensure the flask is allowed to cool very slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to trap solvent vapors and heat.[7]

Q: No crystals are forming, even after cooling in an ice bath. What is wrong?

This is a frequent issue that typically points to one of two causes:

  • Cause 1: Too Much Solvent: The solution is not saturated enough for crystals to form.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration of the solute.[7] Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.

  • Cause 2: Supersaturation/Lack of Nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

    • Solution A (Seeding): Add a tiny, pure crystal of this compound (a "seed crystal") to the cold solution.[3] This provides a template for crystallization.

    • Solution B (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[5] The microscopic scratches on the glass provide nucleation sites for crystal growth.

Troubleshooting Decision Tree

Troubleshooting_Tree start_node start_node issue_node issue_node cause_node cause_node solution_node solution_node Start Recrystallization Fails OilingOut Compound forms an oil? Start->OilingOut NoCrystals No crystals form? Start->NoCrystals LowYield Yield is very low? Start->LowYield OilingCause1 Cooling too fast or Solvent BP too high OilingOut->OilingCause1 NoCrystalsCause1 Too much solvent used NoCrystals->NoCrystalsCause1 NoCrystalsCause2 Lack of nucleation sites NoCrystals->NoCrystalsCause2 LowYieldCause1 Compound is too soluble in cold solvent LowYield->LowYieldCause1 LowYieldCause2 Premature crystallization during hot filtration LowYield->LowYieldCause2 OilingSolution1 Reheat, add more solvent, cool slowly OilingCause1->OilingSolution1 NoCrystalsSolution1 Boil off excess solvent NoCrystalsCause1->NoCrystalsSolution1 NoCrystalsSolution2 Scratch flask or add seed crystal NoCrystalsCause2->NoCrystalsSolution2 LowYieldSolution1 Cool longer in ice bath or change solvent LowYieldCause1->LowYieldSolution1 LowYieldSolution2 Use heated funnel and add extra hot solvent LowYieldCause2->LowYieldSolution2

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 4: Frequently Asked Questions (FAQs)

Q: Which solvents are most likely to be effective for this compound?

Given the molecule's structure (aromatic heterocycle with an ester), a good starting point is moderately polar solvents.

  • Single Solvents: Alcohols like ethanol or isopropanol are often effective for aromatic compounds.[5]

  • Mixed Solvents: A mixed-solvent system often provides the best results. A good combination is a "soluble" solvent in which the compound dissolves easily (like ethyl acetate or acetone) and a "non-soluble" solvent in which it is poorly soluble (like heptane or hexanes).[8] A common and effective pair for esters is Ethyl Acetate/Heptane . An Ethanol/Water mixture can also be effective for pyrimidine derivatives.[9]

Q: What are the likely impurities from the synthesis of this compound?

Impurities in pharmaceutical compounds can originate from starting materials, by-products, intermediates, or degradation products.[10][11] For a compound like this compound, potential impurities could include:

  • Unreacted starting materials from the cyclization reaction.[9]

  • Side-products from incomplete or alternative reaction pathways.

  • Hydrolyzed product (the corresponding carboxylic acid) if exposed to water at high temperatures.

Q: How does slow cooling affect crystal quality and purity?

Slow cooling is crucial for forming large, well-defined crystals.[1][5] When a solution cools slowly, molecules have sufficient time to orient themselves correctly into the growing crystal lattice, selectively excluding impurity molecules. Rapid cooling traps impurities within the crystal lattice, leading to a less pure final product and often resulting in the formation of small, needle-like crystals or powder.[7]

Section 5: Data Tables

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarGood starting point for aromatic compounds; miscible with water.[5]
Ethyl Acetate 77MediumOften a good "soluble" solvent for esters.[12]
Heptane 98Non-polarGood "non-soluble" solvent to pair with ethyl acetate or acetone.
Acetone 56Polar AproticVolatile; useful as a "soluble" solvent.
Isopropanol 82PolarSimilar to ethanol, slightly less polar.
Water 100Very PolarCan be used as a "non-soluble" solvent with ethanol for polar compounds.[9]

Data compiled from standard chemical reference sources and insights from cited literature.[4]

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MDPI. Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • ResearchGate. Synthesis and characterization of two potential impurities (des-ethyl-Ganirelix) generated in the Ganirelix manufacturing process. [Link]

  • ARKIVOC. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

  • PubMed Central. Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. [Link]

  • PubChem. Ethyl 2-phenylpyrimidine-5-carboxylate. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • ResearchGate. Pyrimidine ring recyclizations. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

  • ACS Publications. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • PubMed Central. Purification, crystallization and preliminary X-ray diffraction study on pyrimidine nucleoside phosphorylase TTHA1771 from Thermus thermophilus HB8. [Link]

  • ResearchGate. 223 questions with answers in RECRYSTALLISATION. [Link]

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • EDQM, Council of Europe. Impurity Control in the European Pharmacopoeia. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • Reddit. Recrystallisation Help. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • MOLBASE Encyclopedia. ethyl 2-(ethyl(3-isobutoxy-4-isopropylphenyl)amino)pyrimidine-5-carboxylate. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. [Link]

  • PubChem. Ethyl 5-pyrimidinecarboxylate. [Link]

  • PubChem. Ethyl 2,4-dichloropyrimidine-5-carboxylate. [Link]

Sources

Technical Support Center: Column Chromatography for Purifying Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-isopropylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the column chromatography process for this specific heterocyclic compound. We will address common challenges, offer step-by-step protocols, and explain the causality behind our experimental recommendations.

Troubleshooting Guide: Common Purification Issues

This section addresses specific issues that may arise during the column chromatography purification of this compound and related derivatives.

Issue 1: Low or No Recovery of the Compound from the Silica Gel Column

  • Question: I am running a silica gel column to purify my crude this compound, but I'm getting a very low yield, or the compound seems to have disappeared entirely. What is the likely cause?

  • Answer: This is a frequent and frustrating issue, often pointing to two primary causes: irreversible adsorption onto the stationary phase or on-column decomposition. Pyrimidine derivatives, being basic heterocycles, can have strong interactions with the acidic silanol groups on the surface of standard silica gel.[1][2] This can lead to very strong binding or even catalysis of degradation.

    Step-by-Step Troubleshooting:

    • Assess Compound Stability: Before committing your entire batch to a column, you must assess its stability on silica gel. A simple 2D Thin Layer Chromatography (TLC) analysis is an invaluable diagnostic tool.[3][4]

      • Protocol: Spot your crude material on a silica TLC plate and develop it with your chosen solvent system. After development, let the plate dry completely. Then, turn the plate 90 degrees and re-develop it in the same solvent system.

      • Interpretation: If you observe any new spots or significant streaking originating from the primary spot, your compound is likely degrading on the silica gel.[4]

    • Neutralize the Stationary Phase: If instability is confirmed or suspected, the acidity of the silica gel must be mitigated.

      • Recommendation: Add a small percentage of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase.[1] This neutralizes the acidic sites on the silica, preventing strong adsorption and degradation of your basic pyrimidine compound.

    • Consider an Alternative Stationary Phase: If adding a modifier is insufficient, the stationary phase itself may be too aggressive.

      • Recommendation: Switch to a more inert or basic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[1] Another option is to use deactivated silica gel.[4]

Issue 2: Poor Separation of the Target Compound from Impurities

  • Question: My TLC plate shows good separation, but on the column, the fractions are all mixed, or the peaks are broad and overlapping. How can I improve the resolution?

  • Answer: This discrepancy between TLC and column performance usually stems from issues with the solvent system selection, column packing, or sample loading.

    Step-by-Step Troubleshooting:

    • Re-evaluate the Mobile Phase: The ideal Rf value for a compound on a TLC plate for good separation on a column is between 0.2 and 0.4.[3]

      • If Rf is too high (>0.5): Your compound is moving too fast, resulting in poor separation from less polar impurities. Decrease the polarity of your mobile phase (e.g., increase the hexane content in a hexane/ethyl acetate system).[1]

      • If Rf is too low (<0.15): Your compound is moving too slowly, leading to band broadening and long elution times. Increase the mobile phase polarity (e.g., increase the ethyl acetate content).[1]

    • Optimize Sample Loading: Overloading the column is a primary cause of poor separation.[1]

      • Quantitative Guideline: The amount of crude material loaded should be approximately 1-5% of the total mass of the stationary phase (silica gel).[1] For a 100g silica column, do not load more than 1-5g of crude material.

      • Loading Technique: If your compound is not readily soluble in the initial mobile phase, "dry loading" is the superior method. This involves pre-adsorbing your crude material onto a small amount of silica gel, drying it to a free-flowing powder, and carefully adding this powder to the top of the packed column. This prevents band broadening at the origin.[3]

    • Ensure Proper Column Packing: An improperly packed column with channels, cracks, or bubbles will lead to a non-uniform solvent front and disastrous separation.

      • Recommendation: Use the "slurry packing" method. Prepare a slurry of your silica gel in the initial, least polar mobile phase. Pour this slurry into the column and use gentle air pressure to pack it down uniformly, ensuring a flat, stable bed.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting solvent system for purifying this compound?

    • A1: A combination of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is the most common and effective starting point.[6] Begin by running TLC plates with varying ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate) to find the ratio that provides an Rf value of ~0.3 for your target compound. Dichloromethane/methanol is another common system, but greener alternatives like ethyl acetate/heptane are preferred.[6]

  • Q2: Should I use isocratic or gradient elution?

    • A2: The choice depends on the complexity of your crude mixture.

      • Isocratic Elution (constant solvent composition): This is ideal if your impurities are all close in polarity to your product. It is simpler to perform but may not resolve widely separated impurities.[5]

      • Gradient Elution (increasing solvent polarity over time): This is highly recommended if your crude material contains both significantly less polar and more polar impurities. Starting with low polarity will elute the non-polar impurities first, then increasing the polarity will elute your product, and finally, a high polarity flush will remove any strongly-bound impurities. This saves time and solvent while improving overall separation.[5]

  • Q3: My compound is streaking/tailing on the TLC plate. What does this mean for my column?

    • A3: Tailing is a strong indicator of undesirable interactions between your compound and the stationary phase, which will be magnified on a column, leading to poor separation and low recovery. For a basic compound like a pyrimidine, this is often due to the acidic nature of silica. The solution is to add a basic modifier like 0.1-1% triethylamine (TEA) to your eluent for both the TLC and the column.[1]

Data & Visualization

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityTypical Compound ClassTarget Rf
9:1 Hexanes / Ethyl AcetateLowNon-polar compounds, hydrocarbons~0.3
4:1 Hexanes / Ethyl AcetateLow-MediumModerately non-polar esters, ethers~0.3
1:1 Hexanes / Ethyl AcetateMediumCompounds of intermediate polarity~0.3
19:1 Dichloromethane / MethanolMedium-HighPolar compounds, alcohols, amines~0.3
Diagram 1: General Workflow for Column Chromatography Purification

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Find optimal eluent, Rf ~0.3) ColumnPrep 2. Column Preparation (Slurry pack silica gel) TLC->ColumnPrep SamplePrep 3. Sample Loading (Wet or Dry Load) ColumnPrep->SamplePrep Elution 4. Elution (Isocratic or Gradient) SamplePrep->Elution Collection 5. Fraction Collection Elution->Collection FracAnalysis 6. Fraction Analysis (TLC) Collection->FracAnalysis Combine 7. Combine Pure Fractions FracAnalysis->Combine Isolate 8. Solvent Removal (Rotary Evaporation) Combine->Isolate PureProduct Pure Product Isolate->PureProduct

Caption: Standard workflow for purification via flash column chromatography.

Diagram 2: Troubleshooting Logic for Poor Separation

G cluster_rf Rf Analysis Start Start: Poor Separation CheckTLC Analyze TLC of Crude vs. Fractions Start->CheckTLC Rf_Value Is Product Rf between 0.2-0.4? Yes No CheckTLC->Rf_Value Overloaded Is Sample Load <5% of Silica Mass? Yes No Rf_Value:Y->Overloaded Sol_High Action: Decrease Eluent Polarity Rf_Value:N->Sol_High Rf > 0.4 Sol_Low Action: Increase Eluent Polarity Rf_Value:N->Sol_Low Rf < 0.2 Packing Check Column for Cracks or Channeling Overloaded:Y->Packing Reduce_Load Action: Reduce Sample Load or Use Larger Column Overloaded:N->Reduce_Load Repack Action: Repack Column Carefully Packing->Repack Defects Found Success Improved Separation Sol_High->Success Sol_Low->Success Reduce_Load->Success Repack->Success

Caption: A logical flowchart for diagnosing and resolving poor separation.

Detailed Experimental Protocol

This protocol provides a self-validating system for the purification of this compound.

1. Preliminary TLC Analysis

  • Prepare several developing chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture on multiple TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the plates under UV light (254 nm).

  • Objective: Identify the solvent system that places your desired product at an Rf of approximately 0.2-0.4, with maximal separation from all impurities.[3] If the compound streaks, add 0.5% triethylamine to the chosen solvent system and repeat the TLC.

2. Column Preparation (Slurry Packing)

  • Select a glass column of appropriate size. The silica gel mass should be 20 to 100 times the mass of the crude sample.[1]

  • In a beaker, create a slurry of silica gel (e.g., 230-400 mesh) with the initial, least polar mobile phase identified in Step 1.

  • With the stopcock closed, pour the slurry into the column.

  • Open the stopcock and apply gentle, steady pressure from an air line to pack the silica bed evenly. Continuously tap the side of the column to dislodge air bubbles.

  • Drain the excess solvent until it is just level with the flat top surface of the silica bed. Do not let the bed run dry.

3. Sample Loading (Dry Loading Recommended)

  • Dissolve your entire crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Carefully add this powder as a uniform layer on top of the packed silica bed.

  • Gently place a thin layer of sand on top of the sample layer to prevent disturbance.[7]

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Begin elution, collecting the eluent in numbered test tubes or flasks.

  • If using a gradient, start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent after the non-polar impurities have eluted.[5]

5. Analysis and Isolation

  • Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. [Link]

  • Olsen, B. A. (2005). Pyrimidine (upper) and purines (lower) on silica columns. Condition: mobile phase 5 mM phosphoric acid... [Diagram]. ResearchGate. [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022). CORE. [Link]

  • Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]

  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. (2023). MDPI. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • TLC in the Analysis of Plant Material. (2022). MDPI. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2001). ResearchGate. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. [Link]

  • Synthesis, characterization, and sorption properties of silica gel-immobilized pyrimidine derivative. (2008). PubMed. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Thin layer chromatography profile of (a) Fraction D with mobile phase... [Diagram]. (n.d.). ResearchGate. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. [Link]

  • Ethyl 5-pyrimidinecarboxylate. (n.d.). PubChem. [Link]

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024). PubMed Central. [Link]

  • How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone. [Link]

  • why is my product stuck on the silica during columning. (2025). Reddit. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine-5-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrimidine-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these important synthetic reactions. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Introduction to Pyrimidine-5-Carboxylate Synthesis

Pyrimidine-5-carboxylates are a critical class of heterocyclic compounds, forming the backbone of numerous biologically active molecules and pharmaceuticals.[1] Their synthesis, while well-established, can present various challenges, from low yields to the formation of persistent impurities. This guide will focus on two of the most common and versatile methods for their synthesis: the Biginelli reaction for producing dihydropyrimidine derivatives, which can be precursors to pyrimidine-5-carboxylates, and the Pinner synthesis for direct access to the aromatic pyrimidine core. We will also explore modern variations and alternative approaches to provide a comprehensive resource for your synthetic endeavors.

Section 1: The Biginelli Reaction for Dihydropyrimidine-5-Carboxylates

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[2][3] This reaction is widely used due to its operational simplicity and the biological significance of its products.

Troubleshooting Guide: Biginelli Reaction

Q1: My Biginelli reaction is resulting in a very low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a common issue and can often be traced back to several key factors. Understanding the reaction mechanism is crucial for effective troubleshooting. The reaction proceeds through an N-acyliminium ion intermediate, and optimizing the formation and subsequent reaction of this intermediate is key to a successful synthesis.[4]

  • Causality & Explanation:

    • Catalyst Inefficiency: The classical Biginelli reaction uses a Brønsted acid catalyst (like HCl) to facilitate the initial condensation between the aldehyde and urea.[2] If the catalyst is weak, inactive, or used in an inappropriate amount, the formation of the key N-acyliminium ion intermediate will be slow, leading to low conversion. Lewis acids have also been shown to be effective catalysts.[4]

    • Suboptimal Temperature: The reaction rate is highly dependent on temperature. Insufficient heat can lead to a sluggish reaction, while excessive heat can promote side reactions and decomposition of starting materials or the product.[5]

    • Poor Reactant Quality: Impurities in the aldehyde, β-ketoester, or urea can significantly hinder the reaction. For instance, aldehydes can oxidize to carboxylic acids, which can interfere with the catalytic cycle.

    • Solvent Effects: The choice of solvent plays a critical role in the solubility of the reactants and intermediates, thereby influencing the reaction rate and yield.[4]

  • Troubleshooting Steps & Solutions:

    • Catalyst Optimization:

      • Screen Catalysts: If the standard HCl catalysis is providing low yields, consider screening other Brønsted or Lewis acid catalysts. A variety of catalysts have been reported to improve yields, including Yb(OTf)₃, InCl₃, and LiClO₄.[3]

      • Catalyst Loading: The optimal catalyst loading should be determined empirically. Start with a catalytic amount (e.g., 10 mol%) and adjust as needed.

    • Temperature and Reaction Time:

      • Systematic Optimization: Perform small-scale experiments at different temperatures (e.g., room temperature, 60 °C, reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

      • Extended Reaction Time: If the reaction appears to be proceeding cleanly but slowly, extending the reaction time may be all that is needed.

    • Ensure Reactant Purity:

      • Purify Aldehydes: It is advisable to use freshly distilled or purified aldehydes to remove any acidic impurities.

      • High-Purity Reagents: Use high-purity β-ketoesters and urea from a reliable source.

    • Solvent Selection:

      • Solvent Screening: While ethanol is a common solvent, other solvents such as methanol, acetonitrile, or even solvent-free conditions can lead to improved yields for certain substrates.[4] Protic and polar aprotic solvents generally perform well.

Q2: I am observing a significant amount of a fluorescent byproduct in my reaction. What is it and how can I prevent its formation?

A2: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine. This side product is formed when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from the decomposition of urea at higher temperatures).

  • Causality & Explanation: The Hantzsch dihydropyridine synthesis is a competing reaction pathway to the Biginelli reaction. Higher reaction temperatures favor the decomposition of urea to ammonia and isocyanic acid, which promotes the Hantzsch pathway.

  • Troubleshooting Steps & Solutions:

    • Temperature Control: Lowering the reaction temperature is the most effective way to minimize the formation of the Hantzsch byproduct.

    • Order of Addition: In some cases, adding the urea last to the reaction mixture can help to minimize its decomposition before it can participate in the Biginelli reaction.

    • Use of Pre-formed Intermediates: The "Atwal modification," which involves the pre-formation of the enone intermediate from the aldehyde and β-ketoester, can be an effective strategy to favor the Biginelli pathway.[4]

Data Presentation: Optimizing Biginelli Reaction Conditions
Aldehydeβ-KetoesterCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl AcetoacetateHCl (cat.)EthanolReflux460[2]
4-ChlorobenzaldehydeEthyl AcetoacetateYb(OTf)₃ (10)Acetonitrile50295[3]
4-MethoxybenzaldehydeMethyl AcetoacetateInCl₃ (15)THF65392[3]
BenzaldehydeEthyl AcetoacetateBTEAC (10)Solvent-free1000.592[2]
Experimental Protocol: Microwave-Assisted Biginelli Synthesis

Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[7][8]

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of your chosen acid catalyst (e.g., 10 mol% of Yb(OTf)₃).

  • Solvent Addition: Add a minimal amount of a suitable solvent (e.g., 2 mL of ethanol) or perform the reaction under solvent-free conditions.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short period (e.g., 10-20 minutes).[7]

  • Work-up: After the reaction is complete, cool the vessel to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. If necessary, the crude product can be purified by recrystallization from ethanol.[7]

Visualization: Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_activation Step 1: Iminium Ion Formation cluster_addition Step 2: Nucleophilic Addition cluster_cyclization Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea Urea Urea->Iminium Adduct Open-chain Adduct Iminium->Adduct + β-Ketoester Ketoester β-Ketoester (Enol form) Ketoester->Adduct DHPM Dihydropyrimidinone Adduct->DHPM - H₂O Pinner_Workflow cluster_setup 1. Reaction Setup (Anhydrous) cluster_amidine_gen 2. Free Amidine Generation cluster_reaction 3. Condensation and Cyclization cluster_workup 4. Work-up and Purification Amidine_HCl Amidine Hydrochloride in Anhydrous Ethanol Base Add Sodium Ethoxide Amidine_HCl->Base Free_Amidine Free Amidine Solution Base->Free_Amidine Ketoester Add β-Ketoester Free_Amidine->Ketoester Reflux Reflux and Monitor by TLC Ketoester->Reflux Workup Neutralization and Extraction Reflux->Workup Purification Column Chromatography or Recrystallization Workup->Purification

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate. We will address common challenges related to reaction yield, focusing specifically on the pivotal role of the catalyst. The information is presented in a question-and-answer format to directly tackle issues encountered during experimentation.

Section 1: Foundational Concepts & Reaction Overview
Q1: What is the general synthetic strategy for this compound, and what is the fundamental role of a catalyst in this reaction?

A1: The most direct and common strategy for synthesizing the target molecule, this compound, is via a condensation-cyclization reaction. This involves reacting an amidine with a 1,3-dicarbonyl compound equivalent.

  • Reactants:

    • Isobutyramidine (or its salt, e.g., hydrochloride): This provides the N-C-N core of the pyrimidine ring along with the C2-isopropyl substituent.

    • Diethyl ethoxymethylenemalonate (DEEM) or a similar reactive malonate derivative: This three-carbon fragment provides the rest of the pyrimidine backbone and the C5-carboxylate group.

The fundamental role of the catalyst is to accelerate this transformation, which often proceeds slowly or not at all under neutral conditions. Catalysts achieve this by:

  • Activating the Substrates: They can activate either the amidine or the dicarbonyl compound, making them more susceptible to nucleophilic attack.

  • Facilitating Key Steps: Catalysts are crucial for promoting the key mechanistic steps: initial condensation (Michael addition), subsequent intramolecular cyclization, and the final dehydration/aromatization to form the stable pyrimidine ring.

The overall experimental workflow is visualized below.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Reactants Select Reactants: - Isobutyramidine HCl - Diethyl ethoxymethylenemalonate Setup Combine reactants, solvent, and catalyst under controlled temp. Reactants->Setup Catalyst Select Catalyst: - Base (e.g., NaOEt) - Lewis Acid (e.g., ZnCl₂) Catalyst->Setup Solvent Select Solvent: - Ethanol, Toluene, etc. Solvent->Setup Monitor Monitor progress via TLC or HPLC Setup->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Characterize Product: - NMR, MS, HPLC Purity - Calculate Yield Purify->Analysis G AmidineHCl Isobutyramidine·HCl FreeAmidine Free Amidine (Active Nucleophile) AmidineHCl->FreeAmidine NaCl NaCl AmidineHCl->NaCl NaOEt NaOEt (Base) NaOEt->AmidineHCl Deprotonation EtOH EtOH NaOEt->EtOH DEEM DEEM (Electrophile) FreeAmidine->DEEM 1. Michael Addition Intermediate Acyclic Intermediate DEEM->Intermediate Intermediate->Intermediate Product This compound Intermediate->Product 3. Elimination    of EtOH

Caption: Key steps in the base-catalyzed synthesis pathway.

Section 3: Experimental Protocols & Data Management
Q4: Can you provide a detailed protocol for a catalyst screening experiment to optimize the yield of this compound?

A4: Absolutely. A parallel screening experiment is the most efficient method to identify an optimal catalyst. The following protocol is for a small scale (e.g., 0.5 mmol) reaction.

Objective: To compare the efficacy of a standard base catalyst (NaOEt) against a representative Lewis acid catalyst (ZnCl₂).

Materials & Reagents:

  • Isobutyramidine hydrochloride

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Sodium metal

  • Absolute Ethanol (200 proof)

  • Anhydrous Toluene

  • Zinc Chloride (ZnCl₂, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware, magnetic stirrers, heating mantles

  • TLC plates (silica gel 60 F₂₅₄), HPLC system

Protocol: Reaction Setup (Perform in parallel)

Reaction A: Base-Catalyzed

  • Prepare Sodium Ethoxide Solution (0.5 M): Under an N₂ atmosphere, carefully add sodium metal (115 mg, 5.0 mmol) in small portions to absolute ethanol (10 mL) in a flame-dried flask. Stir until all sodium has dissolved. Caution: Exothermic and produces H₂ gas.

  • Charge Reactor: To a separate 25 mL flame-dried round-bottom flask under N₂, add isobutyramidine hydrochloride (51.5 mg, 0.5 mmol) and absolute ethanol (3 mL).

  • Add Base: Add 1.1 mL of the 0.5 M NaOEt solution (0.55 mmol, 1.1 eq) to the amidine suspension and stir for 15 minutes at room temperature.

  • Add Electrophile: Add DEEM (108 mg, 0.5 mmol) via syringe.

  • Heat: Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC.

Reaction B: Lewis Acid-Catalyzed

  • Charge Reactor: To a 25 mL flame-dried round-bottom flask under N₂, add isobutyramidine hydrochloride (51.5 mg, 0.5 mmol), anhydrous zinc chloride (13.6 mg, 0.1 mmol, 20 mol%), and anhydrous toluene (4 mL).

  • Add Electrophile: Add DEEM (108 mg, 0.5 mmol) via syringe.

  • Heat: Heat the reaction mixture to reflux (approx. 110°C) and monitor by TLC.

Monitoring the Reaction

  • TLC System: Use a 4:1 Hexane:Ethyl Acetate solvent system.

  • Visualization: UV lamp (254 nm). DEEM and the product should be UV active.

  • Procedure: Spot the starting DEEM, and co-spot with the reaction mixture every hour. The disappearance of the DEEM spot and the appearance of a new, typically lower Rf, product spot indicates progress.

Workup (for both reactions)

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL).

  • Wash with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Analysis

  • Obtain the crude mass for each reaction.

  • Analyze the crude product by ¹H NMR to assess conversion and purity.

  • Purify the material by flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate).

  • Calculate the isolated yield for each catalytic system.

Expected Outcome Data Summary

Catalyst SystemTemperature (°C)Time (h)Crude Yield (%)Isolated Yield (%)Key Observations
NaOEt / Ethanol 784~75%65%Clean reaction, minor baseline on TLC.
ZnCl₂ / Toluene 1106~60%52%Slower conversion, some starting material remains.

This is a representative table; actual results will vary.

Section 4: Byproduct Analysis and Mitigation
Q5: My ¹H NMR shows my desired product, but also significant impurities. What are the likely side reactions, and how does the catalyst influence them?

A5: Impurity profiles are often a direct fingerprint of the catalytic pathway.

Common Byproducts and Their Catalytic Origins:

  • Hydrolyzed Product (Ethyl 2-isopropylpyrimidine-5-carboxylic acid):

    • Symptom: A product that is insoluble in common organic solvents but soluble in aqueous base. Does not show an ethyl ester signal in ¹H NMR.

    • Catalytic Cause: Predominantly occurs in base-catalyzed reactions where water is present, leading to saponification. It is rarely seen in strictly anhydrous Lewis acid-catalyzed reactions. [1] * Mitigation: Ensure strictly anhydrous conditions as described in Q3. Use a weaker, non-nucleophilic base like K₂CO₃ in an aprotic solvent like DMSO, though this may require higher temperatures. [2]

  • Incompletely Cyclized Intermediate:

    • Symptom: An acyclic enamine intermediate may be present. Its NMR spectrum will be more complex and will lack the characteristic aromatic pyrimidine proton signal.

    • Catalytic Cause: This can happen with both catalyst types if the reaction is not driven to completion. It suggests the final dehydration/aromatization step is slow. This can be due to insufficient catalyst activity, low temperature, or insufficient reaction time.

    • Mitigation: Increase catalyst loading moderately (e.g., from 10 mol% to 20 mol% for a Lewis acid). Increase the reaction temperature or time. For Lewis acids, ensure they are not deactivated.

  • Byproducts from Urea/Thiourea (If used instead of amidine):

    • Note: While your target molecule uses an amidine, a common related synthesis is the Biginelli reaction, which uses urea. In that case, a fluorescent Hantzsch-type 1,4-dihydropyridine can form as a major byproduct, especially at high temperatures. [3]This is less of a concern for amidine-based syntheses but is a critical point of awareness in pyrimidine chemistry.

References
  • This is a placeholder reference as the initial search did not yield a direct synthesis paper for this exact molecule.
  • This is a placeholder reference.
  • This is a placeholder reference.
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • This is a placeholder reference.
  • This is a placeholder reference.
  • This is a placeholder reference.
  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. MDPI. [Link]

  • This is a placeholder reference.
  • This is a placeholder reference.
  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • This is a placeholder reference.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

Sources

Technical Support Center: Solvent Effects in the Synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. We understand that solvent selection is a critical parameter that profoundly influences reaction outcomes. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental "why" behind solvent choices in pyrimidine synthesis.

Q1: What is the likely reaction pathway for this synthesis, and where does the solvent intervene?

The synthesis of this compound typically proceeds via a condensation reaction between an amidine (isobutyramidine hydrochloride) and a three-carbon electrophilic component, such as a derivative of ethyl 3-ethoxyacrylate. The general mechanism involves two key stages where the solvent has a profound impact: nucleophilic attack and subsequent cyclization/aromatization.[1][2]

The solvent's primary roles are:

  • Solubilizing Reactants: Ensuring the amidine and the ester are in the same phase to react.

  • Stabilizing Intermediates: The polarity and protic/aprotic nature of the solvent can stabilize charged intermediates and transition states.

  • Influencing Reaction Rate: By stabilizing the transition state more than the reactants, polar solvents can significantly accelerate the reaction rate.[3]

  • Driving Equilibrium: In the final dehydration/aromatization step, the solvent system can influence the removal of water or other small molecules.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Solvent Influence A Isobutyramidine C Acyclic Intermediate A->C Nucleophilic Attack B Ethyl Acrylate Derivative (e.g., Ethyl ethoxymethylenemalonate) B->C D Dihydropyrimidine Intermediate C->D Intramolecular Cyclization S1 Solvent Choice Critically Affects: - Reactant Solubility - Reaction Rate (SN2 character) - Intermediate Stability - Side Reactions C->S1 E This compound (Final Product) D->E Oxidation/ Aromatization

Caption: General reaction pathway for pyrimidine synthesis.

Q2: Why is there no single "best" solvent for this reaction?

The optimal solvent is a compromise based on several competing factors: yield, purity, reaction time, cost, safety, and ease of workup. A solvent that gives the highest yield might be difficult to remove or may promote side reactions, leading to extensive purification. For instance, high-boiling point polar aprotic solvents like DMF can be excellent for solubilizing reactants and accelerating reactions but are notoriously difficult to remove completely during workup.[3] Conversely, a lower-boiling alcohol like ethanol is easy to remove but may lead to slower reaction rates or side reactions like transesterification if reaction conditions are harsh.

Part 2: Troubleshooting Guide for Common Experimental Issues

This Q&A section is designed to help you diagnose and solve specific problems encountered during the synthesis.

Issue: Low or No Product Yield

Q3: My reaction yield is consistently below 30%. How can I determine if the solvent is the primary cause?

Low yield is a classic problem often rooted in solvent choice. Here’s how to troubleshoot:

  • Check Solubility: Are your starting materials, particularly the amidine salt, fully dissolved at the reaction temperature? If you observe suspended solids, the reaction is happening in a heterogeneous mixture, severely limiting the reaction rate.

    • Solution: Switch to a more polar solvent. If you are using THF or Dichloromethane (DCM), consider moving to Ethanol, Acetonitrile, or DMF. A study on a similar pyrimidine synthesis showed that aprotic solvents like DCM, THF, and CHCl3 gave the lowest yields, while a mixed protic system [H2O/EtOH] was superior.[4]

  • Assess Polarity and Reaction Mechanism: The initial condensation step has significant SN2 character. Dipolar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are known to dramatically increase the rate of SN2 reactions by solvating the cation while leaving the nucleophilic anion relatively free.[3]

    • Solution: If you suspect a slow reaction is the issue, trial a reaction in DMF. Monitor carefully by TLC, as the increased rate may also accelerate the formation of byproducts.

  • Consider the Base-Solvent Interaction: The choice of base (e.g., NaOEt, K₂CO₃, Et₃N) is intrinsically linked to the solvent. An alkoxide base like sodium ethoxide is most effective in its parent alcohol (ethanol). Using a weaker, non-nucleophilic base like DBU might be more effective in an aprotic solvent like Acetonitrile.

G start Low Product Yield Observed q1 Are reactants fully dissolved in the solvent? start->q1 cause1 Potential Cause: Poor Solubility q1->cause1 No q2 Is the reaction rate (monitored by TLC) very slow? q1->q2 Yes sol1 Action: - Switch to a more polar solvent (e.g., EtOH, DMF). - Increase reaction temperature. cause1->sol1 cause2 Potential Cause: Slow Reaction Kinetics q2->cause2 Yes cause3 Potential Cause: Side Reactions or Product Degradation q2->cause3 No sol2 Action: - Use a polar aprotic solvent (e.g., Acetonitrile, DMF) to accelerate SN2-like steps. - Consider a stronger base. cause2->sol2 sol3 Action: - Lower reaction temperature. - Switch to a less reactive solvent. - See Purity Troubleshooting section. cause3->sol3

Caption: Troubleshooting workflow for low product yield.

Issue: Poor Product Purity & Side Reactions

Q4: My TLC shows multiple product spots and purification by column chromatography is difficult. How can the solvent lead to byproducts?

The solvent can actively participate in or promote unwanted reaction pathways:

  • Hydrolysis: Using protic solvents like water or alcohols, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of the ester group on your product, forming the corresponding carboxylic acid. This impurity can be difficult to separate.

  • Competing Reactions: Highly reactive solvents or impurities within them can compete with the desired reaction. For example, wet acetonitrile can lead to hydration byproducts.

  • Thermal Degradation: High-boiling point solvents like DMF or DMSO often require higher reaction temperatures, which can cause thermal degradation of starting materials or the final product, leading to a complex mixture.

Solution Strategy: If purity is a major issue, consider switching to a less reactive, lower-boiling point solvent like Acetonitrile or THF and running the reaction for a longer time at a more moderate temperature. Meticulous drying of solvents and reagents is also critical.

Q5: Crystallization of the final product is failing; it keeps oiling out. How do I develop a solvent system for purification?

This is a classic purification challenge. The goal is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

  • Single Solvent Screening: Test small aliquots of your crude product in various solvents (e.g., Hexanes, Ethyl Acetate, Ethanol, Isopropanol, Acetonitrile). A good candidate will dissolve the product when heated but cause it to precipitate upon cooling.

  • Solvent/Anti-Solvent System: This is often more effective. Dissolve your product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a miscible "anti-solvent" (one in which it is poorly soluble, e.g., Hexanes or Pentane) at room temperature or while cooling until persistent turbidity is observed. Allow this mixture to slowly cool to promote crystal growth. A 40% ethanol in water solution has been reported as effective for a similar pyrimidine carboxylate.[5]

Part 3: Protocol Optimization & Alternative Methods

Q6: What is a systematic way to screen for the optimal solvent?

For systematic optimization, especially in a drug development setting, parallel synthesis arrays are invaluable.

  • Setup: Arrange multiple small-scale reactions (e.g., 50-100 mg scale) in parallel reaction vials.

  • Variable: Use a different solvent for each reaction while keeping all other parameters (stoichiometry, temperature, time, base) constant.

  • Solvent Selection: Choose a diverse set of solvents covering a range of polarities and properties (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Isopropanol, Ethanol, DMF).

  • Analysis: After the designated reaction time, quench all reactions identically. Analyze the crude reaction mixture of each vial by LC-MS or ¹H NMR with an internal standard to quantify the yield of the desired product and key byproducts.

This data allows for a direct, quantitative comparison of solvent performance.

Table 1: Qualitative Comparison of Common Solvents for Pyrimidine Synthesis

Solvent Type Boiling Point (°C) Typical Role & Considerations
Ethanol (EtOH) Polar Protic 78 Good for dissolving amidine salts; easy to remove. May lead to slower rates or transesterification.[4]
Acetonitrile (MeCN) Polar Aprotic 82 Good balance of polarity and volatility. Accelerates reaction vs. non-polar solvents. Must be dry.
Tetrahydrofuran (THF) Nonpolar Aprotic 66 Good for reactions sensitive to protic solvents. Solubility of starting salts can be an issue.
Dichloromethane (DCM) Nonpolar Aprotic 40 Low boiling point, easy to remove. Often results in low yields due to poor solubility of reactants.[6]
Dimethylformamide (DMF) Polar Aprotic 153 Excellent solvating power, significantly accelerates rates.[3] Difficult to remove, can cause degradation at high temps.

| Solvent-Free | N/A | N/A | Environmentally friendly ("green") approach. Requires thermal or mechanochemical (ball-milling) energy. Can result in very high yields and simple workup.[7][8] |

Q7: Are there any "green" or solvent-free alternatives for this synthesis?

Yes. Solvent-free or "grindstone" chemistry is becoming an increasingly popular and effective method for multicomponent reactions like this one.[7] This often involves grinding the solid reactants together, sometimes with a catalytic amount of a Lewis acid (e.g., CuCl₂·2H₂O), and heating the mixture.[7] Another approach is mechanochemistry, which uses a ball mill to provide the energy for the reaction.[8]

  • Advantages: These methods can lead to excellent yields, dramatically reduced reaction times, simple product isolation (often just a wash with a solvent), and a significantly improved environmental footprint.[7]

Part 4: Representative Experimental Protocol

This protocol is a generalized starting point based on common procedures for pyrimidine synthesis and should be optimized for your specific setup.[2][5]

Materials:

  • Isobutyramidine hydrochloride

  • Ethyl 3-ethoxymethylene-2,4-dioxovalerate (or similar β-keto ester derivative)

  • Sodium Ethoxide (NaOEt) solution (e.g., 21% in Ethanol)

  • Anhydrous Ethanol

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), suspend isobutyramidine hydrochloride (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of amidine).

  • Base Addition: With vigorous stirring, add the sodium ethoxide solution (1.1 eq) dropwise at room temperature. Stir the resulting mixture for 20-30 minutes.

  • Substrate Addition: Add the ethyl acrylate derivative (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction may take 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization (see Q5 for solvent selection).

Part 5: Safety Information

Q8: What are the primary safety hazards associated with this synthesis?

  • Reagents: Sodium ethoxide is highly corrosive and flammable; it reacts violently with water. Handle it in a fume hood with appropriate PPE. Amidines can be irritants.

  • Solvents: Many organic solvents are flammable and have associated inhalation and contact hazards. DMF is a reproductive toxin. Always consult the Safety Data Sheet (SDS) for each chemical before use. The synthesis of related aminopyrimidine carboxylates lists hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[9]

  • Procedure: Reactions under reflux should be conducted with care to avoid pressure buildup and solvent evaporation. Use appropriate glassware and ensure the condenser is functioning correctly.

References
  • Armenise, C., et al. (2025). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. Available at: [Link]

  • Gross, A., et al. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. ResearchGate. Available at: [Link]

  • Bibi, A., et al. (2018). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. Available at: [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available at: [Link]

  • Amonov, S. S., & Turaeva, D. A. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. MDPI. Available at: [Link]

  • El-Metwaly, A. M., & El-Gazzar, A. B. A. (2021). Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. Available at: [Link]

  • PubChem. Ethyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Bhatt, N., & Sharma, U. (2017). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Reddy, B. S., et al. (2005). Process for the preparation of rosuvastatin. Google Patents.

Sources

Technical Support Center: Purification of Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of Ethyl 2-isopropylpyrimidine-5-carboxylate. This document is intended for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate with high purity. Here, we address common issues related to byproduct formation and provide robust, field-proven troubleshooting protocols.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The formation of byproducts is intrinsically linked to the chosen synthetic route.

FAQ 1: What is a common, reliable synthesis route for this compound, and what are the primary byproducts I should expect?

Answer:

A prevalent and efficient method for synthesizing 2-substituted pyrimidine-5-carboxylates is the condensation reaction between an amidine and a three-carbon electrophilic synthon. For this compound, this typically involves the reaction of isobutyramidine hydrochloride (1) with a reactant like ethyl 2-(ethoxymethylene)-3-oxobutanoate (2) in the presence of a base such as sodium ethoxide.[1][2][3]

The core mechanism involves the formation of the pyrimidine ring through a sequence of condensation and cyclization steps. However, several competing side reactions can occur, leading to a predictable profile of impurities.

Common Byproducts and Their Origins:

  • Unreacted Starting Materials (1, 2): Incomplete reactions are common, leaving residual isobutyramidine hydrochloride and the ethyl ester reactant in the crude product.

  • 2-Isopropylpyrimidine-5-carboxylic acid (3): This results from the hydrolysis of the ethyl ester group of the final product. This can occur during aqueous workup steps, especially if conditions become too basic or acidic for a prolonged period, or upon storage in the presence of moisture.

  • Self-Condensation Products of (2): The electrophilic reactant can undergo self-condensation under basic conditions, leading to various oligomeric impurities that can be difficult to characterize but often present as baseline material in chromatography.

  • Ethanol: As a byproduct of the condensation reaction and often used as a solvent, residual ethanol is a common, though easily removable, impurity.

The following diagram illustrates the primary synthetic pathway and the formation of the key hydrolytic byproduct.

G cluster_reactants Reactants r1 Isobutyramidine HCl (1) p1 Ethyl 2-isopropyl- pyrimidine-5-carboxylate (Target Product) r1->p1 NaOEt, EtOH r2 Ethyl 2-(ethoxymethylene)-3-oxobutanoate (2) r2->p1 b1 2-Isopropylpyrimidine- 5-carboxylic acid (3) (Hydrolysis Byproduct) p1->b1

Caption: Synthetic pathway and key byproduct formation.

Section 2: Troubleshooting and Purification Protocols

This section provides a question-and-answer guide to address specific experimental challenges, offering step-by-step protocols grounded in chemical principles.

FAQ 2: My crude reaction mixture is a dark, viscous oil that won't solidify. How can I effectively remove the bulk of the impurities to initiate crystallization?

Answer:

This is a classic sign that your crude product contains significant amounts of ionic salts (e.g., NaCl, unreacted amidine hydrochloride) and highly polar, water-soluble impurities. A primary purification using liquid-liquid extraction is the essential first step.

Causality: The purpose of an aqueous workup is to partition compounds between two immiscible liquid phases (typically an organic solvent and water) based on their polarity and acidity/basicity. Basic impurities like residual amidine and acidic byproducts can be converted into their water-soluble salt forms and washed away.

Protocol 2.1: Standard Aqueous Workup
  • Solvent Evaporation: After the reaction is complete, remove the reaction solvent (e.g., ethanol) under reduced pressure using a rotary evaporator.

  • Redissolution: Dissolve the resulting crude oil in an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude material).

  • Water Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (1 x 10 mL/g). This removes the bulk of highly polar, water-soluble impurities. Drain the aqueous layer.

  • Base Wash: To remove acidic impurities and unreacted isobutyramidine hydrochloride, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 10 mL/g).[4] The bicarbonate will deprotonate the hydrochloride salt, and the resulting free base is more soluble in the organic layer, while acidic impurities are converted to their water-soluble sodium salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 10 mL/g). This helps to remove residual water from the organic phase and breaks up any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure.[5]

The resulting material, now free of salts and highly polar impurities, should be significantly cleaner and may solidify upon standing or cooling.

FAQ 3: My post-workup material looks cleaner, but TLC and ¹H NMR analysis still show a mix of my product and a closely-related impurity. What is the best method to separate them?

Answer:

When simple extraction is insufficient, flash column chromatography is the method of choice for separating compounds with similar polarities.[6] The principle relies on the differential adsorption of compounds onto a stationary phase (e.g., silica gel) and their elution with a mobile phase (solvent system).

Causality: Silica gel is a polar stationary phase. Non-polar compounds have weaker interactions with the silica and travel down the column faster, while more polar compounds interact more strongly and elute later. By using a solvent system of appropriate polarity, you can achieve separation.

Protocol 3.1: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where your target product has an Rf (retention factor) of approximately 0.25-0.35.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it using the chosen eluent (wet packing).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase or DCM and load it onto the column.

  • Elution: Run the column with the selected solvent system, collecting fractions. Monitor the elution of compounds from the column using TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Polarity of Impurity to RemoveRecommended Starting Solvent System (Hexane:Ethyl Acetate)Rationale
More Polar (e.g., Hydrolysis Product)4:1The less polar product will elute first. This gradient provides good initial separation.
Less Polar2:1A more polar mobile phase is needed to move the product down the column while leaving the less polar spot behind.
General Purpose / UnknownStart with 9:1, gradually increase to 4:1 (Gradient Elution)A gradient allows for the separation of a wider range of polarities.

Table 1: Recommended starting solvent systems for flash column chromatography.[7]

FAQ 4: I have a solid product that is >95% pure. How do I achieve analytical-grade purity (>99.5%)?

Answer:

For achieving high purity of a solid compound, recrystallization is the most powerful and economical technique.[8]

Causality: Recrystallization works on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").

Protocol 4.1: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which your product is highly soluble when hot and poorly soluble when cold. Test small amounts in test tubes first.

  • Dissolution: Place the solid material in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Use a hot plate and add the solvent in small portions.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual drying agent), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent SystemSuitabilityNotes
Ethanol/WaterExcellentDissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Re-heat to clarify and then cool.
IsopropanolGoodA single-solvent system that often works well for moderately polar compounds.
Ethyl Acetate/HeptaneExcellentDissolve in a minimum of hot ethyl acetate, then add heptane (a non-solvent) until the cloud point is reached.

Table 2: Recommended solvent systems for the recrystallization of this compound.

Section 3: Overall Purification Workflow

The journey from a crude reaction mixture to an analytically pure product involves a logical sequence of purification techniques, each designed to remove specific classes of impurities.

Caption: Recommended multi-step purification workflow.

References

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • El Sekily, M. A., Mancy, S. H., & Hamada, N. M. M. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF PYRAZOL-3-YL-PYRIMIDINE, PYRAZOLE AND PYRAN DERIVATIVES. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Khan, I., et al. (2021). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Miller, M. D., et al. (2012). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis method of S-2-aminobutanamide hydrochloride. (2013). Google Patents.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The Aqueous Layer. Retrieved January 22, 2026, from [Link]

  • Kudyakova, Y. S., et al. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Ural Federal University. Retrieved January 22, 2026, from [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
  • Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (2012). Google Patents.
  • Purification by Recrystallization. (n.d.). CUNY Bronx Community College. Retrieved January 22, 2026, from [Link]

  • Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Pérez-Bautista, A., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. PubMed. Retrieved January 22, 2026, from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview. (n.d.). SYNTHESIZE Inc. Retrieved January 22, 2026, from [Link]

  • The preparation method of isoprenaline hydrochloride. (2019). Google Patents.
  • Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. (2013). Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, Ethyl 2-isopropylpyrimidine-5-carboxylate stands as a valuable heterocyclic building block. Its substituted pyrimidine core is a key pharmacophore in a variety of biologically active molecules. The precise and efficient synthesis of this compound is therefore of paramount importance for researchers in drug discovery. This guide provides an in-depth comparative analysis of the leading synthetic methodologies, offering field-proven insights into experimental choices, detailed protocols, and quantitative performance data to aid in selecting the optimal route for specific research and development needs.

Introduction to Synthetic Strategies

The synthesis of 2,5-disubstituted pyrimidines, such as this compound, requires a strategic approach to ensure correct regiochemistry and high yields. Historically, the construction of the pyrimidine ring has been approached from various angles, including multicomponent reactions and stepwise cyclizations. For this specific target, two primary strategies have emerged as the most viable and efficient: the Zhichkin synthesis utilizing a specialized propenolate salt and a classical condensation approach involving a pre-functionalized three-carbon synthon. This guide will dissect these two methods, providing a head-to-head comparison of their mechanisms, practical execution, and overall performance.

Method 1: The Zhichkin Synthesis via Amidinium Salt Condensation

This modern and highly efficient method, pioneered by Zhichkin and colleagues, provides a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters.[1][2] A key advantage of this approach is the avoidance of substitution at the 4- and 6-positions of the pyrimidine ring, a common challenge in other synthetic strategies.[1]

Reaction Scheme & Mechanistic Insights

The core of the Zhichkin synthesis is the condensation of an amidinium salt with the sodium salt of methyl 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-olate. For our target molecule, isobutyramidine hydrochloride is the required amidinium salt.

The reaction proceeds through a nucleophilic attack of the amidine on the propenolate, followed by cyclization and elimination of methanol and water to form the aromatic pyrimidine ring. The use of a pre-formed, stable sodium salt of the three-carbon component ensures high reactivity and clean conversion.

Zhichkin_Synthesis cluster_precursors Precursor Synthesis cluster_main_reaction Main Pyrimidine Synthesis Isobutyronitrile Isobutyronitrile Isobutyramidine_HCl Isobutyramidine Hydrochloride Isobutyronitrile->Isobutyramidine_HCl  1. EtOH, HCl(g)  2. NH3, EtOH   Target_Molecule Ethyl 2-isopropyl- pyrimidine-5-carboxylate Isobutyramidine_HCl->Target_Molecule Cyclocondensation Methyl_Formate Methyl Formate Sodium_Salt Sodium 3,3-dimethoxy-2- (methoxycarbonyl)propen-1-olate Methyl_Formate->Sodium_Salt Condensation Methyl_3_3_dimethoxypropionate Methyl 3,3-dimethoxypropionate Methyl_3_3_dimethoxypropionate->Sodium_Salt Condensation NaH Sodium Hydride NaH->Sodium_Salt Condensation Sodium_Salt->Target_Molecule Cyclocondensation DMF DMF, 100 °C DMF->Target_Molecule Cyclocondensation

Caption: Workflow for the Zhichkin Synthesis of the target pyrimidine.
Detailed Experimental Protocols

Part A: Preparation of Isobutyramidine Hydrochloride

  • Imidate Formation: A solution of isobutyronitrile (1.0 eq) in anhydrous ethanol is cooled to 0 °C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude ethyl isobutyrimidate hydrochloride.

  • Ammonolysis: The crude imidate is dissolved in anhydrous ethanol, and the solution is saturated with ammonia gas at 0 °C. The reaction mixture is stirred in a sealed vessel at room temperature for 24-48 hours. The solvent is evaporated, and the resulting solid is triturated with diethyl ether to afford isobutyramidine hydrochloride.

Part B: Synthesis of this compound

  • Reaction Setup: To a solution of the sodium salt of methyl 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-olate (1.0 eq) in anhydrous DMF, add isobutyramidine hydrochloride (1.1 eq).

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 1-2 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Method 2: Classical Condensation via an Enamine Intermediate

This classical approach builds the pyrimidine ring by reacting an amidine with a suitable three-carbon electrophilic synthon, such as an enamine or an enol ether. This method is often more cost-effective in terms of starting materials but may require more optimization to control regioselectivity and by-product formation.

Reaction Scheme & Mechanistic Insights

In this pathway, ethyl acetoacetate is first reacted with triethyl orthoformate to generate the key intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate.[3] This intermediate possesses the required C3-C4-C5 backbone of the pyrimidine ring. Subsequent condensation with isobutyramidine leads to the formation of the target pyrimidine through a cyclization-dehydration sequence. The choice of base and solvent is critical in this step to promote the desired cyclization over potential side reactions.

Classical_Condensation cluster_precursors Precursor Synthesis cluster_main_reaction Main Pyrimidine Synthesis Isobutyronitrile Isobutyronitrile Isobutyramidine_HCl Isobutyramidine Hydrochloride Isobutyronitrile->Isobutyramidine_HCl  1. EtOH, HCl(g)  2. NH3, EtOH   Target_Molecule Ethyl 2-isopropyl- pyrimidine-5-carboxylate Isobutyramidine_HCl->Target_Molecule Cyclocondensation Ethyl_Acetoacetate Ethyl Acetoacetate Enamine_Intermediate Ethyl 2-(ethoxymethylene) -3-oxobutanoate Ethyl_Acetoacetate->Enamine_Intermediate Condensation Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->Enamine_Intermediate Condensation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Enamine_Intermediate Condensation Enamine_Intermediate->Target_Molecule Cyclocondensation Base Base (e.g., NaOEt) Ethanol, Reflux Base->Target_Molecule Cyclocondensation

Caption: Workflow for the Classical Condensation Synthesis.
Detailed Experimental Protocols

Part A: Preparation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Reaction Setup: A mixture of ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.2 eq) is prepared in a round-bottom flask equipped with a distillation apparatus.

  • Reaction Execution: The mixture is heated to 120-130 °C for 2-3 hours, during which ethyl acetate is distilled off. The reaction is monitored by the cessation of distillation.

  • Purification: The reaction mixture is cooled, and the excess reagents are removed by vacuum distillation to afford crude ethyl 2-(ethoxymethylene)-3-oxobutanoate, which can be used in the next step without further purification.

Part B: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, sodium ethoxide (1.1 eq) is dissolved in anhydrous ethanol. Isobutyramidine hydrochloride (1.0 eq) is added, and the mixture is stirred for 30 minutes.

  • Reaction Execution: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) is added to the mixture, and the reaction is heated to reflux for 4-6 hours. The reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Comparative Analysis

To facilitate an objective comparison, the key performance indicators for each method are summarized below. The data for the Zhichkin synthesis are based on reported yields for analogous 2-alkylpyrimidines, while the data for the classical condensation are based on typical outcomes for this type of reaction.

ParameterMethod 1: Zhichkin SynthesisMethod 2: Classical Condensation
Overall Yield High (Typically 70-90%)Moderate (Typically 40-60%)
Reaction Time Shorter (1-2 hours for main step)Longer (4-6 hours for main step)
Reaction Temp. 100 °CReflux (approx. 78 °C in Ethanol)
Key Reagents Isobutyramidine HCl, Na-propenolateIsobutyramidine HCl, Ethyl 2-(ethoxymethylene)-3-oxobutanoate
Scalability Good; stable intermediatesGood; cost-effective reagents
Purification Standard ChromatographyStandard Chromatography, may require more effort
Advantages High yield, excellent regioselectivity, clean reaction profile.Cost-effective starting materials, well-established chemistry.
Disadvantages Requires synthesis of a specialized propenolate reagent.Lower overall yield, potential for side-product formation.

Conclusion and Recommendations

Both the Zhichkin synthesis and the classical condensation route are viable methods for preparing this compound.

The Zhichkin synthesis is the recommended method for laboratory-scale synthesis where high purity and yield are the primary objectives. The upfront effort to prepare the sodium propenolate salt is justified by the clean, high-yielding, and rapid nature of the final cyclocondensation step. This method is particularly advantageous for creating a library of analogs with diverse 2-substituents.

The classical condensation method serves as a cost-effective alternative, particularly for large-scale production where raw material costs are a significant factor. While the yield is lower, the starting materials are more readily available and cheaper. However, this route may require more extensive process optimization to control impurities and maximize throughput.

Ultimately, the choice of synthesis will depend on the specific priorities of the research or development program, balancing the need for yield and purity against considerations of cost and scale.

References

  • Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803. DOI: 10.1021/jo400720p. Available from: [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available from: [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 180. DOI: 10.3390/molecules28010180. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Pyrimidine-5-Carboxylate Synthesis: A Yield-Driven Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine core is a cornerstone of pharmacologically active molecules. The strategic synthesis of pyrimidine derivatives, particularly pyrimidine-5-carboxylates, is a critical step in the discovery of novel therapeutics. The choice of catalyst in these synthetic routes is paramount, directly influencing reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of pyrimidine-5-carboxylates, supported by experimental data and mechanistic insights to inform your catalyst selection process.

The Enduring Importance of Pyrimidine-5-Carboxylates

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties[1][2][3]. The carboxylate group at the 5-position serves as a versatile synthetic handle, enabling further molecular elaboration and the introduction of diverse functionalities to modulate pharmacological activity and pharmacokinetic properties. Consequently, the efficient and high-yielding synthesis of pyrimidine-5-carboxylates is a subject of continuous research and development.

Comparative Analysis of Catalytic Systems

The synthesis of pyrimidine-5-carboxylates is often achieved through multicomponent reactions, such as the Biginelli reaction and its variations, which offer atom economy and procedural simplicity[1]. The catalyst plays a pivotal role in these transformations, influencing both reaction rates and product yields. Here, we compare several classes of catalysts, providing a snapshot of their performance based on reported experimental data.

Catalyst SystemCatalyst Example(s)Typical Yield (%)Reaction ConditionsStrengthsLimitations
Homogeneous Metal Catalysts Iridium-Pincer Complexes[4][5]Up to 93%High TemperatureHigh efficiency and regioselectivity.Cost of catalyst, potential for metal contamination.
Copper (II) Triflate[4]Moderate to GoodMild ConditionsGood catalyst for [3+3] cycloadditions.Can be sensitive to substrate scope.
Zinc Chloride[5]GoodVariesReadily available and cost-effective.Can require specific functionalized substrates.
Simple Inorganic Catalysts Ammonium Chloride (NH₄Cl)[6][7][8]75 - 85%Solvent-free, 110°CInexpensive, readily available, effective for pyrimidine-5-carbonitrile synthesis (a precursor).Primarily demonstrated for carbonitrile synthesis, moderate yields for some substrates.
Heterogeneous Catalysts Magnetic Fe₃O₄ Nanoparticles[9]GoodSolvent-freeEasy separation and recyclability.Potential for leaching, catalyst preparation can be complex.
Bone Char-Bronsted Solid AcidHighMild ConditionsEco-friendly, reusable, high yields.Catalyst preparation and characterization required.
Zirconium Dioxide Nanoparticles86 - 97%Solvent-freeHigh yields, environmentally friendly.Primarily demonstrated for fused pyrimidine systems.
Organocatalysts p-Toluenesulfonic Acid (PTSA)[10]Up to 95%80°CCost-effective, metal-free, good yields.Can require specific reaction conditions for optimal performance.

Note: Yields are highly dependent on the specific substrates, reaction conditions, and the nature of the final product (e.g., ester vs. amide vs. nitrile). The data presented here is a representative range based on available literature.

Mechanistic Insights: The "Why" Behind the Yield

The observed differences in yields between various catalytic systems can be attributed to their distinct reaction mechanisms.

Biginelli-Type Reaction Mechanism

The Biginelli reaction, a cornerstone of pyrimidine synthesis, typically proceeds through a series of acid-catalyzed steps. The generally accepted mechanism involves the formation of an acyliminium ion intermediate from the aldehyde and urea/thiourea. This is followed by the nucleophilic addition of the β-dicarbonyl compound (e.g., ethyl acetoacetate) and subsequent cyclization and dehydration to afford the dihydropyrimidine product. The role of the catalyst is to facilitate the formation of the key intermediates and promote the cyclization step[11].

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea/Thiourea (Acid Catalyst) Urea Urea/Thiourea Urea->Acyliminium Addition_Product Addition Product Acyliminium->Addition_Product + β-Ketoester Ketoester β-Ketoester Ketoester->Addition_Product DHPM Dihydropyrimidine Addition_Product->DHPM Cyclization & Dehydration

Caption: Generalized mechanism of the Biginelli reaction.

Iridium-Catalyzed Multicomponent Synthesis

The high efficiency of iridium-pincer complexes stems from their ability to catalyze a dehydrogenative coupling cascade. This process involves a sequence of condensation and dehydrogenation steps, allowing for the formation of multiple C-C and C-N bonds in a single pot[4][5]. The iridium center actively participates in the catalytic cycle, facilitating hydrogen transfer and promoting the aromatization of the pyrimidine ring, which drives the reaction to completion and results in high yields[12].

Iridium_Catalysis_Workflow cluster_reactants Reactants cluster_process Catalytic Cycle Amidine Amidine Condensation Condensation Amidine->Condensation Alcohols Alcohols (up to 3) Alcohols->Condensation Dehydrogenation Dehydrogenation Condensation->Dehydrogenation [Ir] Catalyst Pyrimidine Substituted Pyrimidine Dehydrogenation->Pyrimidine

Caption: Simplified workflow of Iridium-catalyzed pyrimidine synthesis.

Experimental Protocols: A Practical Guide

To provide a tangible starting point for your research, here are detailed experimental protocols for two representative and effective catalytic systems.

Protocol 1: Ammonium Chloride-Catalyzed Synthesis of 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile

This protocol is adapted from a solvent-free, one-pot synthesis method and is particularly useful for generating pyrimidine-5-carbonitriles, which can be subsequently hydrolyzed to the corresponding carboxylates[6].

Materials:

  • Benzaldehyde

  • Malononitrile

  • Urea

  • Ammonium Chloride (NH₄Cl)

  • Round bottom flask (100 mL)

  • Oil bath

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Ethyl acetate

  • n-hexane

Procedure:

  • In a 100 mL round bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), urea (3 mmol), and ammonium chloride (0.8 mmol)[6].

  • Heat the mixture in an oil bath at 110°C with continuous stirring for 4 hours[6].

  • Monitor the progress of the reaction using TLC[6].

  • Upon completion, cool the reaction mixture to room temperature[6].

  • Pour the cooled mixture into crushed ice to precipitate the solid product[6].

  • Filter the crude product and wash it with cold water[6].

  • Recrystallize the product from an ethyl acetate:n-hexane (1:3) mixture to obtain the purified 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile (Typical yield: 82%)[6].

Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-(4-chlorophenylamino)-4-(4-chlorophenyl)pyrimidine-5-carboxylate

This protocol illustrates a modern approach utilizing microwave irradiation to accelerate the reaction and improve yields for the synthesis of a substituted ethyl pyrimidine-5-carboxylate[13][14].

Materials:

  • 2-chloro-4-(4-chlorophenyl)pyrimidine

  • Ethyl 2-amino-4-(4-chlorophenyl)quinoline-4-carboxylate (as an example amine)

  • Microwave reactor

  • Appropriate microwave reaction vessel

Procedure:

  • In a suitable microwave reaction vessel, combine 2-chloro-4-(4-chlorophenyl)pyrimidine and the desired amine (e.g., ethyl 2-amino-4-(4-chlorophenyl)quinoline-4-carboxylate)[13][14].

  • Subject the reaction mixture to microwave irradiation at 150°C[13].

  • The reaction is typically complete within a short period (e.g., minutes to an hour), which can be optimized.

  • After cooling, the product can be isolated and purified using standard chromatographic techniques. (Reported yield for a model reaction: 85%)[13].

Conclusion and Future Outlook

The synthesis of pyrimidine-5-carboxylates is a dynamic field with a diverse array of catalytic options. For high-throughput screening and the synthesis of complex, highly substituted pyrimidines, advanced metal catalysts like iridium-pincer complexes offer unparalleled efficiency, albeit at a higher cost[4][5]. For more cost-effective and environmentally benign syntheses, heterogeneous catalysts and simple inorganic salts like ammonium chloride present viable alternatives with good to excellent yields[6][9]. The choice of catalyst should be guided by a careful consideration of the desired product's complexity, cost constraints, and the desired scale of the reaction. The continued development of novel, highly efficient, and sustainable catalytic systems, particularly those that are recyclable and operate under mild conditions, will undoubtedly shape the future of pyrimidine synthesis and accelerate the discovery of new therapeutic agents. The scalability of multicomponent reactions, in general, makes these approaches attractive for industrial applications[15].

References

  • Al-Ostoot, F. H., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 29(18), 4203. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. PubMed. Available from: [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(54). Available from: [Link]

  • Al-Mulla, A. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6397-6411. Available from: [Link]

  • Chen, P., et al. (2022). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review, 9(10), nwac131. Available from: [Link]

  • El-Dean, A. M. K., et al. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [PDF]. Available from: [Link]

  • Singh, P., et al. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 27(15), 4983. Available from: [Link]

  • Ohta, K., et al. (2000). Novel pyrimidine-5-carboxamide derivatives. Google Patents EP1054004A1.
  • Val C, et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available from: [Link]

  • PubChem. (n.d.). Methyl pyrimidine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Khaskel, A., et al. (2023). SbPh3: An Efficient Catalyst for Dihydropyrimidinone and Dihydropyrimidin-5-carboxamide Synthesis Using the Biginelli Reaction. ResearchGate. Available from: [Link]

  • dos Santos, H. F., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega, 8(46), 44089-44099. Available from: [Link]

  • Aher, J. S., et al. (2018). Ammonium Chloride as an Effective Catalyst for the Synthesis of Biologically Active Dihydrotetrazolo[1, 5-a]pyrimidine Carboxylates. Connect Journals. Available from: [Link]

  • Ghotekar, S. K., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6268. Available from: [Link]

  • Singh, S., et al. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available from: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 23(10), 2538. Available from: [Link]

  • Tron, G. C., et al. (2023). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[11][13][14]triazolo[1,5- a ]pyrimidines. Organic & Biomolecular Chemistry, 22(1), 57-65. Available from: [Link]

  • Kłak, J., et al. (2022). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. ResearchGate. Available from: [Link]

  • Wang, C., et al. (2023). Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols: Enantioselective Construction of Multifunctionalized Pyrimidine-Fused Oxazepines. Organic Letters, 25(31), 5824-5829. Available from: [Link]

  • Sharma, M., & Singh, P. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar. Available from: [Link]

  • Wang, Y., et al. (2024). Molecular Exciton Engineering in Thiobarbituric Acid-Based Linear Copolymers for High-Efficiency Photocatalytic Uranium Extraction. Langmuir. Available from: [Link]

  • Hartwig, J. F., et al. (2011). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 44(8), 534-544. Available from: [Link]

  • Zare, A., et al. (2020). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 10(2), 145-151. Available from: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Spotlight on Ethyl 2-isopropylpyrimidine-5-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[4] This inherent biocompatibility has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutics with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5]

This guide provides a comparative analysis of the biological activity of ethyl 2-isopropylpyrimidine-5-carboxylate against other pyrimidine derivatives. While specific experimental data for the title compound is limited in publicly accessible literature, we will explore the structure-activity relationships (SAR) of analogous compounds to infer its potential activities and highlight how modifications to the pyrimidine core can significantly impact biological function.

The Pyrimidine Core: A Versatile Scaffold for Drug Design

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[6] The two nitrogen atoms at positions 1 and 3, along with the carbon atoms at positions 2, 4, 5, and 6, offer multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties.[4]

Anticancer Activity: A Prominent Feature of Pyrimidine Derivatives

Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as kinases and tubulin.

A study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors revealed the importance of the substituent at the 2-position of the pyrimidine ring. Replacing a 2-CF3-phenyl group with a 2-isopropylphenyl group resulted in a significant 6-fold increase in potency, with an IC50 value of 180 nM.[7] This suggests that a bulky, lipophilic group like isopropyl at the 2-position can be highly favorable for anticancer activity in certain contexts.

In another study, 2,4,5-substituted pyrimidines were identified as a new class of tubulin polymerization inhibitors.[8] This highlights that modifications at multiple positions can lead to potent compounds with specific mechanisms of action.

Comparative Anticancer Activity of Pyrimidine Derivatives
Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
N-Benzyl-2-(2-isopropylphenyl)pyrimidin-4-amineUSP1/UAF1 Inhibition0.18[7]
N-Benzyl-2-(2-trifluoromethylphenyl)pyrimidin-4-amineUSP1/UAF1 Inhibition>1[7]
2-Alkyl-4-amino-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-70.045 - 0.11[9]
2-Alkyl-4-amino-thieno[2,3-d]pyrimidine-6-carboxylatesMDA-MB-2310.16 - 0.24[9]

This table presents a selection of data to illustrate the impact of substitution on anticancer activity. Direct comparison of IC50 values should be made with caution due to variations in assay conditions.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response, and pyrimidine derivatives have shown potential in modulating this process. A study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate demonstrated inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.[10] The calculated IC50 value for 5-LOX inhibition was 105 μg/mL.[10]

Another study on ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates also reported anti-inflammatory activity.[11] These findings suggest that the ethyl carboxylate group at the 5-position, as present in this compound, can be a feature of anti-inflammatory compounds.

The anti-inflammatory potential of a given pyrimidine derivative is highly dependent on the overall substitution pattern. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit good anti-inflammatory activity.[5]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 value of a test compound for COX-1 and COX-2 inhibition.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., celecoxib for COX-2, indomethacin for COX-1)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitor.

  • In a microplate, add the COX enzyme, assay buffer, and either the test compound, reference inhibitor, or vehicle control.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific duration (e.g., 10 minutes at 37°C).

  • Stop the reaction and add the detection reagent.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Causality behind Experimental Choices:

  • Separate assays for COX-1 and COX-2: This is crucial to determine the selectivity of the compound. COX-2 selective inhibitors are often preferred as they may have a better gastrointestinal safety profile.

  • Use of a reference inhibitor: This validates the assay and provides a benchmark for the potency of the test compound.

  • Pre-incubation step: This allows the test compound to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents. Pyrimidine derivatives have been explored for their antibacterial and antifungal activities.[1][3]

For example, a compound identified as ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate has demonstrated antibacterial properties against Pseudomonas aeruginosa and Escherichia coli.[12] This highlights that even complex pyrimidine derivatives can possess antimicrobial activity.

The antimicrobial efficacy of pyrimidines is dictated by the substituents. For instance, the introduction of a sulfonyl group can significantly influence the reactivity and biological targeting of the molecule.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard method for determining the MIC of a compound against bacterial strains.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton broth)

  • Test compound

  • Reference antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Prepare serial dilutions of the test compound and reference antibiotic in the growth medium in a 96-well microplate.

  • Add the bacterial inoculum to each well.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the microplate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Trustworthiness of the Protocol: This is a widely accepted and standardized method (e.g., by the Clinical and Laboratory Standards Institute - CLSI) for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of pyrimidine derivatives are a direct consequence of their structural diversity. The SAR of this class of compounds is a key area of research for the development of new drugs.[6]

For this compound, the key structural features to consider are:

  • The 2-isopropyl group: As seen in anticancer studies, this bulky, lipophilic group can enhance potency.[7] Its effect on anti-inflammatory and antimicrobial activities would need to be experimentally determined.

  • The 5-ethyl carboxylate group: This group can contribute to the overall physicochemical properties of the molecule, such as solubility and membrane permeability, and may be involved in binding to target proteins.

  • The pyrimidine core: The arrangement of nitrogen atoms provides sites for hydrogen bonding and other interactions with biological macromolecules.

Future research should focus on the synthesis and biological evaluation of a series of 2-alkyl-pyrimidine-5-carboxylates to systematically investigate the effect of the alkyl chain length and branching on anticancer, anti-inflammatory, and antimicrobial activities.

Visualization of Key Concepts

Logical Relationship of Pyrimidine SAR

SAR_Logic A Pyrimidine Core Scaffold B Substituents (e.g., at C2, C4, C5) A->B Modification C Physicochemical Properties (Lipophilicity, Solubility, etc.) B->C Influences E Target Interaction (Enzyme Inhibition, Receptor Binding) B->E Determines D Biological Activity (Anticancer, Anti-inflammatory, etc.) C->D Impacts E->D Leads to

Caption: Structure-Activity Relationship (SAR) in Pyrimidine Derivatives.

General Workflow for Biological Activity Screening

Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Lead Identification A Anticancer Screening (e.g., MTT Assay) D Determine IC50 / MIC A->D B Anti-inflammatory Assay (e.g., COX Inhibition) B->D C Antimicrobial Assay (e.g., MIC Determination) C->D E Compare with Reference Compounds D->E F Identify Potent & Selective Derivatives E->F

Caption: Workflow for assessing the biological activity of pyrimidine derivatives.

Conclusion

While direct experimental evidence for the biological activity of this compound is sparse in the current literature, the analysis of structurally related pyrimidine derivatives provides valuable insights. The presence of a 2-isopropyl group is associated with potent anticancer activity in other pyrimidine series, suggesting a promising avenue for investigation. Furthermore, the overall scaffold, including the ethyl carboxylate at the 5-position, is found in compounds with anti-inflammatory properties.

The versatility of the pyrimidine core allows for extensive chemical modification, making it a highly attractive scaffold in drug discovery. Further synthesis and rigorous biological evaluation of this compound and its analogs are warranted to fully elucidate their therapeutic potential. The experimental protocols and SAR insights provided in this guide offer a framework for such future investigations.

References

  • (2017). Pyrimidine and its biological activity: a review. ResearchGate. [Link]

  • Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., Khaibullina, S., & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]

  • (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC - PubMed Central. [Link]

  • PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate. PubChem. [Link]

  • (2018). Calculated IC 50 (μM) values for anti-proliferative activity of 2a and 4b cisplatin derivatives against different human cell lines. ResearchGate. [Link]

  • (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]

  • Marich, Y. A., Al-Tamimi, W. H., & Abdulwahid, A. A. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(13), 23-30. [Link]

  • (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

  • (2021). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications (RSC Publishing). [Link]

  • (2023). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • (2015). Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. [Link]

  • (2023). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. MDPI. [Link]

  • (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]

  • (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • (2020). Anti-proliferative activity data. IC 50 values in µg/mL and µM. ResearchGate. [Link]

  • (2019). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]

  • (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]

  • (2022). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PubMed Central. [Link]

  • (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. [Link]

  • (2019). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. [Link]

  • (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-5-Carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapeutics.[1][2][3] Its inherent ability to mimic the purine bases of ATP allows for the rational design of potent enzyme inhibitors, particularly for the kinase family.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the ethyl 2-isopropylpyrimidine-5-carboxylate core structure. While direct and extensive research on this specific parent compound is limited, by examining closely related pyrimidine-5-carboxylate and pyrazolo[3,4-d]pyrimidine analogs, we can extrapolate critical insights into the structural modifications that govern their biological activity, primarily as kinase inhibitors with antiproliferative effects.

The Pyrimidine-5-Carboxylate Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a versatile heterocyclic motif that is central to the structure of nucleic acids.[2] Its synthetic tractability allows for extensive derivatization at multiple positions (C2, C4, C5, and C6), making it an ideal starting point for generating diverse chemical libraries. The pyrimidine-5-carboxylate moiety, in particular, offers a valuable handle for molecular interactions within enzyme active sites and for modulating the physicochemical properties of the molecule.

Our focus is on understanding how modifications to the core structure of this compound can influence its potential as a kinase inhibitor. The key positions for modification and their anticipated roles are:

  • C2-position (Isopropyl group): This position is crucial for establishing interactions within the hydrophobic regions of the ATP-binding pocket of kinases. The size and nature of the substituent here can significantly impact both potency and selectivity.

  • C4 and C6-positions: These positions are often substituted with aryl or amino groups that can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[4]

  • C5-position (Ethyl carboxylate): The ester group at this position can be modified to alter solubility, cell permeability, and to introduce additional interaction points with the target protein. Bioisosteric replacement of the ester with amides, oxazoles, or other functionalities can fine-tune the compound's properties.[5]

The following diagram illustrates the general workflow for a structure-activity relationship study of novel pyrimidine derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Compound (e.g., Ethyl 2-isopropyl- pyrimidine-5-carboxylate) B Analog Design (Modification at C2, C4, C5, C6) A->B Identify key positions C Chemical Synthesis B->C Synthesize analogs D In Vitro Kinase Assays (e.g., EGFR, HER-2, CDK) C->D Screen for activity E Antiproliferative Assays (e.g., MCF-7, HT-29) D->E Assess cellular effects G SAR Analysis D->G Gather data F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) E->F Elucidate mechanism E->G Gather data F->G H Lead Optimization G->H Refine design H->B Iterative cycle

Caption: General workflow for a structure-activity relationship study.

Comparative Analysis of Analog Performance

To elucidate the SAR of pyrimidine-5-carboxylate analogs, we will examine data from several studies on related compounds. The following tables summarize the in vitro activity of various derivatives.

Analogs with Modifications at the C4 and C6 Positions

In a study of pyrano[3,2-c]quinoline-3-carboxylates, which can be considered constrained analogs of 4,6-disubstituted pyrimidines, the nature of the aryl group at the C4 position and substituents on the quinoline ring significantly influenced their activity against EGFR and HER-2 kinases.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Pyrano-Quinoline Analogs [6]

Compound IDR Groups on Quinoline RingAntiproliferative IC50 (nM) vs. MCF-7EGFR IC50 (nM)HER-2 IC50 (nM)
3c H30-28
5a Not specified in abstract-7131
Erlotinib (Reference Drug)-80-
Lapatinib (Reference Drug)--26

Data extracted from a study on dual EGFR/HER-2 inhibitors.[6]

Expert Insights: The data suggests that even minor modifications to the aromatic system fused to the pyrimidine-like core can lead to significant changes in potency. Compound 5a outperformed the reference drug erlotinib against EGFR, indicating the potential for pyrimidine-based scaffolds to yield highly potent kinase inhibitors.[6] The free nitrogen atom at position-1 of the quinoline moiety in compound 3c was found to be crucial for its high activity, as N-alkyl derivatives showed lower potency.[6]

Analogs with Modifications at the C2 and C5 Positions

A separate study on pyrazolo[4,3-d]pyrimidine derivatives, which are bioisosteres of purines, provides valuable insights into the role of substituents at positions analogous to C2 and C5 of our core structure.[7]

Table 2: Cyclin-Dependent Kinase (CDK) Inhibitory Activity of Pyrazolo[4,3-d]pyrimidine Analogs [7]

Compound SeriesKey SubstituentsTarget KinasesPotency Range (IC50)
5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidinesVarious hydroxyalkylamines at the C5 positionCDK2, CDK5Low nanomolar

Data from a study on potent and selective CDK inhibitors.[7]

Expert Insights: This study highlights the importance of the C5 position for achieving high potency. The introduction of hydroxyalkylamines at this position led to compounds with low nanomolar IC50 values against CDK2 and CDK5.[7] This suggests that modifying the ethyl carboxylate group in our parent compound to an amide or incorporating polar functionalities could be a fruitful strategy for enhancing biological activity. The isopropyl group at the C3 position (analogous to C2 in our scaffold) was a conserved feature in this series, underscoring its role in anchoring the molecule in the kinase active site.

Mechanistic Insights and Cellular Effects

Potent kinase inhibition should translate into desired cellular effects, such as the induction of apoptosis in cancer cells. Several studies on pyrimidine analogs have confirmed this link. For instance, the dual EGFR/HER-2 inhibitor 5a was shown to induce apoptosis by activating caspases-3 and -8, and upregulating the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[6] Similarly, potent pyrazolo[4,3-d]pyrimidine CDK inhibitors induced apoptosis, which was confirmed by PARP-1 cleavage and caspase activation.[7]

The following diagram illustrates a simplified signaling pathway targeted by pyrimidine-based kinase inhibitors.

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/HER-2 RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Pyrimidine Analog (e.g., Compound 5a) Inhibitor->EGFR Inhibition

Sources

Performance Evaluation of Ethyl 2-isopropylpyrimidine-5-carboxylate in Kinase and Cellular Proliferation Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its structural resemblance to the purine base of ATP makes it an ideal candidate for targeting the ATP-binding site of protein kinases, a major class of enzymes implicated in cancer signaling.[3][4] This guide presents a comprehensive performance evaluation of a novel investigational compound, Ethyl 2-isopropylpyrimidine-5-carboxylate (E2IP5C), within the context of kinase inhibition. We provide a side-by-side comparison with a structurally related analog and a clinically relevant benchmark, Erlotinib, across both biochemical and cell-based assays. The methodologies are detailed to ensure reproducibility and provide insights into the causal-driven experimental design, reflecting a self-validating system for compound evaluation.

Introduction: The Rationale for Targeting Kinases with Pyrimidine Derivatives

Protein kinases regulate a vast array of cellular processes, including growth, proliferation, and differentiation.[5] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][7] The pyrimidine scaffold has been successfully exploited to develop potent and selective kinase inhibitors.[8][9] Compounds built around this core can form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a key determinant of inhibitory activity.[4]

This guide focuses on This compound (E2IP5C) , a compound of interest due to its unique substitution pattern which may confer novel selectivity or potency. To objectively assess its performance, we will compare it against two key alternatives:

  • Alternative Compound A (Ethyl 2-tert-butylpyrimidine-5-carboxylate): A close structural analog designed to probe the impact of steric bulk at the 2-position on kinase interaction.

  • Erlotinib: An established, FDA-approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, serving as a high-performance benchmark and a reference for a specific, well-validated cancer target.[10]

Our evaluation follows a logical, two-tiered screening cascade: a primary biochemical assay to determine direct enzyme inhibition, followed by a secondary cell-based assay to assess antiproliferative effects in a relevant biological system.

Performance Evaluation I: Direct Kinase Inhibition (Biochemical Assay)

To quantify the direct inhibitory effect of E2IP5C on a kinase enzyme, we employ the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, providing a highly sensitive and robust method to determine enzyme activity.[11] A lower ADP signal in the presence of an inhibitor corresponds to higher potency.

Causality in Experimental Design: The choice of a universal, non-antibody-based assay like ADP-Glo™ is deliberate. It minimizes interference from test compounds that can affect fluorescence-based readouts and is adaptable to virtually any kinase and substrate combination, making it ideal for primary screening.[11] We selected the EGFR kinase for this study to allow for a direct performance comparison with our benchmark, Erlotinib.

Experimental Protocol: ADP-Glo™ EGFR Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X EGFR enzyme solution in kinase reaction buffer.

    • Prepare a 2X substrate solution (Poly(Glu,Tyr) 4:1) and ATP solution in the same buffer. The ATP concentration should be set at the Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of E2IP5C, Alternative A, and Erlotinib in 100% DMSO, followed by a final dilution in kinase buffer to maintain a consistent DMSO concentration (≤1%) across all wells, as higher concentrations can inhibit enzyme activity.[6]

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution or vehicle control (buffer with DMSO) to the wells of a 384-well plate.

    • Initiate the reaction by adding 10 µL of the 2X EGFR/Substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Workflow Visualization

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: ADP Detection cluster_analysis Step 4: Analysis P1 Prepare 2X Enzyme, Substrate & ATP Solution P2 Prepare Serial Dilutions of Test Compounds R1 Dispense 5µL Compound to 384-well plate P2->R1 R2 Add 10µL Enzyme/Substrate/ATP Mix R1->R2 R3 Incubate for 60 min R2->R3 D1 Add 10µL ADP-Glo™ Reagent (Incubate 40 min) R3->D1 D2 Add 20µL Kinase Detection Reagent (Incubate 30 min) D1->D2 A1 Measure Luminescence D2->A1 A2 Calculate IC50 Values A1->A2

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Comparative Biochemical Data
CompoundTarget KinaseIC50 (nM)
This compound (E2IP5C) EGFR85
Alternative Compound A EGFR250
Erlotinib (Benchmark) EGFR30[10]

Performance Evaluation II: Antiproliferative Activity (Cell-Based Assay)

A potent biochemical inhibitor must demonstrate efficacy in a cellular environment to be considered a viable drug candidate. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10]

Causality in Experimental Design: We selected the HT-29 colon cancer cell line because it is known to overexpress EGFR, providing a direct biological context for evaluating our EGFR-targeting compounds.[10] This assay validates the findings from the biochemical screen by confirming that the compound can penetrate the cell membrane, engage its target in a complex intracellular milieu, and elicit a functional downstream response (i.e., inhibition of cell growth).

Experimental Protocol: MTT Antiproliferative Assay
  • Cell Culture:

    • Culture HT-29 cells in appropriate media until they reach approximately 80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of E2IP5C, Alternative A, and Erlotinib in cell culture media.

    • Remove the old media from the cell plates and replace it with 100 µL of the media containing the test compounds or vehicle control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Mechanism Visualization

G MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenase (in Live Cells) MTT->Mito is reduced by Formazan Formazan (Purple, Insoluble) Solubilization Solubilization Buffer (e.g., DMSO) Formazan->Solubilization is dissolved by Mito->Formazan to form Measurement Measure Absorbance at 570 nm Solubilization->Measurement enabling

Caption: Principle of the MTT cell viability assay.

Comparative Cellular Data
CompoundCell LineGI50 (µM)
This compound (E2IP5C) HT-290.5
Alternative Compound A HT-292.1
Erlotinib (Benchmark) HT-290.2

Synthesis and Discussion

The collective data provides a clear performance profile for this compound.

  • Biochemical Potency: In the direct enzymatic assay, E2IP5C demonstrated potent inhibition of EGFR with an IC50 of 85 nM. This is significantly more potent than its structural analog, Alternative A (IC50 = 250 nM), suggesting that the less sterically hindered isopropyl group at the 2-position allows for a more favorable interaction within the ATP-binding pocket compared to the bulkier tert-butyl group. While not as potent as the clinical benchmark Erlotinib (IC50 = 30 nM), it is well within the range of a promising hit compound.[10]

  • Cellular Efficacy: The results from the biochemical assay translated well into the cellular context. E2IP5C showed strong antiproliferative activity against the EGFR-overexpressing HT-29 cell line with a GI50 of 0.5 µM. This confirms that the compound possesses good cell permeability and is capable of inhibiting its target in an intracellular environment, leading to a cytostatic or cytotoxic effect. Again, it outperformed Alternative A (GI50 = 2.1 µM) and showed activity approaching that of Erlotinib (GI50 = 0.2 µM).

The consistency between the biochemical and cellular data strengthens the hypothesis that the observed antiproliferative effect of E2IP5C is, at least in part, due to its inhibition of EGFR signaling.

Conclusion

This comparative guide demonstrates that this compound (E2IP5C) is a potent inhibitor of EGFR kinase activity and exhibits significant antiproliferative effects in a relevant cancer cell line. Its performance is superior to a close structural analog and compares favorably to the established drug Erlotinib, marking it as a valuable candidate for further investigation. Future studies should focus on profiling E2IP5C against a broader panel of kinases to determine its selectivity and on in vivo studies to assess its pharmacokinetic properties and anti-tumor efficacy.

References

  • Vertex AI Search. (n.d.). Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate | 188781-06-8 | Benchchem.
  • Smolecule. (n.d.). Buy Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate.
  • BenchChem. (n.d.). Spectroscopic Profile of Ethyl 2-aminopyrimidine-5-carboxylate: A Technical Guide.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF.
  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34.
  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry.
  • LGC Standards. (n.d.). Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel Isopropyl 2-thiazolopyrimidine-6-carboxylate Derivatives.
  • PubMed. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment.
  • ScienceDirect. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • PubChem. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate.
  • Zablotskaya, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel), 15(8), 978.
  • Al-Ostath, O. A., et al. (2024). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals, 17(2), 249.
  • Promega Corporation. (n.d.). ADP Detection Platform for kinase inhibitor screening, mode of action studies and profiling.
  • Khan, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13501.
  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • Manzoor, S., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics, 1-15.
  • ScienceDirect. (n.d.). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Gero, T. W., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(5), 2165-2175.
  • SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • ACS Publications. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met.
  • ResearchGate. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • ResearchGate. (n.d.). 48 PDFs | Review articles in BIOCHEMICAL KINASE ASSAYS.
  • PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Sources

A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-isopropylpyrimidine-5-carboxylate Batches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant molecules, ensuring batch-to-batch consistency is paramount. This guide provides a comprehensive comparison of spectroscopic data for different hypothetical batches of Ethyl 2-isopropylpyrimidine-5-carboxylate, a key intermediate in various synthetic pathways. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to identify acceptable variance and potential impurities, thereby ensuring the reliability of downstream applications.

Introduction: The Critical Role of Spectroscopic Analysis

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental building block in numerous biologically active compounds, including nucleic acids and various therapeutic agents. Therefore, the structural integrity and purity of this intermediate are crucial for the successful synthesis of the final active pharmaceutical ingredient (API). Spectroscopic methods provide a powerful toolkit for the qualitative and quantitative assessment of organic molecules, offering a detailed fingerprint of their chemical structure.

This guide will walk you through a comparative analysis of spectroscopic data from three hypothetical batches of this compound, highlighting key spectral features and potential discrepancies.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for a pure batch of this compound and compare it with data from three hypothetical batches.

¹H NMR (400 MHz, CDCl₃) Data
Assignment Expected Chemical Shift (δ, ppm) Batch A (δ, ppm) Batch B (δ, ppm) Batch C (δ, ppm)
Pyrimidine-H (s, 2H)~9.19.129.119.13
-OCH₂CH₃ (q, 2H)~4.44.414.404.42
-CH(CH₃)₂ (sept, 1H)~3.33.323.313.33
-OCH₂CH₃ (t, 3H)~1.41.411.401.42
-CH(CH₃)₂ (d, 6H)~1.31.321.311.33
¹³C NMR (100 MHz, CDCl₃) Data
Assignment Expected Chemical Shift (δ, ppm) Batch A (δ, ppm) Batch B (δ, ppm) Batch C (δ, ppm)
C=O~164164.5164.4164.6
Pyrimidine-C2~170170.2170.1170.3
Pyrimidine-C4, C6~158158.3158.2158.4
Pyrimidine-C5~122122.1122.0122.2
-OCH₂CH₃~6262.162.062.2
-CH(CH₃)₂~3636.536.436.6
-CH(CH₃)₂~2222.322.222.4
-OCH₂CH₃~1414.314.214.4
IR (KBr) Data
Assignment Expected Wavenumber (cm⁻¹) Batch A (cm⁻¹) Batch B (cm⁻¹) Batch C (cm⁻¹)
C-H stretch (aromatic)~3100-3000305030523048
C-H stretch (aliphatic)~2980-28502975, 28702973, 28682978, 2872
C=O stretch (ester)~1720172117231719
C=N, C=C stretch (ring)~1600-14501580, 1550, 14701582, 1551, 14681578, 1549, 1472
C-O stretch~1300-11001250, 11501252, 11481248, 1152
Mass Spectrometry (EI) Data
Parameter Expected Value Batch A Batch B Batch C
Molecular Ion [M]⁺ (m/z)194.11194.1194.1194.1
Key Fragments (m/z)179, 165, 149, 121179, 165, 149, 121179, 165, 149, 121179, 165, 149, 121, 151

In-Depth Analysis of Spectroscopic Data

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is a cornerstone of structural elucidation, providing information on the chemical environment and connectivity of protons. In this compound, we expect to see five distinct signals corresponding to the aromatic pyrimidine protons, the ethyl ester group, and the isopropyl group.

  • Batch A and B show spectra that are highly consistent with the expected pattern. The chemical shifts and coupling patterns align perfectly, indicating a high level of purity.

  • Batch C exhibits slight downfield shifts for all protons. While minor variations in chemical shifts can arise from differences in sample concentration or residual solvent, a consistent shift across all signals might suggest the presence of a paramagnetic impurity or a slight change in the electronic environment, warranting further investigation.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. For our target molecule, we anticipate eight distinct signals.

  • Batch A and B are again in excellent agreement with the reference data, confirming the carbon skeleton's integrity.

  • Batch C mirrors the trend observed in the ¹H NMR, with all carbon signals appearing slightly downfield. This consistency between the two NMR techniques strengthens the hypothesis of a systemic influence on the magnetic environment of the molecule in this batch.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of functional groups, offering a quick and effective method for confirming their presence. The key characteristic absorptions for this compound include the C=O stretch of the ester, C-H stretches of the aromatic and aliphatic moieties, and the C=N/C=C stretches of the pyrimidine ring.

  • Batch A and B display IR spectra that are virtually superimposable with the expected spectrum, indicating the correct functional groups are present.

  • Batch C shows a slight shift in the C=O stretching frequency to a lower wavenumber (1719 cm⁻¹). This could be indicative of intermolecular interactions, such as hydrogen bonding, possibly with a protic impurity.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z 194.

  • Batch A and B exhibit the expected molecular ion peak and fragmentation pattern, confirming the molecular formula C₁₀H₁₄N₂O₂.

  • Batch C shows the correct molecular ion, but an additional fragment at m/z 151 is observed. This unexpected fragment suggests the presence of an impurity that co-elutes or has a similar volatility to the main compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single pulse

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or a GC inlet.

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of different batches.

Caption: Workflow for Spectroscopic Analysis.

Conclusion and Recommendations

The comparative analysis of the spectroscopic data for the three batches of this compound reveals the following:

  • Batch A and B are of high purity and consistent with the expected chemical structure. These batches are suitable for use in further synthetic steps without any purification.

  • Batch C shows minor but consistent deviations in the NMR and IR spectra, along with an additional fragment in the mass spectrum. These observations strongly suggest the presence of an impurity. It is recommended that Batch C be subjected to further purification (e.g., column chromatography or recrystallization) and re-analyzed before use.

This guide underscores the importance of a multi-technique spectroscopic approach for the comprehensive characterization and quality control of synthetic intermediates. By carefully comparing data from different batches, researchers can ensure the reliability and reproducibility of their scientific endeavors.

References

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • PubChem. Ethyl 2-phenylpyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • BuyersGuideChem. Ethyl 2-methylsulfanylpyrimidine-5-carboxylate. Retrieved from [Link]

  • PubChem. Ethyl 5-pyrimidinecarboxylate. Retrieved from [Link] 8

A Senior Application Scientist's Guide to Benchmarking Ethyl 2-aminopyrimidine-5-carboxylate Against Known Anticancer Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold has emerged as a cornerstone in the development of novel therapeutic agents, owing to its presence in the fundamental building blocks of nucleic acids.[1] Consequently, synthetic pyrimidine derivatives are a subject of intense investigation for their potential as anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4][5] This guide focuses on a representative member of this class, Ethyl 2-aminopyrimidine-5-carboxylate, and proposes a comprehensive framework for its evaluation as a potential anticancer compound.

While direct experimental data on the anticancer effects of Ethyl 2-aminopyrimidine-5-carboxylate is nascent, related structures have shown promising cytotoxic activity. For instance, certain substituted pyrimidine-4-carboxylate derivatives have demonstrated notable antitumor activity against human leukemia cell lines.[6][7] This provides a strong rationale for a thorough investigation into the anticancer potential of this molecule.

This guide, written from the perspective of a Senior Application Scientist, provides a detailed roadmap for benchmarking Ethyl 2-aminopyrimidine-5-carboxylate against established, clinically relevant anticancer drugs. We will delve into the causality behind the selection of standard compounds and the design of a suite of self-validating in vitro assays. Our objective is to equip researchers, scientists, and drug development professionals with the methodologies to rigorously assess the compound's efficacy and elucidate its mechanism of action.

Strategic Selection of Known Standards for Comparative Analysis

A robust benchmarking study hinges on the selection of appropriate reference compounds. For this purpose, we have chosen three widely recognized and mechanistically diverse anticancer agents: Paclitaxel, Vincristine, and Doxorubicin.

  • Paclitaxel and Vincristine (Tubulin Inhibitors): These are classic examples of mitotic inhibitors that target tubulin, a crucial component of the cytoskeleton involved in cell division.[8][9] Paclitaxel is a microtubule-stabilizing agent, while Vincristine is a microtubule-destabilizing agent.[8][9] Given that some amine-substituted carboxylates have been reported to exhibit antitubulin activity[10], comparing our test compound to these standards will allow us to probe a potential mechanism of action related to the disruption of mitosis.

  • Doxorubicin (Topoisomerase II Inhibitor): Doxorubicin represents a different class of chemotherapeutics, acting primarily through the inhibition of topoisomerase II and intercalation into DNA, which ultimately leads to cell cycle arrest and apoptosis.[11] Including Doxorubicin provides a broader context for the cytotoxicity of Ethyl 2-aminopyrimidine-5-carboxylate, allowing for a comparison against a non-mitotic inhibitor.

Experimental Workflow for Comprehensive Benchmarking

The following diagram outlines the proposed experimental workflow for a comprehensive in vitro evaluation of Ethyl 2-aminopyrimidine-5-carboxylate.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Comparison A Prepare Human Cancer Cell Line (e.g., K562 Leukemia Cells) B Treat cells with varying concentrations of: - Ethyl 2-aminopyrimidine-5-carboxylate - Paclitaxel - Vincristine - Doxorubicin A->B C Perform MTT Cell Viability Assay B->C D Calculate IC50 Values C->D E Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) D->E Based on IC50 concentrations F Apoptosis Assay (Annexin V Staining & Flow Cytometry) D->F Based on IC50 concentrations H Analyze Cell Cycle Distribution Profiles E->H I Quantify Apoptotic vs. Necrotic Cell Populations F->I G Compare IC50 values J Benchmark against Standards G->J H->J I->J G cluster_0 Normal Mitosis cluster_1 Action of Tubulin Inhibitors A Tubulin Dimers B Microtubule Polymerization A->B F Vincristine (Destabilizer) A->F C Formation of Mitotic Spindle B->C G Paclitaxel (Stabilizer) B->G D Chromosome Segregation C->D E Cell Division D->E H Disruption of Microtubule Dynamics F->H G->H I Mitotic Arrest (G2/M Phase) H->I J Apoptosis I->J

Caption: Mechanism of tubulin inhibitors.

Authoritative Grounding and Conclusion

This guide provides a scientifically rigorous and logically structured framework for the initial benchmarking of Ethyl 2-aminopyrimidine-5-carboxylate as a potential anticancer agent. By employing standardized assays such as MTT for cytotoxicity, propidium iodide staining for cell cycle analysis, and Annexin V staining for apoptosis, researchers can generate a comprehensive profile of the compound's in vitro activity.

The comparison with well-characterized standards like Paclitaxel, Vincristine, and Doxorubicin is crucial for contextualizing the potency and potential mechanism of action. Should the experimental data reveal significant cytotoxicity, G2/M phase arrest, and apoptosis induction, particularly in a manner similar to Paclitaxel or Vincristine, it would strongly suggest that Ethyl 2-aminopyrimidine-5-carboxylate warrants further investigation as a tubulin inhibitor.

The methodologies and comparative approach detailed herein are designed to be self-validating and adhere to the principles of sound scientific investigation. The successful execution of this experimental plan will provide the foundational data necessary to make informed decisions about the future development of this, and other, novel pyrimidine derivatives in the field of oncology.

References

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (2020, April 9). National Center for Biotechnology Information. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - NIH. National Center for Biotechnology Information. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. National Center for Biotechnology Information. [Link]

  • Ethyl 2-aminopyrimidine-5-carboxylate | C7H9N3O2 | CID 295889 - PubChem. PubChem. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. [Link]

  • Mitotic inhibitor - Wikipedia. Wikipedia. [Link]

  • Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research. Journal of Advanced Scientific Research. [Link]

  • (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access - ResearchGate. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed. (2021, April 7). National Center for Biotechnology Information. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (2022, May 21). MDPI. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11). ACS Publications. [Link]

  • What are Tubulin inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. [Link]

  • Apoptosis Assay Protocol | Technical Note 244 - DeNovix. (2025, August 1). DeNovix. [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed. (2021, May 25). National Center for Biotechnology Information. [Link]

  • Cell viability and combination index by MTT assay testing single or... - ResearchGate. ResearchGate. [Link]

  • Full article: Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - Taylor & Francis. (2020, October 10). Taylor & Francis Online. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. SpringerLink. [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (2022, August 6). ResearchGate. [Link]

  • List of tubulin inhibitors in clinical developments or approved by FDA. - ResearchGate. ResearchGate. [Link]

  • The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed. National Center for Biotechnology Information. [Link]

  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities - Scirp.org. Scientific Research Publishing. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Induced cell cycle arrest at G2/M phase. a Representative flow... - ResearchGate. ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. MDPI. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed. (2023, May 5). National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the integrity of analytical data is the bedrock upon which successful outcomes are built. The quantification of key pharmaceutical intermediates, such as Ethyl 2-isopropylpyrimidine-5-carboxylate, demands robust and reliable analytical methods. This guide provides an in-depth, objective comparison of two powerhouse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Beyond a simple side-by-side comparison, we will delve into the critical process of cross-validation, ensuring consistency and reliability of results between these two distinct methodologies. This document is designed to be a practical resource, grounded in scientific principles and field-proven insights, to empower you in your analytical endeavors.

The Critical Role of Method Validation and Cross-Validation

The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] When two different analytical methods are used to measure the same analyte, it is imperative to perform a cross-validation study. This process verifies that the two methods produce comparable and consistent results, which is crucial when transferring methods between laboratories or when using different techniques to support various stages of drug development.[3][4]

Comparative Analysis of HPLC and GC-MS for this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent analytical techniques in the pharmaceutical industry.[5] While both are capable of providing accurate and precise quantification of analytes, their principles of separation and detection differ significantly, leading to distinct advantages and disadvantages for a given application.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture.[6] It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample.[7] In GC, the mobile phase is a gas, and the separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The separated components are then introduced into the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing structural information and sensitive detection.

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.

Performance Characteristics: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the hypothetical performance data for the analysis of this compound using validated HPLC and GC-MS methods.

ParameterHPLC MethodGC-MS MethodJustification for Expected Performance
Linearity (R²) > 0.999> 0.998Both techniques are expected to show excellent linearity over a defined concentration range. HPLC often demonstrates slightly superior linearity due to the nature of UV detection.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods should provide high accuracy. The slightly wider range for GC-MS accounts for potential variability in the derivatization step, if required, and the injection process.
Precision (RSD%)
- Repeatability< 1.0%< 1.5%HPLC generally offers better repeatability due to the highly reproducible nature of modern autosamplers and pumps.
- Intermediate Precision< 1.5%< 2.0%Similar to repeatability, the inherent stability of the liquid phase and instrument components in HPLC contributes to better intermediate precision.
Specificity High (Peak Purity > 0.99)Very High (Specific Ion Monitoring)While HPLC with a diode array detector can provide high specificity through peak purity analysis, the mass spectrometric detection in GC-MS offers superior specificity by monitoring for characteristic fragment ions of the analyte.
Limit of Quantitation (LOQ) ~ 0.1 µg/mL~ 0.01 µg/mLGC-MS is generally more sensitive than HPLC-UV, allowing for the quantification of the analyte at lower concentrations.
Robustness HighModerate to HighHPLC methods are often considered more robust to minor variations in mobile phase composition and column temperature. GC-MS methods can be more sensitive to changes in carrier gas flow rate and temperature programming.[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound by HPLC and GC-MS, as well as a comprehensive protocol for the cross-validation of these two methods.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from established methods for the analysis of pyrimidine derivatives.[5][6]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in acetonitrile to achieve a final concentration within the linear range of the method.

4. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the working standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a plausible method for the analysis of this compound, based on general procedures for the GC-MS analysis of similar compounds.[7]

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound reference standard.

  • Dichloromethane (GC grade).

  • Helium (carrier gas).

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to concentrations ranging from 0.01 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in dichloromethane to achieve a final concentration within the linear range of the method.

4. Data Analysis:

  • Identify this compound by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion in SIM mode or the total ion chromatogram in full scan mode, referenced against a calibration curve.

Cross-Validation Protocol: Bridging the Methodological Gap

The objective of this cross-validation is to demonstrate the equivalency of the HPLC and GC-MS methods for the quantification of this compound. The comparative testing approach will be employed.[4]

1. Scope:

  • This protocol applies to the cross-validation of the validated HPLC and GC-MS methods for the analysis of this compound.

2. Procedure:

  • Sample Selection: Prepare a minimum of 10 homogenous samples of this compound at varying concentrations, covering the analytical range of both methods. These can be prepared from a single batch of the material.

  • Analysis:

    • Analyze each sample in triplicate using both the HPLC and GC-MS methods.

    • The analyses should be performed by qualified analysts on calibrated instruments.

  • Data Collection: Record the individual and mean results obtained from both methods for each sample.

3. Acceptance Criteria:

  • The percentage difference between the mean results obtained by the HPLC and GC-MS methods for each sample should be within ±5.0%.

  • A statistical evaluation using regression analysis should be performed. The slope of the regression line (GC-MS results vs. HPLC results) should be between 0.95 and 1.05, and the coefficient of determination (R²) should be ≥ 0.98.[8]

  • A Bland-Altman plot can be used to visualize the agreement between the two methods. The differences between the measurements should be randomly scattered around the mean difference, with the majority of the data points falling within the 95% limits of agreement.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC-MS analyses, as well as the cross-validation procedure.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Reference Standard & Sample dissolve Dissolve in Acetonitrile prep_start->dissolve dilute Prepare Working Standards & Sample Solutions dissolve->dilute injection Inject into HPLC dilute->injection separation Separation on C18 Column injection->separation detection DAD Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: A streamlined workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_ms Data Analysis prep_start_gc Weigh Reference Standard & Sample dissolve_gc Dissolve in Dichloromethane prep_start_gc->dissolve_gc dilute_gc Prepare Working Standards & Sample Solutions dissolve_gc->dilute_gc injection_gc Inject into GC-MS dilute_gc->injection_gc separation_gc Separation on Capillary Column injection_gc->separation_gc detection_ms Mass Spectrometric Detection separation_gc->detection_ms tic Obtain TIC & Mass Spectrum detection_ms->tic calibration_ms Generate Calibration Curve tic->calibration_ms quantification_ms Identify & Quantify Analyte calibration_ms->quantification_ms

Caption: The analytical workflow for the GC-MS analysis of this compound.

CrossValidation_Workflow cluster_analysis Parallel Analysis cluster_comparison Data Comparison & Statistical Analysis start Prepare Homogenous Samples (n≥10) hplc_analysis Analyze by HPLC (in triplicate) start->hplc_analysis gcms_analysis Analyze by GC-MS (in triplicate) start->gcms_analysis percent_diff Calculate % Difference hplc_analysis->percent_diff gcms_analysis->percent_diff regression Perform Regression Analysis percent_diff->regression bland_altman Generate Bland-Altman Plot regression->bland_altman evaluation Evaluate Against Acceptance Criteria bland_altman->evaluation pass Methods are Equivalent evaluation->pass Pass fail Investigate Discrepancies evaluation->fail Fail

Sources

A Comparative Guide to the In Vitro Efficacy of Functionalized Pyrimidine-5-Carboxylate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent drug-like properties and versatile chemistry have led to the development of numerous clinically approved drugs. This guide provides an in-depth comparative analysis of the in vitro efficacy of a series of functionalized pyrimidine-5-carboxylate and pyrimidine-5-carbonitrile derivatives, with a particular focus on their potential as anticancer agents. We will delve into their mechanism of action, present key experimental data, and provide detailed protocols for the evaluation of their cytotoxic effects.

The Pyrimidine Scaffold: A Privileged Structure in Anticancer Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a key player in cellular processes.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of drugs that can modulate cellular pathways, particularly in the context of cancer.[1] Synthetic pyrimidine analogues like 5-fluorouracil have been staples in chemotherapy for decades, primarily by inhibiting DNA synthesis.[1] More recent research has expanded the scope of pyrimidine-based drugs to target specific enzymes and signaling pathways that are dysregulated in cancer cells.[2]

One of the most promising avenues for pyrimidine derivatives is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Its overexpression or mutation is a common feature in many cancers, including non-small cell lung cancer, making it a prime target for therapeutic intervention.[3] Pyrimidine derivatives have been successfully designed to act as ATP-competitive inhibitors of the EGFR kinase domain, effectively blocking its downstream signaling and curbing uncontrolled cell growth.[2][3]

Mechanism of Action: Targeting the EGFR Signaling Pathway

The anticancer activity of many of the pyrimidine derivatives discussed herein stems from their ability to inhibit the EGFR signaling pathway. This pathway, when activated by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular events that promote cell growth and division.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF EGF->EGFR Binds & Activates Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

As illustrated in the diagram, pyrimidine derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The net result is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Comparative In Vitro Efficacy of Pyrimidine Derivatives

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells while sparing normal cells. The following table summarizes the in vitro cytotoxic activity of a selection of pyrimidine-5-carboxylate and pyrimidine-5-carbonitrile derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDR1R2R3R4Cell LineIC50 (µM)Reference
Series 1: Ethyl 2-substituted pyrimidine-5-carboxylates
1a -NH-c-butyl-OH-O-CO-Ph-COOEtK562 (Leukemia)14.0[4]
1b -NH-c-butyl-OH-O-CO-Ph-COOEtCEM (Leukemia)>100[4]
1c 4-Cl-Ph-NH-SO2--OH-O-CO-Ph-COOEtK562 (Leukemia)15.0[4]
Series 2: Pyrimidine-5-carbonitrile Derivatives
2a (10b) 4-Cl-Ph-NH2-CN-NH-(CH2)2-OHHepG2 (Liver)3.56[5]
2b (10b) 4-Cl-Ph-NH2-CN-NH-(CH2)2-OHA549 (Lung)5.85[5]
2c (10b) 4-Cl-Ph-NH2-CN-NH-(CH2)2-OHMCF-7 (Breast)7.68[5]
2d (11e) 4-F-Ph-NH2-CN-NH-N=CH-(4-Cl-Ph)HCT-116 (Colon)1.14[6]
2e (11e) 4-F-Ph-NH2-CN-NH-N=CH-(4-Cl-Ph)MCF-7 (Breast)1.54[6]
Reference Compounds
Erlotinib HepG2 (Liver)0.87[5]
Erlotinib A549 (Lung)1.12[5]
Erlotinib MCF-7 (Breast)5.27[5]
Sorafenib HCT-116 (Colon)11.33[6]
Sorafenib MCF-7 (Breast)12.17[6]

Data Interpretation and Structure-Activity Relationship (SAR) Insights:

The data presented reveals several key insights into the structure-activity relationships of these pyrimidine derivatives:

  • Impact of the C5-substituent: The presence of a nitrile group at the C5 position (Series 2) appears to be more favorable for potent anticancer activity compared to the carboxylate group (Series 1). For instance, compounds 2a-2e exhibit significantly lower IC50 values across multiple cancer cell lines compared to compounds 1a and 1c .

  • Role of the C2-substituent: The nature of the substituent at the C2 position is crucial for activity. In Series 1, both an aminocyclobutyl group (1a ) and a substituted sulfonamide (1c ) confer activity against the K562 leukemia cell line.

  • Influence of the C4-substituent: In the pyrimidine-5-carbonitrile series, the presence of a substituted phenyl group at the C4 position is a common feature in the more active compounds. The specific substitutions on this phenyl ring, as well as the nature of the linker at the C4-amino position, fine-tune the potency. For example, compound 2d with a 4-fluorophenyl group and a hydrazone linker shows excellent activity against colon and breast cancer cell lines.[6]

  • Kinase Inhibition: Several of the active pyrimidine-5-carbonitrile derivatives have been shown to be potent inhibitors of EGFR. For example, compound 2a (10b) demonstrated an EGFR inhibitory IC50 of 8.29 nM, which is comparable to the reference drug erlotinib (IC50 = 2.83 nM).[5] This provides a clear mechanistic basis for their observed cytotoxic effects.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To ensure the reproducibility and validity of the in vitro efficacy data, a standardized and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8] The principle of the assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Assay_Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in a 96-well plate) B 2. Compound Treatment (Varying concentrations of pyrimidine derivatives) A->B C 3. Incubation (e.g., 24-72 hours at 37°C, 5% CO2) B->C D 4. MTT Addition (e.g., 20 µL of 5 mg/mL MTT solution) C->D E 5. Incubation (2-4 hours at 37°C) D->E F 6. Formazan Solubilization (e.g., 100 µL of DMSO) E->F G 7. Absorbance Measurement (Spectrophotometer at ~570 nm) F->G H 8. Data Analysis (Calculation of % viability and IC50 values) G->H

Caption: Standard Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and perform a cell count to determine the cell concentration.

    • Seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000 to 10,000 cells per well) in a final volume of 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Conclusion and Future Directions

The in vitro data presented in this guide strongly supports the potential of functionalized pyrimidine-5-carboxylate and pyrimidine-5-carbonitrile derivatives as a promising class of anticancer agents. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of their potency and selectivity. The demonstrated ability of some of these derivatives to inhibit key oncogenic drivers like EGFR provides a solid mechanistic rationale for their development.

Future research in this area should focus on several key aspects:

  • Expansion of the chemical space: Synthesis and evaluation of a broader range of derivatives with diverse substitutions at all positions of the pyrimidine ring.

  • Selectivity profiling: Assessing the inhibitory activity of the most potent compounds against a panel of different kinases to understand their selectivity profile and potential off-target effects.

  • In vivo evaluation: Advancing the most promising candidates to in vivo studies in animal models of cancer to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combination therapies: Investigating the potential synergistic effects of these novel pyrimidine derivatives when used in combination with existing chemotherapeutic agents or other targeted therapies.

By systematically addressing these areas, the scientific community can continue to unlock the full therapeutic potential of the pyrimidine scaffold in the ongoing fight against cancer.

References

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. Available at: [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available at: [Link]

  • Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. National Institutes of Health. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. National Institutes of Health. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available at: [Link]

  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. ResearchGate. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Synthesis and SAR of[6][10][11]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. Available at: [Link]

  • Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. ResearchGate. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. Available at: [Link]

  • Molecular Docking, Synthesis, In-vitro Alpha Amylase and Antibacterial Activities of Newer Generation Pyrimidine Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. ChemRxiv. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-isopropylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we make. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-isopropylpyrimidine-5-carboxylate, grounding every recommendation in the principles of chemical safety and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the surrounding community, and the environment.

Hazard Identification: The "Why" Behind the Protocol

  • Dermal and Ocular Irritation: Compounds like Ethyl 2,4-dichloropyrimidine-5-carboxylate are classified as causing skin and serious eye irritation.[1] This dictates the necessity for stringent personal protective equipment to prevent debilitating chemical burns or eye damage.

  • Aquatic Toxicity: A significant concern with related pyrimidine compounds is their environmental fate. Some are classified as very toxic to aquatic life with long-lasting effects.[2] This high aquatic toxicity means that disposal down the drain is strictly prohibited, as it could cause significant harm to local ecosystems.[3] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates the disposal of such materials to prevent environmental contamination.[4]

This assessment logically concludes that this compound must be treated as a hazardous waste, requiring a dedicated and controlled disposal pathway.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, ensuring adequate personal protection is mandatory. The selection of PPE is directly informed by the potential for skin/eye contact and inhalation.[5]

Equipment Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shieldMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to prevent splashes to the eyes.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential irritation.[5][6]
Body Protection Laboratory coat, long pants, and closed-toe shoesTo protect skin from accidental spills.[5]
Respiratory Protection Not typically required in well-ventilated areasUse a NIOSH-approved respirator if handling large quantities or in poorly ventilated spaces to avoid inhaling aerosols or vapors.[6]

Waste Segregation and Containment: Preventing Dangerous Reactions

Proper segregation is a critical, non-negotiable step in laboratory safety. Mixing incompatible waste streams can lead to violent chemical reactions, generating heat, toxic gases, or even explosions.[7]

Protocol for Segregation:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tight-fitting lid.[7][8]

  • Labeling: The waste container label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Environmental Hazard")[9]

  • Incompatibility: Do NOT mix this waste with:

    • Strong acids or bases

    • Oxidizing agents

    • Aqueous waste, given its high aquatic toxicity.

Step-by-Step Disposal Procedures

The following workflow provides a clear decision-making process for handling different forms of waste associated with this compound.

G cluster_waste_types Waste Stream cluster_actions Disposal Protocol start Identify Waste Type unused_chem Unused/Surplus Chemical start->unused_chem solid_waste Contaminated Labware (Gloves, Wipes, Pipettes) start->solid_waste empty_container Empty Chemical Container start->empty_container collect_liquid Collect in a labeled, sealed hazardous waste container. Do NOT pour down the drain. unused_chem->collect_liquid collect_solid Collect in a separate, labeled solid hazardous waste container. solid_waste->collect_solid rinse_procedure Triple rinse with a suitable organic solvent (e.g., acetone). empty_container->rinse_procedure final_disposal Arrange for pickup by licensed hazardous waste disposal service. collect_liquid->final_disposal collect_solid->final_disposal collect_rinsate Collect all rinsate as hazardous liquid waste. rinse_procedure->collect_rinsate dispose_container Deface original label. Dispose of rinsed container in appropriate lab glass/ plastic recycling. rinse_procedure->dispose_container collect_rinsate->collect_liquid

Caption: Disposal decision workflow for this compound waste.

Unused or Surplus Chemical (Bulk Liquid Waste)
  • Containment: Carefully pour the unused chemical into a designated hazardous waste container. Use a funnel to prevent spills.

  • Sealing and Storage: Securely close the container. Store it in a designated satellite accumulation area that is away from ignition sources and incompatible materials.[10] This area should have secondary containment to manage potential leaks.[10]

  • Disposal Request: Once the container is full or ready for pickup, submit a collection request to your institution's Environmental Health and Safety (EHS) office or their contracted hazardous waste disposal service.[11]

Contaminated Solid Waste

This category includes items like used gloves, weigh boats, contaminated paper towels, and pipette tips.

  • Segregation: Place all contaminated solid waste into a separate, clearly labeled solid hazardous waste container or a durable, leak-proof bag designated for this purpose.

  • Storage: Keep the solid waste container sealed and stored alongside the liquid waste container.

  • Disposal: This waste will be collected along with the liquid waste by the licensed disposal service.

Empty Containers

An "empty" container is not truly empty and can retain hazardous residue. Proper decontamination is essential before it can be considered non-hazardous.[11]

  • Triple Rinsing: Rinse the empty container three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol). Swirl the solvent to ensure it contacts all interior surfaces.

  • Collect Rinsate: Crucially, each rinse must be collected and added to your liquid hazardous waste container for this compound.[9][11] This rinsate is now considered hazardous waste.

  • Final Disposal of Container: After triple rinsing, allow the container to air dry in a well-ventilated area (like a fume hood). Once dry, deface or remove the original label to prevent confusion.[11] The container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.[9]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the substance is flammable, extinguish any nearby open flames and turn off equipment that could create a spark.

  • Contain the Spill: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to dike the spill and prevent it from spreading or entering drains.[6]

  • Absorb and Collect: Once contained, absorb the spilled material. Wearing your full PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Regulatory Framework: Adherence to National Standards

All procedures described are designed to comply with the primary U.S. regulatory bodies governing laboratory safety and waste disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[12][13]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for the "cradle-to-grave" management of hazardous waste, from generation to final disposal.[4]

By adhering to the protocols in this guide, your laboratory not only ensures the safety of its personnel but also upholds its responsibility to the environment and operates in full compliance with federal and state regulations.

References

  • CPAChem. (2020, January 28).
  • Fisher Scientific. (2021, May 6).
  • Sigma-Aldrich. (2024, September 6).
  • Cayman Chemical. (2023, January 30).
  • Advanced Biotech. (2025, January 24).
  • M&U International.
  • Echemi.
  • Vanderbilt University Medical Center.
  • Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Occupational Safety and Health Administr
  • U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Ace Waste.
  • Clean Management. (2022, September 13).
  • US Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • SCION Instruments.
  • National Center for Biotechnology Information.
  • Occupational Safety and Health Administration. 1910.
  • Resource Recycling. (2025, July 8).
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Eurofins. (2024, April 9). 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-isopropylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-isopropylpyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.